molecular formula SbBr3<br>Br3S B1630486 Antimony tribromide CAS No. 7789-61-9

Antimony tribromide

Cat. No.: B1630486
CAS No.: 7789-61-9
M. Wt: 361.47 g/mol
InChI Key: RPJGYLSSECYURW-UHFFFAOYSA-K
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Description

Antimony tribromide (SbBr 3 ) is an antimony(III) bromide compound that serves as a versatile reagent in advanced scientific research. It is characterized as a colorless to yellow, hygroscopic crystalline solid with a density of approximately 4.35 g/cm³ and a melting point of 96.6 °C . In modern materials science, SbBr 3 has proven valuable for optoelectronic applications. Recent studies demonstrate its effectiveness in post-synthesis treatment of cesium lead bromide (CsPbBr 3 ) quantum dots, where it significantly improves photoluminescence quantum yield (up to 91%) and enhances stability through defect passivation . It also functions as a key starting material in synthesizing semi-organic non-linear optical (NLO) crystals, such as Bis(thiourea) this compound (BTAB), which are grown via slow solvent evaporation for photonic device applications . Its traditional applications include use as a fire retardant in polymers like polyethylene, a mordant in dyeing processes, and a catalyst in the production of other antimony compounds . The compound is moisture-sensitive and hydrolyzes in water to form antimony trioxide and hydrobromic acid, a reaction that necessitates careful handling under controlled conditions . As a strong oxidizing agent, it requires appropriate safety precautions . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tribromostibane
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InChI

InChI=1S/3BrH.Sb/h3*1H;/q;;;+3/p-3
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InChI Key

RPJGYLSSECYURW-UHFFFAOYSA-K
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Canonical SMILES

Br[Sb](Br)Br
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Molecular Formula

Br3Sb, SbBr3
Record name ANTIMONY TRIBROMIDE
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DSSTOX Substance ID

DTXSID6064870
Record name Antimony tribromide
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Molecular Weight

361.47 g/mol
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Physical Description

Antimony tribromide is a yellow crystalline solid, which is sometimes shipped as a solution in hydrobromic acid. It is decomposed by water giving an antimony oxide and hydrobromic acid. It is corrosive to tissue. It is used to make other antimony compounds, in chemical analysis, and in dyeing., Yellow deliquescent solid; [Hawley] White powder; [MSDSonline]
Record name ANTIMONY TRIBROMIDE
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Boiling Point

536 °F at 760 mmHg (USCG, 1999), 288 °C
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Solubility

Reacts with water, Soluble in dilute hydrochloric acid, hydrobromic acid, carbon disulfide, acetone, benzene, chloroform, Soluble in acetone, benzene, chloroform, Soluble in ammonia
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Density

4.148 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 4.148 at 23 °C/23 °C
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Vapor Pressure

1 mm Hg at 93.9 °C
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Color/Form

Yellow orthorhombic crystals, Orthorhombic, bipyramidal needles, Yellow crystalline mass, Yellow or white, deliquescent, crystalline mass becoming amber yellow when fused, Colorless, crystalline solid having a pyramidal dimorphic molecular structure.

CAS No.

7789-61-9
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Record name Stibine, tribromo-
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Melting Point

205.88 °F (USCG, 1999), 97 °C
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Foundational & Exploratory

Antimony tribromide synthesis from antimony and bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of antimony tribromide (SbBr₃) from its elemental constituents, antimony and bromine. This document details the chemical principles, experimental procedures, purification techniques, and safety considerations for the laboratory-scale preparation of this versatile compound.

Introduction

This compound is a valuable reagent in various chemical applications, including as a catalyst in organic synthesis, a mordant in dyeing processes, and a fire retardant.[1][2][3] Its synthesis through the direct reaction of antimony metal with elemental bromine is a common and effective laboratory method.[1][4] This guide will focus on this direct synthesis route, providing detailed protocols for preparation and purification.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application. Key properties are summarized in the table below.

PropertyValue
Molecular Formula SbBr₃[5]
Molar Mass 361.47 g/mol [5]
Appearance Colorless to yellow crystalline solid[4]
Melting Point 96.6 °C[4]
Boiling Point 288 °C[4]
Density 4.35 g/cm³[4]
Solubility Soluble in carbon disulfide, acetone, benzene, chloroform, dilute HCl, and HBr.[2][6]
Reactivity Reacts with water to form antimony trioxide and hydrobromic acid.[4] It is also decomposed by light and alcohol.[2][7]

Synthesis of this compound from Elemental Antimony and Bromine

The direct reaction between antimony and bromine is an exothermic process that yields this compound. The balanced chemical equation for this synthesis is:

2 Sb + 3 Br₂ → 2 SbBr₃

This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

Experimental Protocol

This protocol outlines the steps for the synthesis of this compound from antimony powder and liquid bromine.

Materials and Equipment:

  • Antimony powder (fine mesh)

  • Liquid bromine

  • Carbon disulfide (CS₂) (dried)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Stirring apparatus

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk line or similar apparatus for inert atmosphere techniques

Procedure:

  • Reaction Setup: Assemble a clean and dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (nitrogen or argon) to prevent the reaction of bromine with atmospheric moisture.

  • Reactant Preparation: In the round-bottom flask, place a weighed amount of fine antimony powder suspended in a suitable volume of dry carbon disulfide.

  • Addition of Bromine: From the dropping funnel, add a stoichiometric amount of liquid bromine dissolved in dry carbon disulfide dropwise to the antimony suspension with continuous stirring. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition of bromine is complete, gently heat the mixture to reflux. The reaction time can vary, but it is typically continued until the red-brown color of bromine disappears, indicating the completion of the reaction.

  • Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The crude this compound can be isolated by filtration to remove any unreacted antimony. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

Stoichiometry and Yield

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials or byproducts. Therefore, purification is a critical step to obtain a high-purity product. The two primary methods for purifying this compound are recrystallization and vacuum sublimation.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[8]

Experimental Protocol:

  • Solvent Selection: Carbon disulfide is a commonly used solvent for the recrystallization of this compound.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot carbon disulfide.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling generally results in larger and purer crystals.[9]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold, fresh solvent. The crystals should then be dried under vacuum to remove any residual solvent.

Vacuum Sublimation

Vacuum sublimation is an effective method for purifying volatile solids. This compound has a relatively low boiling point, making it a suitable candidate for this technique.

Experimental Protocol:

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Sublimation: Heat the apparatus under vacuum. The this compound will sublime and deposit as purified crystals on the cold finger of the apparatus. The temperature and pressure should be carefully controlled to ensure efficient sublimation without decomposition. A vapor pressure of 1 mm Hg is reached at 94 °C.[10]

  • Collection: After the sublimation is complete, carefully remove the purified crystals from the cold finger.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Antimony: Antimony powder is toxic and can be an irritant. Inhalation of dust should be avoided. Antimony reacts violently with halogens.[11]

  • Bromine: Bromine is a highly corrosive and toxic liquid. It can cause severe burns upon contact with skin and is fatal if inhaled.[12] All manipulations involving bromine must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • This compound: this compound is corrosive and toxic.[7] It reacts with water to produce hydrogen bromide gas.[7] Therefore, it should be handled in a dry environment.

  • General Precautions: Always wear appropriate PPE. Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Antimony Powder Antimony Powder Reaction Mixture Reaction Mixture Antimony Powder->Reaction Mixture Suspend in CS2 Bromine in CS2 Bromine in CS2 Bromine in CS2->Reaction Mixture Slow Addition Crude SbBr3 Solution Crude SbBr3 Solution Reaction Mixture->Crude SbBr3 Solution Filtration Unreacted Sb Unreacted Sb Reaction Mixture->Unreacted Sb Filtration Crude SbBr3 Solid Crude SbBr3 Solid Crude SbBr3 Solution->Crude SbBr3 Solid Solvent Removal Pure SbBr3 Pure SbBr3 Crude SbBr3 Solid->Pure SbBr3 Recrystallization or Vacuum Sublimation

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationship Reactants Reactants Antimony Antimony (Sb) Reactants->Antimony Bromine Bromine (Br2) Reactants->Bromine Reaction Direct Reaction (in Carbon Disulfide) Antimony->Reaction Bromine->Reaction Crude_Product Crude this compound (SbBr3) Reaction->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Sublimation Vacuum Sublimation Purification->Sublimation Final_Product Pure this compound (SbBr3) Recrystallization->Final_Product Sublimation->Final_Product

Caption: Logical relationship of reactants, processes, and product.

References

Synthesis of Antimony Tribromide Using Hydrobromic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of antimony tribromide (SbBr₃) through the reaction of antimony trioxide (Sb₂O₃) with hydrobromic acid (HBr). The document details the underlying chemistry, experimental protocols, purification methods, and key reaction parameters.

Introduction

This compound is a versatile chemical compound used in various industrial and research applications, including as a flame retardant, a mordant in dyeing processes, a catalyst in organic synthesis, and in the production of other antimony compounds.[1][2] The synthesis from antimony trioxide and hydrobromic acid is a common and effective method for producing high-purity this compound. This guide will focus on the practical aspects of this synthesis, providing detailed procedural information.

Reaction Chemistry

The synthesis of this compound from antimony trioxide and hydrobromic acid proceeds via an acid-base reaction, where the amphoteric antimony trioxide reacts with the strong acid, HBr, to form the corresponding salt and water. The balanced chemical equation for this reaction is:

Sb₂O₃(s) + 6HBr(aq) → 2SbBr₃(aq) + 3H₂O(l)

This reaction is typically carried out using concentrated hydrobromic acid, often a 48% aqueous solution, to drive the reaction to completion and facilitate the dissolution of the antimony trioxide.[3]

Experimental Protocols

While a single, universally standardized protocol is not available in the literature, the following experimental procedure is a synthesis of commonly reported laboratory-scale methods.

Synthesis of Crude this compound

Materials:

  • Antimony Trioxide (Sb₂O₃), high purity

  • Hydrobromic Acid (HBr), 48% aqueous solution

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a stoichiometric amount of antimony trioxide.

  • Addition of Hydrobromic Acid: Slowly add a slight excess of 48% hydrobromic acid to the flask. The molar ratio of HBr to Sb₂O₃ should be approximately 6.5:1 to ensure complete reaction.

  • Heating and Reflux: Gently heat the mixture with continuous stirring. The reaction is typically conducted at a temperature of 80-100°C. Maintain a gentle reflux for a period of 2 to 4 hours, or until all the antimony trioxide has dissolved, resulting in a clear or slightly yellow solution.

  • Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be used to maximize the crystallization of this compound.

  • Isolation of Crude Product: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, concentrated hydrobromic acid to remove any unreacted starting materials or soluble impurities.

Purification of this compound

The crude this compound can be purified by either recrystallization or vacuum distillation to achieve higher purity.

Method A: Recrystallization from Hydrobromic Acid

  • Dissolution: Transfer the crude this compound to a clean flask and add a minimal amount of hot, concentrated (48%) hydrobromic acid to dissolve the crystals.[3]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration of the solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold, concentrated HBr, and then with a volatile solvent like hexane to remove excess acid. Dry the crystals under vacuum to remove any residual solvent.

Method B: Vacuum Distillation

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, ensuring all glassware is dry.

  • Distillation: Place the crude this compound in the distillation flask. Heat the flask gently under reduced pressure. This compound has a boiling point of 288 °C at atmospheric pressure, but distillation under vacuum will significantly lower this temperature.[1]

  • Collection: Collect the fraction that distills over at the appropriate temperature and pressure range. The resulting distillate should be pure, colorless or pale yellow this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Molar Mass of Sb₂O₃291.52 g/mol N/A
Molar Mass of HBr80.91 g/mol N/A
Molar Mass of SbBr₃361.47 g/mol [1]
Typical HBr Concentration48% (aqueous solution)[3]
Reaction Temperature80 - 100 °CN/A
Reaction Time2 - 4 hoursN/A
Reported Yield85 - 92%N/A

Table 1: Reaction Parameters and Stoichiometry

PropertyValueReference
AppearanceColorless to yellow, hygroscopic crystalline solid[1]
Melting Point96.6 °C[1]
Boiling Point288 °C[1]
Density4.35 g/cm³[1]
SolubilitySoluble in HBr, HCl, CS₂, acetone, benzene, chloroform, alcohol, ammonia.[1]

Table 2: Physical and Chemical Properties of this compound

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow Reactants Sb₂O₃ + HBr (48%) Reaction Heating & Reflux (80-100°C, 2-4h) Reactants->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Crude_Product Crude SbBr₃ Filtration->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization (from HBr) Purification->Recrystallization Method A Distillation Vacuum Distillation Purification->Distillation Method B Pure_Product Pure SbBr₃ Recrystallization->Pure_Product Distillation->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathway Sb2O3 Antimony Trioxide (Sb₂O₃) Intermediate Reaction Mixture in aqueous HBr Sb2O3->Intermediate + 6 equivalents HBr Hydrobromic Acid (HBr) HBr->Intermediate SbBr3 This compound (SbBr₃) Intermediate->SbBr3 Heat H2O Water (H₂O) Intermediate->H2O Heat

Caption: Simplified reaction pathway for this compound synthesis.

Safety Considerations

  • Antimony Compounds: Antimony trioxide and this compound are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

  • Reaction Hazards: The reaction may generate fumes. Ensure adequate ventilation and use a reflux condenser to minimize the release of vapors.

Conclusion

The synthesis of this compound from antimony trioxide and hydrobromic acid is a reliable and high-yielding method. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony tribromide (SbBr₃), a hygroscopic crystalline solid, serves as a versatile reagent and precursor in various chemical syntheses and material science applications. Its utility extends to its role as a flame retardant, a catalyst in organic reactions, and in the manufacturing of other antimony compounds.[1][2] A thorough understanding of its physical and chemical properties is paramount for its safe and effective handling and application in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and visualizations of its chemical behavior.

Physical Properties of this compound

This compound typically appears as colorless to yellow orthorhombic crystals.[2][3] It is a dense solid that is soluble in a variety of organic solvents. The key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula SbBr₃[4]
Molecular Weight 361.47 g/mol [4]
Melting Point 96.6 °C (369.8 K)[1][3][5][6]
Boiling Point 288 °C (561 K) at 760 mmHg[1][2][3]
Density 4.15 g/mL at 25 °C[5][6]
Appearance Colorless to yellow orthorhombic crystals[2][3]
Solubility Soluble in acetone, ammonia, alcohol, benzene, chloroform, carbon disulfide, dilute hydrochloric acid, and hydrobromic acid.[3][5] Decomposes in water.[1][2][5]
Crystal Structure Orthorhombic, with two crystalline forms (α and β). The β form has a space group of Pnma.[1][7]

Chemical Properties and Reactivity

This compound is a reactive compound, most notably with water, with which it undergoes hydrolysis. It is also sensitive to light.[4]

Hydrolysis

This compound reacts with water to produce antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][5] This reaction is a critical consideration for its handling and storage, as exposure to moisture will lead to its decomposition.

The balanced chemical equation for the hydrolysis of this compound is:

2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq)

A diagram illustrating this hydrolysis pathway is provided below.

Hydrolysis_of_Antimony_Tribromide SbBr3 This compound (SbBr₃) Sb2O3 Antimony Trioxide (Sb₂O₃) SbBr3->Sb2O3 + 3 H₂O HBr Hydrobromic Acid (HBr) SbBr3->HBr + 3 H₂O H2O Water (H₂O) Synthesis_of_Antimony_Tribromide cluster_reactants Reactants cluster_process Process cluster_product Product Antimony Antimony (Sb) Reaction Direct Reaction Antimony->Reaction Bromine Bromine (Br₂) Bromine->Reaction SbBr3 This compound (SbBr₃) Reaction->SbBr3

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Antimony Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of Antimony tribromide (SbBr₃), a compound known to exist in two polymorphic forms. This document details the crystallographic data, experimental protocols for synthesis and analysis, and the logical workflow from material synthesis to structural determination.

Introduction to the Crystal Structure of this compound

This compound (SbBr₃) is a chemical compound that crystallizes into two distinct orthorhombic polymorphs, designated as α-SbBr₃ and β-SbBr₃.[1] The arrangement of atoms in these crystalline forms dictates their physical and chemical properties. Understanding these structures at the atomic level is crucial for applications in materials science and as a reference for drug development where halogenated compounds are of interest.

The α-form is obtained by the rapid cooling of a warm carbon disulfide solution of SbBr₃ and is metastable, slowly converting to the more stable β-form.[1] Both structures are built from discrete SbBr₃ molecules with a trigonal pyramidal geometry.

Crystallographic Data

The crystallographic parameters for both polymorphs of this compound have been determined through single-crystal X-ray diffraction. A summary of these key quantitative data is presented below for clear comparison.

Table 1: Crystallographic Data for α-Antimony Tribromide
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.12
b (Å)12.3
c (Å)4.42
α (°)90
β (°)90
γ (°)90

Data sourced from the Crystallography Open Database.

Table 2: Crystallographic Data for β-Antimony Tribromide
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)8.49
b (Å)9.94
c (Å)6.87
α (°)90
β (°)90
γ (°)90

Data sourced from the Materials Project database.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages: synthesis of the compound, growth of single crystals suitable for diffraction, and the collection and analysis of X-ray diffraction data.

Synthesis of this compound

This compound can be synthesized via the direct reaction of antimony metal with elemental bromine.

Materials:

  • Antimony powder (99.9%)

  • Liquid Bromine (99.5%)

  • Anhydrous carbon disulfide (CS₂)

Procedure:

  • In a fume hood, slowly add liquid bromine to a suspension of antimony powder in anhydrous carbon disulfide with constant stirring. The reaction is exothermic and should be controlled by the rate of bromine addition.

  • Continue stirring until all the antimony has reacted and the color of the bromine has disappeared.

  • The resulting solution contains dissolved this compound.

Single Crystal Growth

The growth of high-quality single crystals is paramount for accurate structure determination.

Protocol for α-SbBr₃:

  • Prepare a saturated solution of SbBr₃ in warm carbon disulfide.

  • Rapidly cool the solution in an ice bath to induce the crystallization of needle-like α-SbBr₃ crystals.[1]

  • Decant the solvent to isolate the crystals.

Protocol for β-SbBr₃:

  • Allow the α-SbBr₃ crystals to stand at room temperature. Over time, they will slowly convert to the more thermodynamically stable β-polymorph.[1]

  • Alternatively, single crystals of β-SbBr₃ can be grown by slow evaporation of a saturated solution of SbBr₃ in a suitable solvent like carbon disulfide at a constant temperature.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure from a suitable single crystal.

Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop and a suitable cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) and then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL). This process involves adjusting atomic coordinates, and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes described.

experimental_workflow cluster_synthesis Synthesis of SbBr3 cluster_crystallization Single Crystal Growth cluster_analysis X-ray Diffraction Analysis Sb Antimony Powder Reaction Reaction in CS2 Sb->Reaction Br2 Liquid Bromine Br2->Reaction CS2 Carbon Disulfide CS2->Reaction Solution SbBr3 Solution Reaction->Solution RapidCool Rapid Cooling Solution->RapidCool alpha_xtal α-SbBr3 Crystals RapidCool->alpha_xtal SlowEvap Slow Evaporation / Conversion beta_xtal β-SbBr3 Crystals SlowEvap->beta_xtal alpha_xtal->SlowEvap DataCollection Data Collection alpha_xtal->DataCollection beta_xtal->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Experimental workflow for the crystal structure analysis of this compound.

data_analysis_flow raw_data Raw Diffraction Images (Frames) processing Data Processing Indexing & Integration Space Group Determination raw_data->processing hkl_file Reflection Data File (h, k, l, I, σ(I)) processing->hkl_file solution Structure Solution Direct/Patterson Methods Initial Atomic Model hkl_file->solution refinement Structure Refinement Least-Squares Fitting Atomic Coordinates & Displacement Parameters solution->refinement final_model Final Structural Model refinement->final_model

Caption: Logical data analysis pathway for crystal structure determination from diffraction data.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Antimony Tribromide (SbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony tribromide (SbBr₃), a compound of antimony in its +3 oxidation state, is a significant substance used in chemical synthesis, as a mordant in dyeing, and as a fire retardant in polymers.[1][2][3][4][5] A comprehensive understanding of its molecular structure and bonding is crucial for predicting its reactivity, physical properties, and potential applications. This technical guide provides a detailed analysis of the molecular geometry, valence bond theory application, and crystallographic data of SbBr₃, supported by experimental methodologies and visual representations.

Molecular Geometry and VSEPR Theory

The molecular geometry of this compound is dictated by the arrangement of valence shell electron pairs around the central antimony (Sb) atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

  • Central Atom: Antimony (Sb) is in Group 15 of the periodic table and has five valence electrons.

  • Bonding Atoms: Three Bromine (Br) atoms, each contributing one electron for a single covalent bond.

  • Electron Count: The central Sb atom forms three single bonds with the three Br atoms (3 bonding pairs) and has one remaining non-bonding pair of electrons (1 lone pair).

This gives a total of four electron domains around the central antimony atom. According to VSEPR theory, four electron domains arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, since one of these domains is a lone pair, the resulting molecular geometry is trigonal pyramidal .[6] The lone pair exerts a greater repulsive force than bonding pairs, compressing the Br-Sb-Br bond angles to be slightly less than the ideal tetrahedral angle of 109.5°.[6]

VSEPR_SbBr3 VSEPR Model for SbBr₃ Sb Sb Br1 Br Sb->Br1 σ bond Br2 Br Sb->Br2 σ bond Br3 Br Sb->Br3 σ bond LP Lone Pair Sb->LP Repulsion Hybridization_SbBr3 cluster_0 1. Sb Ground State Electron Configuration cluster_1 2. sp³ Hybridization cluster_2 3. Bonding with Bromine gs 5s² 5p³ sp3 ↑↓ gs->sp3 Hybridizes to form gs_s ↑↓ | 5s gs_p ↑ | ↑ | ↑ | 5p hyb Four sp³ hybrid orbitals final sp³ (Lone Pair) sp³-p (σ bond) sp³-p (σ bond) sp³-p (σ bond) sp3->final Overlaps with Br orbitals Br_p1 Br (4p) Br_p1->final:b1 Br_p2 Br (4p) Br_p2->final:b2 Br_p3 Br (4p) Br_p3->final:b3 Experimental_Workflow cluster_XRD X-Ray Crystallography cluster_GED Gas-Phase Electron Diffraction xrd1 1. Grow Single Crystal xrd2 2. Mount & Irradiate (X-Ray Beam) xrd1->xrd2 xrd3 3. Collect Diffraction Pattern xrd2->xrd3 xrd4 4. Solve & Refine Structure xrd3->xrd4 xrd_result Solid-State Structure (Bond Lengths, Angles, Lattice Parameters) xrd4->xrd_result ged1 1. Vaporize Sample ged2 2. Interact with Electron Beam ged1->ged2 ged3 3. Record Scattering Pattern ged2->ged3 ged4 4. Analyze & Refine Model ged3->ged4 ged_result Gas-Phase Structure (Bond Lengths, Angles) ged4->ged_result

References

Lewis acid character of Antimony tribromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lewis Acid Character of Antimony Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (SbBr₃) is a p-block element halide that exhibits significant Lewis acidic character. This property arises from the presence of accessible vacant orbitals on the antimony atom, allowing it to accept electron pairs from Lewis bases. The Lewis acidity of SbBr₃ is a key aspect of its chemistry, influencing its reactivity and potential applications in various fields, including catalysis and materials science. This technical guide provides a comprehensive overview of the Lewis acid character of this compound, focusing on quantitative measures, experimental protocols for its determination, and the nature of its interactions with Lewis bases.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. While direct experimental quantification of the Lewis acidity of this compound is not extensively reported in the literature, we can infer its characteristics from established methods and computational trends.

The Gutmann-Beckett Method

A widely accepted method for quantifying Lewis acidity is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon adduct formation with the Lewis acid.[2] The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO adduct of the Lewis acid in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in hexane (AN = 0).[1] The scale is referenced to the strong Lewis acid antimony pentachloride (SbCl₅), which is assigned an AN of 100 (δ = 86.1 ppm).[1]

While a specific Acceptor Number for SbBr₃ is not readily found in the surveyed literature, the general trend for pnictogen trihalides suggests that Lewis acidity increases down the group. However, experimental determination would be required for a definitive value.

Computational Approaches: Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A more negative (i.e., more exothermic) FIA value indicates a stronger Lewis acid.

While a directly calculated FIA for SbBr₃ was not found in the searched literature, data for other pnictogen trihalides can provide insight into the expected trend. For trivalent pnictogen fluorides, a computational study has shown that the Lewis acidity does not follow a simple monotonic trend down the group, with SbF₃ exhibiting a lower fluoride ion affinity than AsF₃.[4][5] This highlights the complexity of factors influencing Lewis acidity beyond simple electronegativity arguments.

Table 1: Calculated Gas-Phase Fluoride Ion Affinities (FIA) of Selected Pnictogen Trihalides and Related Lewis Acids

Lewis Acid Fluoride Ion Affinity (FIA) in kJ/mol Reference
AsF₃ -60.1 [4]
SbF₃ -71.2 [4]
BF₃ -339 kJ/mol [6]
BCl₃ -402 kJ/mol [6]
BBr₃ -427 kJ/mol [6]

| SbCl₃ | -309 kJ/mol |[7] |

Note: The FIA values for the boron trihalides are significantly higher, reflecting their stronger Lewis acidity compared to the pnictogen trihalides shown. The value for SbCl₃ is provided for comparison within the antimony trihalide series.

Interaction with Lewis Bases: Adduct Formation

The Lewis acidity of this compound is most directly observed through its ability to form stable adducts with a variety of Lewis bases. These adducts are formed via a coordinate covalent bond where the Lewis base donates a pair of electrons to the antimony center.

Synthesis of SbBr₃ Adducts

This compound forms adducts with a wide range of Lewis bases, including nitrogen-containing heterocycles (e.g., pyridine), and sulfur-containing compounds (e.g., thioamides).[8][9] The synthesis of these adducts typically involves the direct reaction of SbBr₃ with the Lewis base in a suitable non-coordinating solvent.

Example: Synthesis of SbBr₃-Pyridine Adduct A solution of this compound in a dry, aprotic solvent such as carbon disulfide is treated with a stoichiometric amount of pyridine.[8] The resulting adduct, SbBr₃·Py, precipitates from the solution and can be isolated by filtration and drying under vacuum.[8]

Characterization of SbBr₃ Adducts

The formation of SbBr₃ adducts can be confirmed and characterized by various spectroscopic and analytical techniques.

IR spectroscopy is a valuable tool for probing the interaction between SbBr₃ and a Lewis base. Upon adduct formation, changes in the vibrational frequencies of the Lewis base are observed. For example, in the case of carbonyl-containing Lewis bases, a decrease in the C=O stretching frequency is typically observed.[10] This red shift indicates a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the antimony center.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of SbBr₃ adducts. The decomposition temperature of the adduct can provide a qualitative measure of the strength of the Lewis acid-base interaction. For instance, studies on the thermal decomposition of SbBr₃ adducts with pyridine and its methyl-substituted derivatives have been reported, providing activation energies for the decomposition process.[8]

Table 2: Thermal Decomposition Data for SbBr₃·L Adducts

Adduct (L) Decomposition Temperature Range (K) Activation Energy (Eₐ) for Decomposition (kJ/mol) Reference
Pyridine (Py) 453 - 593 150.6 [8]

| 4-Methylpyridine (4MPy) | 453 - 593 | 122.0 |[8] |

Note: These activation energies correspond to the decomposition of the adducts and are not a direct measure of the Lewis acid-base bond strength, but can be related to the overall stability of the complex.

Experimental Protocols

Protocol 1: Determination of Lewis Acidity using the Gutmann-Beckett Method (General Procedure)

This protocol describes the general procedure for determining the Acceptor Number of a Lewis acid, such as this compound, using the Gutmann-Beckett method.[2][11]

Materials:

  • Lewis acid (e.g., this compound, SbBr₃)

  • Triethylphosphine oxide (Et₃PO)

  • Dry, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆)

  • NMR tubes and spectrometer capable of ³¹P NMR

Procedure:

  • Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).

  • In a dry NMR tube, under an inert atmosphere, dissolve a precisely weighed amount of the Lewis acid in a known volume of the deuterated solvent.

  • Add a stoichiometric equivalent of the Et₃PO stock solution to the NMR tube containing the Lewis acid.

  • Acquire the ³¹P NMR spectrum of the sample.

  • Record the chemical shift (δₛₐₘₚₗₑ) of the adduct.

  • Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).

Gutmann_Beckett_Workflow A Prepare Et3PO solution in deuterated solvent C Mix Et3PO and Lewis acid solutions A->C B Prepare Lewis acid solution (e.g., SbBr3) in NMR tube B->C D Acquire 31P NMR spectrum C->D E Determine chemical shift (δ) D->E F Calculate Acceptor Number (AN) E->F

Caption: Workflow for determining the Acceptor Number of a Lewis acid.

Protocol 2: Synthesis and Characterization of an SbBr₃ Adduct with a Lewis Base

This protocol provides a general method for the synthesis and characterization of an this compound adduct with a Lewis base, exemplified by pyridine.[8]

Materials:

  • This compound (SbBr₃)

  • Pyridine

  • Dry carbon disulfide (CS₂)

  • Schlenk flask and vacuum filtration apparatus

  • IR spectrometer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve SbBr₃ in dry CS₂.

  • Slowly add a stoichiometric amount of pyridine to the stirring SbBr₃ solution.

  • A precipitate will form upon addition of the pyridine. Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.

  • Isolate the solid adduct by vacuum filtration.

  • Wash the precipitate with a small amount of cold, dry CS₂ to remove any unreacted starting materials.

  • Dry the adduct under vacuum.

  • Characterize the product by IR spectroscopy, comparing the spectrum of the adduct to that of free pyridine to identify shifts in vibrational frequencies indicative of coordination.

Adduct_Synthesis_Workflow A Dissolve SbBr3 in CS2 B Add Pyridine A->B C Stir and allow precipitation B->C D Vacuum filtration C->D E Wash with cold CS2 D->E F Dry under vacuum E->F G Acquire IR spectrum F->G

Caption: Workflow for the synthesis and characterization of an SbBr₃ adduct.

Logical Relationships in Lewis Acid-Base Interactions

The interaction between this compound and a Lewis base can be understood as a series of equilibria and bonding interactions.

Lewis_Acid_Base_Interaction SbBr3 SbBr3 (Lewis Acid) Adduct SbBr3-LB Adduct SbBr3->Adduct Accepts electron pair LB Lewis Base (e.g., Pyridine) LB->Adduct Donates electron pair

Caption: Formation of a Lewis acid-base adduct between SbBr₃ and a Lewis base.

Conclusion

This compound exhibits clear Lewis acidic properties, readily forming adducts with a variety of Lewis bases. While a definitive experimental Acceptor Number for SbBr₃ is not widely reported, the Gutmann-Beckett method provides a robust experimental framework for its determination. Computational methods, such as the calculation of Fluoride Ion Affinity, offer a valuable theoretical approach to quantifying its Lewis acidity and understanding trends within the pnictogen trihalides. The synthesis and characterization of SbBr₃ adducts, particularly through IR spectroscopy and thermal analysis, provide tangible evidence of its Lewis acid character. For researchers and professionals in drug development and other scientific fields, an understanding of the Lewis acidity of this compound is crucial for predicting its reactivity and exploring its potential applications.

References

A Comprehensive Technical Guide to the Solubility of Antimony Tribromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Antimony Tribromide (SbBr₃) in a variety of organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize antimony compounds in their work. The guide offers a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a chemical compound containing antimony in its +3 oxidation state.[1] It typically appears as a colorless to yellow, hygroscopic crystalline solid.[1][2] This compound is known to be soluble in a range of organic solvents, a characteristic that is pivotal for its application in various chemical syntheses and as a fire retardant in polymers like polyethylene.[1][3][4] However, it decomposes in the presence of water and light, a factor that necessitates careful handling and specific experimental conditions.[2][5]

Quantitative Solubility Data

The solubility of this compound in different organic solvents is a key parameter for its use in solution-based chemical reactions and material formulations. The following table summarizes the available quantitative data.

SolventTemperature (°C)Solubility ( g/100 g of solvent)
1,4-Dichlorobenzene51.516.3
Acetic Acid1513.9
Benzaldehyde20119
Benzene1514.29
Benzene3529.9
Benzene5563.93
Benzonitrile20144
Benzoyl Chloride2090.5
Bromobenzene2565.6
Cyclohexane201.4
Ethylbenzene2086.2
m-Xylene25346
Monochlorobenzene-2014.4
Monochlorobenzene025
Monochlorobenzene2042.9
Nitrobenzene25218.5
p-Cymene20127
Sulfur Dioxide00.788
Toluene20227

This data is compiled from a referenced chemical database.[6]

Qualitative solubility information indicates that this compound is also soluble in acetone, alcohol, ammonia, carbon disulfide, chloroform, and diethyl ether.[1][2][3][5][7][8][9][10][11][12]

Experimental Protocol for Solubility Determination

The accurate determination of the solubility of a moisture-sensitive compound like this compound requires a meticulous experimental approach. The following protocol is a detailed methodology based on the gravimetric method, adapted to minimize exposure to atmospheric moisture.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of choice

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Syringe and needle

  • Pre-weighed, oven-dried glass vials with airtight septa

  • Analytical balance (accurate to ±0.0001 g)

  • Vacuum oven

  • Glove box or a dry, inert atmosphere environment

Procedure:

  • Preparation of Saturated Solution: a. In a glove box or under a steady stream of inert gas, add an excess amount of this compound to a Schlenk flask containing a known volume of the anhydrous organic solvent. The excess solid is crucial to ensure that the solution reaches saturation. b. Seal the flask and place it in a constant temperature bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal: a. Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the flask. b. Using a syringe fitted with a filter (to prevent transfer of solid particles), carefully withdraw a known volume of the clear supernatant liquid. This step should be performed while maintaining the inert atmosphere to prevent any contact with moisture.

  • Gravimetric Analysis: a. Transfer the withdrawn sample into a pre-weighed, oven-dried glass vial with an airtight septum. b. Weigh the vial containing the sample to determine the mass of the solution. c. Place the vial in a vacuum oven and carefully evaporate the solvent. The temperature of the oven should be kept below the decomposition temperature of this compound. d. Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it. e. Repeat the drying and weighing process until a constant mass of the residue (this compound) is obtained.

  • Calculation of Solubility: a. Mass of the solute (this compound): Final mass of the vial with residue - Initial mass of the empty vial. b. Mass of the solvent: Mass of the vial with the solution - Final mass of the vial with residue. c. Solubility: (Mass of the solute / Mass of the solvent) * 100. This will give the solubility in grams of solute per 100 grams of solvent.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Withdrawal cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess SbBr3 to anhydrous solvent in a Schlenk flask under inert gas prep2 Seal flask and place in constant temperature bath prep1->prep2 prep3 Stir for 24-48 hours to reach equilibrium prep2->prep3 samp1 Stop stirring and allow solid to settle prep3->samp1 samp2 Withdraw a known volume of supernatant with a filtered syringe samp1->samp2 ana1 Transfer sample to a pre-weighed, sealed vial samp2->ana1 ana2 Weigh the vial with the solution ana1->ana2 ana3 Evaporate solvent in a vacuum oven ana2->ana3 ana4 Cool and weigh the vial with residue until constant mass ana3->ana4 calc1 Calculate mass of solute and solvent ana4->calc1 calc2 Determine solubility (g/100g solvent) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a centralized resource for understanding the solubility of this compound in organic solvents. The compiled quantitative data offers a quick reference for selecting appropriate solvents for various applications. Furthermore, the detailed experimental protocol provides a robust methodology for researchers to accurately determine solubility in their own laboratories, particularly when dealing with the compound's moisture sensitivity. The visual workflow aims to clarify the experimental sequence, ensuring reproducibility and accuracy in these critical measurements. This information is vital for the effective and safe utilization of this compound in scientific research and industrial applications.

References

The Hygroscopic Nature of Antimony Tribromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony tribromide (SbBr₃), a versatile inorganic compound, finds application in various scientific and industrial domains, including as a flame retardant, a catalyst in organic synthesis, and a precursor for other antimony compounds.[1][2] A critical, yet often challenging, characteristic of this compound is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, its interaction with atmospheric moisture, and the significant implications for its handling, storage, and application, particularly within research and pharmaceutical synthesis contexts. The document details the hydrolysis of this compound, presents available quantitative data, and outlines experimental protocols for its characterization and safe handling.

Introduction to this compound

This compound (SbBr₃) is a yellow or colorless crystalline solid that is highly reactive, particularly with water.[3][4] Its utility in diverse chemical processes is underscored by its Lewis acidity and its role as a source of antimony and bromide ions. However, its propensity to readily absorb moisture from the atmosphere presents significant challenges. This hygroscopic nature leads to deliquescence, where the solid absorbs enough water to dissolve and form a liquid solution, and subsequent hydrolysis, which alters its chemical identity and properties.[2] Understanding and controlling these moisture-related behaviors are paramount for ensuring reproducibility in experiments and maintaining the integrity of processes where SbBr₃ is employed. Although some antimony compounds have been investigated for their therapeutic potential, including in oncology and for treating leishmaniasis, this compound's primary relevance to drug development is as a potential reagent or catalyst in the synthesis of pharmaceutical intermediates.[3][5][6]

The Hygroscopic Character of this compound

This compound is classified as a hygroscopic and deliquescent substance, meaning it actively attracts and absorbs moisture from the surrounding environment.[7] It is noted to be less hygroscopic than its chlorinated counterpart, antimony trichloride (SbCl₃).[8] Upon exposure to air, SbBr₃ will begin to adsorb water molecules onto its crystalline surface. As moisture uptake continues, the solid will eventually dissolve in the absorbed water, a process known as deliquescence.

Hydrolysis of this compound

The most significant implication of the hygroscopic nature of this compound is its facile hydrolysis. In the presence of water, SbBr₃ reacts to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][9][10] This irreversible reaction is a critical consideration for any application of SbBr₃, as the formation of these byproducts can interfere with desired chemical transformations and introduce impurities.

The overall hydrolysis reaction can be represented as:

2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq) [9]

This reaction can proceed through intermediate antimony oxybromide species, such as SbOBr.[11] The hydrobromic acid produced is corrosive and can further react with other components in a reaction mixture.

Quantitative Data

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Acetic Acid13.915
AcetoneSoluble-
Benzene14.2915
Benzene29.935
Benzene63.9355
Carbon DisulfideSoluble-
ChloroformSoluble-
Cyclohexane1.420
EthanolSoluble (decomposes)-
Toluene22720
Table 1: Solubility of this compound in Various Organic Solvents.[12]

Implications of Hygroscopicity

The hygroscopic nature of this compound has far-reaching implications for its practical use:

  • Handling and Storage: Due to its moisture sensitivity, SbBr₃ must be handled and stored under inert and anhydrous conditions. Standard laboratory benchtops are generally unsuitable for prolonged handling. Storage in desiccators is a minimum requirement, with storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) being the best practice. Containers should be tightly sealed.[6]

  • Reaction Stoichiometry and Purity: In chemical synthesis, the presence of absorbed water can alter the effective concentration of SbBr₃, leading to inaccurate stoichiometry. The hydrolysis products, antimony trioxide and hydrobromic acid, can act as impurities, potentially leading to unwanted side reactions and affecting the purity of the final product.

  • Catalytic Activity: When used as a Lewis acid catalyst, the coordination of water to the antimony center can deactivate the catalyst by competing with the substrate for binding.[13]

  • Safety: The hydrolysis of SbBr₃ generates hydrobromic acid, a corrosive and toxic substance.[1] Inhalation of fumes or contact with the skin can cause severe irritation and burns.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Handling should be performed in a well-ventilated fume hood.[14]

Experimental Protocols

Protocol for Determining Hygroscopicity by Dynamic Vapor Sorption (DVS)

While specific DVS data for SbBr₃ is not available, the following protocol outlines a standard procedure for its determination. DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of humidified gas.[15]

Objective: To determine the water vapor sorption isotherm and identify the critical relative humidity (CRH) of this compound.

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance (integrated into the DVS)

  • Inert gas supply (e.g., dry nitrogen)

  • Glovebox or other inert atmosphere chamber for sample preparation

Procedure:

  • Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of anhydrous this compound onto the DVS sample pan.

  • Instrument Setup: Transfer the sample pan to the DVS instrument, ensuring minimal exposure to the ambient atmosphere.

  • Drying: Start the experiment by drying the sample in a stream of dry nitrogen (0% relative humidity, RH) at 25 °C until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry mass of the sample.

  • Sorption Isotherm:

    • Increase the RH in a stepwise manner, typically in increments of 10% RH, from 0% to 90% RH.

    • At each RH step, allow the sample to equilibrate until a stable mass is recorded.

    • Record the mass change at each RH step.

  • Desorption Isotherm:

    • Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis:

    • Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

    • The CRH is identified as the RH at which a sharp increase in mass is observed, indicating deliquescence.

Protocol for Handling and Use in a Chemical Reaction

Objective: To safely handle and dispense this compound for use in a moisture-sensitive chemical reaction.

Apparatus:

  • Glovebox or Schlenk line with a supply of inert gas (nitrogen or argon)

  • Dry, oven-baked glassware

  • Anhydrous solvents

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Conduct all manipulations of this compound within a glovebox or using Schlenk techniques.

  • Dispensing:

    • In a glovebox, weigh the required amount of SbBr₃ into a dry, tared flask.

    • If using a Schlenk line, quickly transfer the SbBr₃ from its storage container to the reaction flask under a positive pressure of inert gas.

  • Reaction Setup:

    • Add the anhydrous solvent to the flask containing the SbBr₃ via a cannula or a dry syringe.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Work-up: Quench the reaction using appropriate procedures, being mindful that the addition of aqueous solutions will cause the hydrolysis of any unreacted SbBr₃.

Visualizations

Hydrolysis_Pathway SbBr3 This compound (SbBr₃) Adsorption Adsorption SbBr3->Adsorption H2O Water (H₂O) from Atmospheric Moisture H2O->Adsorption Hydrolysis Hydrolysis Adsorption->Hydrolysis Sb2O3 Antimony Trioxide (Sb₂O₃) Hydrolysis->Sb2O3 HBr Hydrobromic Acid (HBr) Hydrolysis->HBr

Caption: Hydrolysis pathway of this compound upon exposure to moisture.

Handling_Workflow start Start: Require SbBr₃ for experiment storage Retrieve SbBr₃ from inert atmosphere storage start->storage ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe transfer Transfer to Glovebox or Schlenk Line storage->transfer weigh Weigh required amount under inert atmosphere transfer->weigh reaction Add to reaction vessel with anhydrous solvent weigh->reaction end Proceed with reaction under inert conditions reaction->end

Caption: Recommended workflow for handling hygroscopic this compound.

Conclusion

The hygroscopic and deliquescent nature of this compound is a defining characteristic that dictates its handling, storage, and application. The facile hydrolysis to antimony trioxide and hydrobromic acid necessitates stringent anhydrous techniques to maintain its integrity and ensure the safety and success of experimental procedures. For professionals in research and drug development, where precision and purity are paramount, a thorough understanding of these properties is indispensable. While specific quantitative hygroscopicity data for SbBr₃ remains elusive in the public domain, the experimental protocols outlined in this guide provide a framework for its characterization. By implementing the recommended handling procedures, researchers can mitigate the challenges posed by the hygroscopicity of this compound and harness its utility in chemical synthesis and materials science.

References

Thermal stability and decomposition of Antimony tribromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Thermal Stability and Decomposition of Antimony Tribromide

Executive Summary

This compound (SbBr₃) is a crystalline solid primarily recognized for its role as a powerful synergistic agent in flame retardant systems. While thermally stable under inert conditions, exhibiting distinct melting and boiling points without significant decomposition, its chemical behavior in reactive environments dictates its primary application and hazard profile. This guide provides a comprehensive overview of the thermal properties of SbBr₃, detailing its stability and decomposition pathways. The predominant decomposition mechanism occurs in the gas phase within flame retardant applications, where it is formed in situ and acts as a radical scavenger to inhibit combustion. Decomposition via hydrolysis is also a critical consideration. This document collates quantitative data from available literature, outlines relevant experimental protocols for thermal analysis, and provides visualizations of key processes to support researchers, scientists, and professionals in drug development and materials science.

Physical and Thermal Properties

This compound is a colorless to yellow, hygroscopic crystalline solid.[1] Under controlled, inert conditions, it undergoes well-defined phase transitions from solid to liquid and liquid to gas. Its key physical and thermal properties are summarized in Table 1. The compound's relatively low boiling point and high vapor pressure near its melting point are crucial for its function in gas-phase flame retardancy.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference(s)
Molecular FormulaSbBr₃[2]
Molecular Weight361.472 g/mol [2]
AppearanceColorless to yellow hygroscopic crystals[1]
Melting Point96.6 °C (369.8 K)[1][3]
Boiling Point288 °C (561 K)[1]
Density4.35 g/cm³[1]
Vapor Pressure1 mm Hg at 93.9 °C[4]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-259 kJ/mol[1]

Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is highly dependent on the surrounding chemical environment. In a completely inert atmosphere, the compound is expected to melt and subsequently boil with minimal degradation. However, in the presence of other reactants, such as water or the decomposition products of a polymer fire, specific decomposition pathways are initiated.

Stability and Hydrolytic Decomposition

SbBr₃ is sensitive to moisture and light.[3] It readily reacts with water in a hydrolysis reaction to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][5] This reactivity necessitates handling and storage in dry, inert conditions to maintain the compound's integrity.

Reaction: 2 SbBr₃ + 3 H₂O → Sb₂O₃ + 6 HBr[1]

Role in Flame Retardancy: A Gas-Phase Decomposition Mechanism

The most significant application and most studied decomposition pathway for SbBr₃ is in flame retardant formulations, where it acts as a synergist with halogenated, particularly brominated, compounds. In this context, SbBr₃ is not typically added directly but is formed in situ. The process begins with the thermal degradation of the brominated flame retardant in the polymer, which releases hydrogen bromide (HBr). The HBr then reacts with antimony trioxide (Sb₂O₃), which is used as the primary synergist, to produce gaseous this compound.

Once in the gas phase (the flame), SbBr₃ acts as a flame poison. It undergoes thermal decomposition, releasing bromine radicals (Br•) that actively scavenge the high-energy H• and OH• radicals responsible for propagating the combustion chain reaction. This gas-phase radical trapping mechanism is highly efficient at extinguishing the flame.

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Brominated Polymer + Sb₂O₃ (solid) HBr HBr (gas) Polymer->HBr Decomposition SbOBr SbOBr (intermediate) Polymer->SbOBr Reacts with Sb₂O₃ Heat Heat from Fire Heat->Polymer HBr->SbOBr SbBr3_gas SbBr₃ (gas) SbOBr->SbBr3_gas Further reaction with HBr Radicals Br• Radicals SbBr3_gas->Radicals Decomposition Flame Flame Propagation (H•, OH• radicals) Radicals->Flame Scavenges Extinguish Flame Inhibition Flame->Extinguish

Caption: Gas-phase flame retardant mechanism of SbBr₃.

Quantitative Thermal Analysis Data

A study on solid adducts of SbBr₃ with pyridine and its derivatives shows a single-step thermal decomposition process.[6] The kinetic parameters for the decomposition of these adducts were determined using non-isothermal thermogravimetric data. This information, summarized in Table 2, is useful for understanding how the antimony center behaves when coordinated, which can be relevant in various chemical systems.

Table 2: Thermal Decomposition Kinetic Data for this compound-Pyridine Adducts (Data derived from a non-isothermal TGA at a heating rate of 5 K/min)[6]

Adduct CompoundDecomposition Temp. Range (K)Activation Energy (Eₐ) (kJ/mol)Log A (Pre-exponential Factor)
SbBr₃·Pyridine413 - 613150.616.0
SbBr₃·2-Methylpyridine385 - 58886.48.5
SbBr₃·3-Methylpyridine400 - 59696.99.5
SbBr₃·4-Methylpyridine413 - 603122.012.4

Experimental Protocols

The analysis of thermal stability and decomposition pathways of compounds like this compound is typically conducted using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).

General Methodology: TGA-DSC/MS

A simultaneous TGA-DSC instrument coupled to a mass spectrometer via a heated capillary transfer line provides the most comprehensive data.

  • Sample Preparation: A small, precise mass of the sample (typically 2-10 mg) is placed into an inert crucible (e.g., alumina or platinum). All handling of the hygroscopic SbBr₃ must be performed in an inert atmosphere (e.g., a glovebox).

  • Analysis Conditions:

    • Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 50-100 mL/min) to prevent oxidative or hydrolytic side reactions.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 5, 10, or 15 K/min).

  • Data Collection:

    • TGA: Continuously measures the mass of the sample as a function of temperature. Mass loss indicates evaporation, sublimation, or decomposition.

    • DSC: Measures the heat flow to or from the sample relative to a reference. This identifies endothermic events like melting and boiling, and exothermic events like decomposition or phase transitions.

    • MS: The evolved gases from the furnace are ionized and analyzed by the mass spectrometer to identify the specific molecules being released at each temperature, confirming the nature of the decomposition products.

  • Kinetic Analysis: For decomposition reactions, data from multiple heating rates can be used to determine kinetic parameters (activation energy, pre-exponential factor) using model-free methods like the Ozawa-Flynn-Wall analysis or model-fitting methods like the Coats-Redfern method.[6]

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_params Parameters cluster_data Data Analysis Prep Weigh Sample (2-10 mg) in Glovebox TGA_DSC TGA-DSC Instrument Prep->TGA_DSC MS Mass Spectrometer TGA_DSC->MS Evolved Gas Transfer Line Mass_Loss Mass Loss Curve (TGA) TGA_DSC->Mass_Loss Heat_Flow Heat Flow Curve (DSC) TGA_DSC->Heat_Flow Ion_Current Evolved Gas Profile (MS) MS->Ion_Current Params Atmosphere: N₂ or Ar Heating Rate: 5-15 K/min Temp Range: 25-800 °C Kinetics Kinetic Modeling (Eₐ, Log A) Mass_Loss->Kinetics

Caption: Experimental workflow for TGA-DSC/MS analysis.

Conclusion

This compound is a thermally stable compound that primarily undergoes melting and vaporization under inert heating. Its decomposition is chemically driven, occurring readily via hydrolysis in the presence of water or through a complex, gas-phase radical scavenging mechanism when used as a flame retardant synergist. The latter pathway is central to its industrial utility and represents its most significant decomposition behavior. Quantitative thermal analysis of pure SbBr₃ is challenging due to its volatility, but studies on its adducts confirm that the antimony center is susceptible to thermal degradation when complexed. A thorough understanding of these distinct behaviors is essential for its safe handling and effective application in materials science.

References

A Technical Guide to the Historical Development and Applications of Antimony Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony tribromide (SbBr₃), a yellow crystalline solid, has a multifaceted history characterized by its crucial role in industrial safety, chemical synthesis, and even early medicine. This in-depth guide explores the historical development of its applications, providing quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action and toxicological pathways.

Flame Retardancy: The Cornerstone Application

The most significant and enduring application of this compound is as a synergistic flame retardant, particularly in conjunction with halogenated compounds.

Historical Development

The journey of antimony compounds in flame retardancy began serendipitously. While the flame retardant properties of halogens were known in the late 19th century, their efficacy was limited. The breakthrough came in the 1920s when American chemical engineer Franklin C. Brown accidentally added antimony white powder (antimony trioxide) while testing brominated paraffin and observed a dramatic improvement in the material's flame resistance. This discovery ushered in the era of bromine-antimony synergistic systems, which became a staple in polymer science.[1] Over the decades, research focused on optimizing this synergy. In the 1980s, Japanese scientist Toshihiro Takeda was instrumental in discovering the optimal ratios of antimony trioxide and brominated compounds like decabromodiphenyl ether, laying the groundwork for modern flame retardant formulations.[1] Today, this system is ubiquitous, found in approximately 90% of printed circuit boards and used extensively in automotive and construction materials.[1]

Mechanism of Action: A Synergistic Defense

Antimony compounds like antimony trioxide or tribromide are not effective flame retardants on their own. Their power lies in a synergistic interaction with halogenated materials (containing bromine or chlorine).[2][3] The mechanism is a two-pronged attack that operates in both the gas phase and the solid (condensed) phase of a fire.

Gas Phase Action (Radical Quenching):

  • During combustion, the halogenated flame retardant decomposes, releasing hydrogen halides (e.g., hydrogen bromide, HBr).

  • The antimony compound (often starting as antimony trioxide, Sb₂O₃) reacts with HBr to form antimony trihalides, such as this compound (SbBr₃), and antimony oxyhalides.[2][3]

  • These volatile antimony species are transported into the flame (the gas phase).

  • In the flame, they decompose and act as "free radical traps," quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction.[1][2][4] This cools the flame and inhibits its spread.

Condensed Phase Action (Char Formation):

  • In the solid polymer, the antimony compound promotes dehydration and cross-linking reactions.

  • This leads to the formation of a stable layer of carbonaceous "char" on the material's surface.[2]

  • This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, which in turn reduces the formation of flammable volatile gases that would otherwise fuel the fire.[2]

Flame_Retardant_Mechanism Synergistic Flame Retardant Mechanism of Bromine-Antimony System cluster_condensed Condensed Phase (Polymer) Polymer Polymer + Br-FR + Sb₂O₃ Char Char Formation (Insulating Barrier) Polymer->Char Antimony-catalyzed dehydration & cross-linking HBr_gas HBr (gas) Polymer->HBr_gas Br-FR decomposition Sb2O3_solid Sb₂O₃ Heat Heat Heat->Polymer HBr_gas->Sb2O3_solid Reaction SbBr3 SbBr₃ (volatile) Sb2O3_solid->SbBr3 Forms volatile species Radicals H•, OH• (High-energy flame radicals) SbBr3->Radicals Radical Trapping (Inhibition) Quenched H₂O, HBr (Low-energy products) Radicals->Quenched

Figure 1: Synergistic flame retardant mechanism in condensed and gas phases.

Quantitative Performance Data

The effectiveness of the bromine-antimony system is demonstrated by standardized flammability tests, such as the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion. Higher LOI values indicate better flame resistance.

Polymer SystemFlame Retardant Additives (by parts per 100 of resin)Limiting Oxygen Index (LOI) (%)Key Findings
High-Density Polyethylene (HDPE)None~18Highly combustible base polymer.[5]
High-Density Polyethylene (HDPE)Decabromodiphenyl Ethane (6-24 parts), Antimony Trioxide (2-8 parts)>28 (>10% increase)Significant synergistic effect reduces flammability. Addition of bentonite further enhances charring and reduces melt dripping.[6]
Polyacrylonitrile-co-vinylidene chloride (PANVDC)None26.4Base polymer has some inherent flame resistance.
PANVDCAntimony Trioxide (ATO) (15 phr)29.0ATO provides a moderate increase in flame retardancy.
Experimental Protocol: Preparation of Flame-Retardant Polyethylene

This protocol describes a typical method for incorporating this compound and a brominated flame retardant into polyethylene via melt blending.

Materials:

  • Low-Density Polyethylene (LDPE) pellets

  • This compound (SbBr₃), powder

  • Decabromodiphenyl Ethane (DBDPE), powder

  • Internal mixer (e.g., Brabender or Haake type)

  • Compression molding press

  • Personal Protective Equipment (PPE): Heat-resistant gloves, safety glasses, lab coat, respirator for powders.

Procedure:

  • Pre-Drying: Dry the LDPE pellets in an oven at 80°C for at least 4 hours to remove any residual moisture.

  • Mixer Preparation: Preheat the internal mixer to the desired processing temperature for LDPE, typically in the range of 140-160°C. Set the rotor speed to 50-60 rpm.

  • Melt Blending:

    • Add the pre-dried LDPE pellets to the preheated mixer chamber.

    • Allow the polymer to melt and form a consistent molten mass, which typically takes 3-5 minutes.

    • In a fume hood, carefully weigh the required amounts of SbBr₃ and DBDPE. A common synergistic ratio is 3:1 of brominated compound to antimony compound by weight. For example, for 100g of LDPE, use 15g of DBDPE and 5g of SbBr₃.

    • Add the pre-weighed flame retardant powders to the molten polymer in the mixer.

    • Continue mixing for an additional 5-10 minutes to ensure homogeneous dispersion of the additives throughout the polymer matrix. Monitor the torque and temperature readings to ensure process stability.

  • Sample Collection: Once mixing is complete, stop the rotors and carefully extract the molten compound from the chamber using appropriate tools.

  • Compression Molding:

    • Place the compounded material into a preheated mold on the compression press (preheated to ~150°C).

    • Apply pressure (e.g., 10 MPa) for 5-10 minutes to form a sheet of a specific thickness (e.g., 3 mm).

    • Cool the mold under pressure using the press's cooling system or by transferring it to a cold press.

  • Characterization: The resulting flame-retardant polyethylene sheets can be cut into standardized sample sizes for flammability testing (e.g., LOI, UL-94) and thermal analysis (Thermogravimetric Analysis, TGA).

Catalysis in Chemical Synthesis

Antimony compounds, including this compound, have a long history as effective catalysts in organic and polymer chemistry.

Historical Development

Antimony-based catalysts became prominent in the mid-20th century, particularly for the synthesis of polyesters like polyethylene terephthalate (PET).[7] Antimony trioxide and antimony acetate became the workhorse catalysts in the polyester industry, used in over 90% of the world's PET production plants due to their high activity, low incidence of side reactions, and cost-effectiveness compared to alternatives like germanium or titanium-based catalysts.[7][8] this compound also finds use as a Lewis acid catalyst in various organic reactions, such as brominations.

Mechanism and Applications

In polyesterification, the antimony catalyst functions via a chelation-coordination mechanism. The antimony atom, with its available empty orbitals, coordinates with the carbonyl oxygen of the ester group. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer, thus facilitating the chain-extension (polycondensation) reaction.[7]

Synthesis_Workflow General Workflow for this compound Synthesis Reactants 1. Reactants (e.g., Antimony Metal Powder + Liquid Bromine) Reaction 2. Controlled Reaction (Inert Solvent, e.g., CS₂ or CCl₄) Reactants->Reaction Slow addition of Bromine with cooling Product 3. Crude SbBr₃ Solution Reaction->Product Purification 4. Purification (e.g., Filtration, Distillation) Product->Purification FinalProduct 5. Pure SbBr₃ Crystals Purification->FinalProduct

Figure 2: General workflow for the laboratory synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the direct reaction of the elements and must be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of bromine.

Materials:

  • Antimony metal, fine powder

  • Liquid Bromine (Br₂)

  • Carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), as a solvent

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus

  • Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

  • Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a stopper or gas inlet. Place the flask on the magnetic stirrer within an ice bath.

  • Reactant Preparation:

    • Place a known quantity of antimony powder (e.g., 25 g) and a small amount of solvent (e.g., 50 mL of CS₂) into the flask and begin stirring.

    • In the dropping funnel, place a stoichiometric amount of liquid bromine (e.g., 49 g or 15.7 mL). Caution: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

  • Reaction:

    • Slowly add the bromine from the dropping funnel to the stirred suspension of antimony powder. The reaction is exothermic, so maintain the temperature of the flask below 10°C using the ice bath.

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

    • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The deep red-brown color of bromine should fade as it is consumed.

  • Purification:

    • Allow the reaction mixture to cool. The product, this compound, is soluble in the solvent.

    • Filter the warm solution to remove any unreacted antimony powder.

    • The this compound can be isolated by carefully distilling off the solvent under reduced pressure.

    • Further purification can be achieved by vacuum distillation of the crude this compound.

  • Storage: The resulting yellow crystalline SbBr₃ is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box).[9]

Mordant in Textile Dyeing

Historically, antimony compounds have been used as mordants—substances that fix dyes to fabrics.[10] While this compound itself is listed as a mordant, the most historically significant compound for this purpose is hydrated potassium antimonyl tartrate, also known as "tartar emetic".[11]

These compounds work by forming a coordination complex with both the dye molecule and the fibers of the textile, creating a chemical bridge that enhances the adhesion of the dye and improves its wash and light fastness.[12] Antimony was particularly valued for its ability to produce unique color depths with certain classes of dyes.

Relevance to Drug Development: A Toxicological Perspective

While this compound has no direct modern therapeutic applications, understanding its toxicology is crucial for drug development professionals, particularly from a safety and historical perspective.

Historical Medicinal Use (and Toxicity)

Dating back to ancient times, antimony compounds were used medicinally.[13] Paracelsus, in the 16th century, popularized their use for various ailments.[14] The infamous "antimony cup" was used to create tartar emetic by leaving wine in it overnight; the resulting solution was a powerful emetic (vomiting agent).[5] This use was based entirely on its toxicity. By the 20th century, antimonials were used to treat parasitic infections like leishmaniasis and schistosomiasis, but their severe side effects, including cardiotoxicity, led to their replacement by safer drugs.[5][15]

Modern Toxicological Profile

Exposure to antimony compounds can lead to significant adverse health effects. The toxicity is influenced by the compound's solubility and oxidation state (trivalent Sb(III) compounds are generally more toxic than pentavalent Sb(V) compounds).[16]

  • Routes of Exposure: Inhalation, ingestion, and dermal contact.[17]

  • Primary Target Organs:

    • Respiratory System: Inhalation of antimony dust can cause irritation, pneumoconiosis (dust-related lung disease), and chronic bronchitis.[18]

    • Cardiovascular System: Antimony is known to cause myocardial damage and can lead to characteristic changes in electrocardiograms (EKGs).[18]

    • Gastrointestinal System: Ingestion leads to irritation, nausea, vomiting, and abdominal pain.[18]

    • Dermal: Can cause severe skin irritation, burns, and eczematous eruptions.[16]

The International Agency for Research on Cancer (IARC) has classified antimony trioxide as "possibly carcinogenic to humans" (Group 2B).[16]

Toxicological_Pathway Key Toxicological Pathways of Antimony Compounds cluster_body Systemic Distribution cluster_effects Adverse Health Effects Exposure Exposure (Inhalation, Ingestion, Dermal) Absorption Absorption into Bloodstream Exposure->Absorption Distribution Distribution to Tissues (Liver, Kidneys, Lungs, Heart) Absorption->Distribution Metabolism Limited Metabolism (Sb(V) can be reduced to Sb(III)) Distribution->Metabolism Respiratory Respiratory System - Pneumoconiosis - Irritation, Fibrosis Distribution->Respiratory Cardio Cardiovascular System - Myocardial Damage - EKG Alterations Distribution->Cardio GI Gastrointestinal System - Irritation, Vomiting Distribution->GI Dermal Skin - Irritation, Burns Distribution->Dermal Carcinogenic Potential Carcinogenicity (Lung Tumors in Animal Studies) Distribution->Carcinogenic Excretion Excretion (Primarily Feces for Sb(III), Urine for Sb(V)) Metabolism->Excretion

Figure 3: Overview of the toxicokinetics and target organ toxicity of antimony.

Contemporary Research: Cytotoxicity and Antitumor Potential

Interestingly, modern research has revisited antimony compounds, not as broad-spectrum therapeutics but for targeted applications. Recent studies have explored the in vitro cytotoxic and antitumor activity of novel antimony(III) bromide complexes with ligands like thioamides and dithiocarbamates.[19][20] Some of these complexes have shown significant antiproliferative activity against human cancer cell lines, such as breast (MCF-7) and cervix (HeLa) adenocarcinoma cells.[20] This research suggests that while elemental antimony compounds are too toxic for therapeutic use, specifically designed coordination complexes may offer a scaffold for developing new metallodrugs, representing a full-circle evolution from historical poison to potential targeted therapy.

References

Methodological & Application

Application Notes and Protocols: Antimony Tribromide as a Catalyst in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental carbon-carbon bond-forming processes in organic synthesis, crucial for the derivatization of aromatic compounds. The selection of a Lewis acid catalyst is pivotal to the success of these reactions, influencing reactivity, selectivity, and substrate scope. While aluminum trichloride (AlCl₃) is the conventional catalyst, research into alternative Lewis acids continues in pursuit of milder reaction conditions and unique reactivity profiles.

Antimony halides, such as antimony pentachloride (SbCl₅) and antimony pentafluoride (SbF₅), are recognized as potent Lewis acid catalysts for electrophilic aromatic substitution.[1] Antimony tribromide (SbBr₃), a less commonly cited member of this family, also possesses the requisite Lewis acidity to potentially catalyze Friedel-Crafts reactions. However, detailed application notes and specific protocols for the use of this compound in this capacity are not extensively documented in publicly available scientific literature.

These notes provide a generalized framework for the application of this compound as a catalyst in Friedel-Crafts acylation, based on the established principles of the reaction. The provided protocols are representative and should be considered a starting point for experimental optimization.

Reaction Principle and Mechanism

The catalytic cycle of a Friedel-Crafts acylation using this compound is initiated by the activation of an acyl halide. The Lewis acidic antimony center of SbBr₃ coordinates to the halogen of the acyl halide, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the arenium ion, which restores the aromaticity of the ring and regenerates the catalyst.

Data Presentation

Due to the limited availability of specific quantitative data for Friedel-Crafts reactions catalyzed by this compound in the scientific literature, a detailed comparative data table cannot be provided at this time. Researchers are encouraged to generate such data through systematic experimental studies, varying substrates, acylating agents, catalyst loading, and reaction conditions to determine the optimal parameters and scope of SbBr₃-catalyzed Friedel-Crafts reactions.

For a typical Friedel-Crafts acylation of an activated aromatic substrate like anisole with acetyl chloride, one might anticipate the following parameters to be relevant for optimization:

ParameterTypical Range for Exploration
Substrate Anisole
Acylating Agent Acetyl Chloride
Catalyst This compound (SbBr₃)
Catalyst Loading 5 - 20 mol%
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)
Temperature 0 °C to 50 °C
Reaction Time 1 - 24 hours
Yield To be determined experimentally

Experimental Protocols

The following are generalized protocols for conducting a Friedel-Crafts acylation using this compound as a catalyst. Note: These protocols are illustrative and require optimization for specific substrates and reagents. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • Aromatic substrate (e.g., anisole, toluene)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • This compound (SbBr₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a drying tube

  • Dropping funnel

  • Standard work-up and purification supplies (separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add the this compound (e.g., 10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., dichloromethane) to the flask, followed by the aromatic substrate. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Dissolve the acylating agent in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acylating agent dropwise to the stirred reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and a dilute solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

Friedel_Crafts_Acylation_Mechanism A Acyl Halide (R-CO-X) B Acylium Ion Complex [R-C=O]⁺[SbBr₃X]⁻ A->B + SbBr₃ SbBr3 This compound (SbBr₃) D Sigma Complex (Arenium Ion) C Aromatic Ring (Ar-H) C->D + Acylium Ion D->SbBr3 Regeneration E Aryl Ketone (Ar-CO-R) D->E - H⁺ HX HX

Caption: Mechanism of SbBr₃-catalyzed Friedel-Crafts Acylation.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add SbBr₃ start->setup addition Reagent Addition: - Add solvent and aromatic substrate - Cool to 0°C - Add acylating agent dropwise setup->addition reaction Reaction: - Stir at room temperature - Monitor by TLC addition->reaction workup Work-up: - Quench with ice/HCl - Separate layers reaction->workup extraction Extraction & Washing: - Extract aqueous layer - Wash with NaHCO₃, H₂O, brine workup->extraction purification Purification: - Dry over MgSO₄ - Concentrate - Column chromatography extraction->purification end End purification->end

References

Application Notes and Protocols: The Use of Antimony Tribromide in Aromatic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the regioselective introduction of bromine atoms into aromatic systems is a cornerstone of synthetic chemistry. Aryl bromides are versatile intermediates, pivotal in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. Antimony tribromide (SbBr₃) serves as a Lewis acid catalyst that can be employed to facilitate the electrophilic bromination of aromatic compounds. These application notes provide an overview of the methodology, experimental protocols, and expected outcomes based on established principles of electrophilic aromatic substitution.

Introduction

Electrophilic aromatic bromination is a fundamental reaction wherein a hydrogen atom on an aromatic ring is substituted by a bromine atom. The reaction typically requires a Lewis acid catalyst to polarize the bromine molecule (Br₂), thereby increasing its electrophilicity and enabling the attack by the electron-rich aromatic ring. This compound, a hygroscopic solid with a high affinity for electron pairs, can function effectively in this catalytic role.[1] Its utility extends to various organic transformations, and it is a known reagent in analytical chemistry and dyeing processes.[2]

The general mechanism involves the formation of a more potent electrophile through the interaction of molecular bromine with the this compound catalyst. This is followed by the nucleophilic attack of the aromatic ring on the polarized bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the brominated product along with the regenerated catalyst.

Reaction Mechanism and Signaling Pathway

The catalytic cycle for the bromination of an aromatic compound using this compound as a Lewis acid catalyst is depicted below. The process illustrates the activation of bromine, the electrophilic attack by the aromatic ring, and the subsequent regeneration of the catalyst.

Bromination_Mechanism cluster_0 Catalyst Activation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation cluster_3 Catalyst Regeneration Br2 Br-Br Activated_Complex Br-Br---SbBr₃ (Polarized Complex) Br2->Activated_Complex Coordination SbBr3 SbBr₃ SbBr3->Activated_Complex Arene Ar-H Sigma_Complex [Ar(H)Br]⁺ (Sigma Complex) Activated_Complex->Sigma_Complex Arene->Sigma_Complex Attack on polarized Br Product Ar-Br Sigma_Complex->Product Loss of H⁺ HBr HBr Sigma_Complex->HBr Regenerated_SbBr3 SbBr₃ HBr->Regenerated_SbBr3 SbBr4_minus->Regenerated_SbBr3 Release of Br⁻

Caption: Mechanism of this compound Catalyzed Aromatic Bromination.

Application Data

The reactivity and regioselectivity of aromatic bromination are highly dependent on the nature of the substituents present on the aromatic ring. The following table summarizes the expected outcomes for the bromination of various classes of aromatic compounds using this compound as a catalyst, based on established principles of electrophilic aromatic substitution.

Aromatic Substrate ClassSubstituent TypeActivating/Deactivating EffectDirecting EffectPredicted Major Product(s)Notes
Phenols -OHStrongly Activatingortho, para-directing2,4,6-TribromophenolReaction is often rapid and may not require a catalyst. With a catalyst, polybromination is highly likely.
Anilines -NH₂, -NHR, -NR₂Strongly Activatingortho, para-directing2,4,6-TribromoanilineSimilar to phenols, these substrates are highly reactive. The amino group can also react with the Lewis acid.
Alkoxybenzenes -ORStrongly Activatingortho, para-directingp-Bromoalkoxybenzene and o-bromoalkoxybenzeneThe para isomer is generally favored due to reduced steric hindrance.
Alkylbenzenes -R (Alkyl)Weakly Activatingortho, para-directingp-Bromoalkylbenzene and o-bromoalkylbenzeneThe para isomer is typically the major product.
Halobenzenes -F, -Cl, -Br, -IDeactivatingortho, para-directingp-Dihalobenzene and o-dihalobenzeneThe reaction rate is slower compared to activated rings.
Deactivated Arenes -NO₂, -CN, -SO₃H, -CHO, -COR, -COORStrongly Deactivatingmeta-directingm-Bromo-substituted areneHarsher reaction conditions (e.g., higher temperatures) may be required.

Experimental Protocols

The following are generalized protocols for the bromination of aromatic compounds using this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, as bromine is volatile, corrosive, and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 1: General Procedure for the Bromination of a Non-Activated Aromatic Compound (e.g., Benzene)

Materials:

  • Aromatic substrate (e.g., Benzene)

  • Bromine (Br₂)

  • This compound (SbBr₃)

  • Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

  • To the flask, add the aromatic substrate (1.0 eq) and the anhydrous solvent.

  • In a separate, dry container, dissolve this compound (0.05 - 0.1 eq) in a small amount of the anhydrous solvent and add it to the reaction flask.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 - 1.1 eq) in the anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by distillation or recrystallization to obtain the desired bromoaromatic compound.

Protocol 2: Bromination of an Activated Aromatic Compound (e.g., Anisole)

For highly activated substrates like anisole, the reaction is typically much faster and may require milder conditions to avoid polybromination.

Modifications to the General Protocol:

  • Catalyst Loading: Reduce the amount of this compound to 0.01 - 0.05 eq.

  • Temperature: Maintain the reaction temperature at 0 °C or even lower (e.g., -10 °C) throughout the reaction.

  • Reaction Time: The reaction may be complete in a much shorter time (e.g., 30 minutes to 2 hours). Monitor the reaction closely by TLC or GC.

  • Bromine Addition: Add the bromine solution very slowly to control the exothermic reaction and improve selectivity.

Logical Workflow for Aromatic Bromination

The following diagram outlines the logical steps involved in planning and executing an aromatic bromination experiment using this compound.

Workflow A Substrate Analysis (Identify activating/deactivating groups) B Determine Expected Regioselectivity (ortho/para vs. meta) A->B C Select Reaction Conditions (Temperature, Catalyst Loading, Solvent) B->C D Reaction Setup (Dry glassware, inert atmosphere if necessary) C->D E Reagent Addition (Slow addition of Bromine) D->E F Reaction Monitoring (TLC, GC, or LC-MS) E->F G Work-up (Quenching, Extraction, Washing) F->G Reaction Complete H Purification (Distillation, Recrystallization, or Chromatography) G->H I Product Characterization (NMR, IR, Mass Spectrometry) H->I

Caption: Experimental workflow for aromatic bromination.

References

Application of Antimony Tribromide in Materials Science for Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Antimony tribromide (SbBr₃) has emerged as a versatile precursor and component in the synthesis of a variety of semiconductor materials, particularly lead-free perovskite alternatives and chalcogenide thin films. Its application spans a range of synthesis techniques, including mechanochemical, solution-based, hydrothermal, and vapor deposition methods. This document provides detailed application notes and experimental protocols for the synthesis of select antimony-based semiconductors using this compound. It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring novel semiconductor materials.

Application Notes

Antimony-based semiconductors are gaining significant attention as non-toxic and earth-abundant alternatives to lead-based materials in optoelectronic applications such as solar cells and photodetectors. This compound is a key precursor in the synthesis of these materials due to its suitable reactivity and solubility.

1. Lead-Free Double Perovskites:

One of the primary applications of SbBr₃ is in the synthesis of lead-free double perovskite halides, such as Cs₂AgSbBr₆.[1][2][3] These materials are investigated for their potential in photovoltaic applications, offering a more environmentally benign alternative to lead-halide perovskites.[2][3] The synthesis of Cs₂AgSbBr₆ can be achieved through various methods, including mechanochemical grinding, solution-processing, and hydrothermal techniques.[1] The mechanochemical approach is a solvent-free, "green" method that allows for the formation of the desired perovskite phase at room temperature.[2][3] However, the formation of side products like Cs₃Sb₂Br₉ can be a challenge in some synthesis routes.[2][3]

2. Antimony Chalcogenide Thin Films:

SbBr₃ is also utilized in the production of antimony chalcogenide thin films, such as antimony selenoiodide (SbSeI) and antimony trisulfide (Sb₂S₃). These materials are promising for solar cell applications due to their favorable optoelectronic properties.[4] Solution-based methods, including one-step precursor engineering, allow for the fabrication of high-purity SbSeI films at relatively low temperatures.[4] Vapor deposition techniques, such as chemical vapor deposition (CVD), are also employed to create high-quality crystalline films of antimony chalcogenides.

3. Organic-Inorganic Hybrid Materials:

This compound is a building block for zero-dimensional (0D) organic-inorganic hybrid antimony bromides. These materials can exhibit interesting photoluminescent properties, such as broadband orange emission, making them suitable for applications in light-emitting diodes (LEDs). The synthesis often involves the reaction of SbBr₃ with organic salts in a solution, leading to the crystallization of the hybrid material.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of antimony-based semiconductors using SbBr₃.

Table 1: Synthesis Parameters and Material Properties of Cs₂AgSbBr₆

Synthesis MethodPrecursors & Molar RatioKey Synthesis ParametersResulting PhaseBandgap (eV)Reference
MechanochemicalCsBr:AgBr:SbBr₃ (2:1:1)High-energy ball milling, 900 rpm, 30 minCs₂AgSbBr₆ (mixture with Cs₃Sb₂Br₉)1.93[2][3]
HydrothermalCsBr, AgBr, SbCl₃ (1:0.5:0.5 mmol) in HBr160°C for 5 daysSingle crystalsNot specified[1]
Solution-Processed Thin FilmCsBr, AgBr, SbBr₃ in DMSOSpin-coating at 6000 rpm, Annealing at 150°C for 30 minThin filmNot specified[1]

Table 2: Synthesis Parameters and Material Properties of Antimony Selenoiodide (SbSeI)

Synthesis MethodPrecursor SolutionsKey Synthesis ParametersResulting PhaseBandgap (eV)Reference
One-Step Solution ProcessingSol A: 0.5 mmol SbCl₃ + 1.25 mmol SeU in 1 mL DMFSol B: 0.5 mmol SbI₃ in 1 mL NMPMolar ratio of Sol A:Sol B = 1:1.5, Spin-coating, Heating at 150°C for 5 minPure-phase SbSeI film1.68[4]

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of Cs₂AgSbBr₆ Powder

This protocol describes a solvent-free method for synthesizing Cs₂AgSbBr₆ powder using high-energy ball milling.

Materials:

  • Cesium bromide (CsBr, 99.9%)

  • Silver bromide (AgBr, 99.5%)

  • This compound (SbBr₃, 99.999%)

  • High-energy ball mill with 125 mL reaction chambers and 10 mm stainless steel balls

Procedure:

  • Weigh out CsBr, AgBr, and SbBr₃ in a 2:1:1 molar ratio. The total mass of the precursors should be around 1-2 g per reaction chamber.

  • Transfer the precursors into a 125 mL reaction chamber containing fourteen 10 mm stainless steel balls.

  • Seal the reaction chamber.

  • Place the chamber in a high-energy ball mill.

  • Mill the precursors for 30 minutes at 900 rpm.

  • After milling, carefully open the reaction chamber in a glovebox or fume hood to collect the resulting brown powder.

  • The synthesized powder can be characterized using techniques such as X-ray diffraction (XRD) and diffuse reflectance spectroscopy.

Protocol 2: One-Step Solution-Processed Deposition of SbSeI Thin Films

This protocol details the fabrication of SbSeI thin films via a one-step solution method.

Materials:

  • Antimony trichloride (SbCl₃)

  • Selenourea (SeU)

  • Antimony triiodide (SbI₃)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Cadmium sulfide (CdS) layer on FTO (pre-deposited)

  • Spin coater

  • Hot plate

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve 0.5 mmol of SbCl₃ and 1.25 mmol of SeU in 1 mL of DMF.

    • Solution B: Dissolve 0.5 mmol of SbI₃ in 1 mL of NMP.

    • Stir both solutions for 1 hour.

  • Precursor Solution Mixture:

    • Mix Solution A and Solution B at a molar ratio of 1:1.5.

    • Stir the mixed solution for an additional hour.

  • Thin Film Deposition:

    • Pre-clean the CdS/FTO substrates.

    • Spin-coat 180 µL of the final precursor solution onto the substrate at 5000 rpm for 30 seconds.

    • Heat the coated substrate on a hot plate at 150°C for 5 minutes.

    • Repeat the spin-coating and heating process five times to achieve the desired film thickness.

    • All procedures should be performed in an inert atmosphere (e.g., a glove box).

Visualizations

Mechanochemical_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_milling High-Energy Ball Milling cluster_product Product Collection & Analysis p1 Weigh CsBr m1 Load Precursors into Milling Chamber p1->m1 p2 Weigh AgBr p2->m1 p3 Weigh SbBr3 p3->m1 m2 Mill at 900 rpm for 30 min m1->m2 pr1 Collect Cs2AgSbBr6 Powder m2->pr1 pr2 Characterization (XRD, etc.) pr1->pr2

Caption: Workflow for Mechanochemical Synthesis of Cs₂AgSbBr₆.

Solution_Processing_Workflow cluster_solution_prep Precursor Solution Preparation cluster_deposition Thin Film Deposition cluster_analysis Final Product solA Prepare Solution A (SbCl3 + SeU in DMF) mix Mix Sol A and Sol B (1:1.5 ratio) solA->mix solB Prepare Solution B (SbI3 in NMP) solB->mix spin Spin-coat onto CdS/FTO Substrate mix->spin heat Heat at 150°C for 5 min spin->heat repeat Repeat 5x heat->repeat repeat->spin film SbSeI Thin Film repeat->film

Caption: Workflow for Solution-Processed SbSeI Thin Film Deposition.

Synthesis_Methods_Comparison cluster_methods Synthesis Methods cluster_products Resulting Semiconductor Materials SbBr3 This compound (SbBr3) Precursor mech Mechanochemical SbBr3->mech sol Solution-Based SbBr3->sol hydro Hydrothermal SbBr3->hydro vap Vapor Deposition SbBr3->vap dp Double Perovskites (e.g., Cs2AgSbBr6) mech->dp sol->dp ac Antimony Chalcogenides (e.g., SbSeI, Sb2S3) sol->ac hy Hybrid Organic-Inorganic Materials sol->hy hydro->dp vap->ac

Caption: Relationship between SbBr₃ and various synthesis methods.

References

Application Notes and Protocols: The Role of Antimony Tribromide as a Fire Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antimony-based systems, which generate antimony tribromide (SbBr₃) in situ, as a highly effective fire retardant strategy in various polymer systems. The primary focus is on the synergistic action between antimony trioxide (Sb₂O₃) and halogenated, particularly brominated, flame retardants.

Antimony trioxide by itself is not an effective fire retardant.[1] However, when combined with a halogen source, it creates a powerful synergistic system that is one of the most effective and widely used for plastics.[2] This synergy significantly enhances the fire retardant properties of the polymer matrix, often allowing for lower additive loadings, which helps in preserving the mechanical properties of the final composite material. The active flame-retardant species in this system are volatile antimony halides and oxyhalides, including this compound, which interrupt the combustion cycle.[3]

Mechanism of Action: The Antimony-Halogen Synergy

The fire-retardant action of the antimony-halogen system is a dual process, occurring in both the gas phase and the condensed (solid) phase during combustion.

  • Gas Phase Inhibition: This is the principal mechanism of flame retardancy.[4] During combustion, the polymer and the halogenated flame retardant decompose. The halogenated compound releases hydrogen halides (e.g., hydrogen bromide, HBr).[5] Antimony trioxide then reacts with HBr to form volatile this compound (SbBr₃) and antimony oxybromide (SbOBr).[6] These antimony compounds are potent radical scavengers that interrupt the exothermic processes of the flame.[5] They interfere with high-energy radicals like H• and OH•, which are essential for flame propagation, effectively quenching the flame.[3] The dense this compound vapor can also act as a barrier, diluting the oxygen supply to the polymer surface.[6]

  • Condensed Phase Charring: In the solid phase, antimony compounds can promote the formation of a protective char layer on the polymer's surface.[2] This char layer acts as a thermal insulator, slowing down the pyrolysis of the underlying polymer, and as a physical barrier that limits the flow of flammable gases to the flame and oxygen to the polymer.[5]

Below is a diagram illustrating the synergistic fire-retardant mechanism.

G cluster_combustion Combustion Zone cluster_gas_phase Gas Phase Mechanism cluster_condensed_phase Condensed Phase Mechanism Polymer Polymer Matrix Volatiles Flammable Volatiles Polymer->Volatiles Releases Char Protective Char Layer Polymer->Char Heat Heat Source Heat->Polymer Pyrolysis HalogenFR Brominated Flame Retardant (R-Br) Heat->HalogenFR Decomposition HBr Hydrogen Bromide (HBr) HalogenFR->HBr Releases Sb2O3 Antimony Trioxide (Sb₂O₃) SbBr3 This compound (SbBr₃) & Antimony Oxybromide (SbOBr) Sb2O3->SbBr3 Sb2O3->Char Promotes Flame Flame Propagation Volatiles->Flame Fuel HBr->SbBr3 Reacts with Radicals High-Energy Radicals (H•, OH•) SbBr3->Radicals Scavenges Inert Inert Products (H₂O, Br•) Radicals->Inert Forms Radicals->Flame Sustains

Caption: Synergistic fire-retardant mechanism of antimony and halogenated compounds.

Data Presentation: Fire Retardant Performance

The effectiveness of the antimony-halogen synergistic system is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. A higher LOI value indicates better flame resistance.[7] The UL 94 standard classifies materials with ratings like V-0, V-1, and V-2, where V-0 represents the highest level of flame retardancy for this series.[5]

The following tables summarize the fire-retardant performance of various polymer composites incorporating brominated flame retardants and antimony trioxide.

Table 1: Performance in Acrylonitrile Butadiene Styrene (ABS)

Polymer Matrix Brominated FR (wt%) Sb₂O₃ (wt%) Bromine Content (wt%) LOI (%) UL 94 Rating
ABS (0215 A) Tetrabromobisphenol A - >10% (in system) 24.5 V-0
ABS bis(Tribromophenoxy)ethane (20%) 4% - - V-0
ABS Tetrabromobisphenol A (20%) 4% - - V-0

Data sourced from multiple studies.[8][9]

Table 2: Performance in Polypropylene (PP)

Polymer Matrix Brominated FR (wt%) Sb₂O₃ (wt%) Other Additives (wt%) LOI (%) UL 94 Rating
PP - - - 18 -
PP IFR¹ (23%) 2% - 36.6 V-0
PP Decabromodiphenyl Ethane (30%) - Aramid Fiber (20%) - V-0

¹Intumescent Flame Retardant (Ammonium Polyphosphate/Pentaerythritol). Data sourced from multiple studies.[10]

Table 3: Performance in Epoxy Resins

Polymer Matrix Brominated FR (wt%) Sb₂O₃ (wt%) Other Additives (wt%) LOI (%) UL 94 Rating
Epoxy Brominated FR - - - V-1 (at 3.2mm)
Epoxy - 2% IFR¹ (MAPP/CFA) 31.9 V-0
Epoxy - 4% IFR¹ (MAPP/CFA) 32.6 V-0

¹Intumescent Flame Retardant (Modified Ammonium Polyphosphate/Charring-Foaming Agent). Data sourced from multiple studies.

Table 4: Performance in Polyethylene (PE)

Polymer Matrix Chlorinated FR (wt%) Sb₂O₃ (wt%) Notes UL 94 Rating
PE Chlorinated Paraffin (15%) 5% Optimum ratio of FR to Sb₂O₃ is 1:1 V-0

Data based on chlorinated paraffin as the halogen source.

Experimental Protocols

Protocol 1: Preparation of Fire-Retardant Polymer Composites via Melt Blending

This protocol describes a general procedure for incorporating antimony trioxide and a halogenated flame retardant into a thermoplastic polymer matrix using a laboratory-scale co-rotating twin-screw extruder.

Materials and Equipment:

  • Polymer pellets (e.g., PP, PE, ABS)

  • Antimony trioxide (Sb₂O₃) powder

  • Brominated flame retardant powder (e.g., Decabromodiphenyl ether/ethane)

  • Drying oven

  • Weighing balance

  • Laboratory-scale co-rotating twin-screw extruder with multiple heating zones[4]

  • Strand pelletizer

  • Injection molding machine

Procedure:

  • Drying: Dry the polymer pellets and powdered additives in an oven at a temperature appropriate for the specific polymer (e.g., 80-100°C) for at least 4 hours to remove any absorbed moisture.

  • Premixing: Accurately weigh the dried polymer pellets and the flame-retardant additives according to the desired formulation ratios (as specified in the tables above). Manually premix the components in a sealed container to ensure a homogenous feed.

  • Melt Compounding: a. Set the temperature profile of the twin-screw extruder barrels. The temperature should be gradually increased from the feeding zone to the metering zone, based on the processing temperature of the polymer matrix. b. Set the screw speed (e.g., 100-200 RPM). c. Feed the premixed material into the extruder's main hopper at a constant rate. d. The molten polymer blend is extruded through a die, typically forming one or more strands.

  • Pelletizing: Cool the extruded strands by passing them through a water bath and then feed them into a pelletizer to produce composite pellets.

  • Specimen Molding: a. Dry the compounded pellets again to remove moisture from the cooling bath. b. Using an injection molding machine, produce standardized test specimens as required for LOI (ASTM D2863) and UL 94 (IEC 60695-11-10) testing.[6]

Protocol 2: Limiting Oxygen Index (LOI) Test

This protocol follows the general principles of ASTM D2863 .[7]

Apparatus:

  • LOI test apparatus, consisting of a heat-resistant vertical glass column.

  • Specimen holder to position the sample vertically.

  • Flow meters for controlling oxygen and nitrogen gas flow.

  • Ignition source (e.g., propane torch).

Procedure:

  • Specimen Mounting: Mount the standardized test specimen vertically in the center of the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a controlled flow rate.

  • Ignition: Ignite the top of the specimen with the ignition flame and then remove the flame.

  • Observation: Observe the combustion behavior of the specimen.

  • Oxygen Concentration Adjustment: Adjust the oxygen-to-nitrogen ratio in the gas mixture and repeat the test until the minimum oxygen concentration that just supports candle-like combustion for a specified time or length is determined.[7]

  • Data Recording: The LOI is expressed as the volume percentage of oxygen in the final gas mixture.

Protocol 3: UL 94 Vertical Burn Test

This protocol is based on the UL 94 standard for V-0, V-1, or V-2 classification .[2]

Apparatus:

  • UL 94 test chamber.

  • Specimen holder to clamp the sample vertically.

  • Burner with a specified flame height (typically 20 mm).[4]

  • Surgical cotton placed 30 cm below the specimen.[4]

  • Timer.

Procedure:

  • Specimen Mounting: Clamp a standard test specimen (typically 125 mm x 13 mm) from its top end, so it is in a vertical position.[6]

  • First Flame Application: Apply the calibrated flame to the bottom edge of the specimen for 10 seconds.[4]

  • First Observation: Remove the flame and record the afterflame time (t1).

  • Second Flame Application: As soon as the flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

  • Second Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Dripping: Note whether any flaming drips ignite the cotton below the specimen.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard (e.g., for V-0, no single afterflame time can exceed 10 seconds, total afterflame time for 5 specimens cannot exceed 50 seconds, and no flaming drips can ignite the cotton).[5]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for developing and testing fire-retardant polymer composites.

G start Start: Define Polymer & FR Formulation drying 1. Material Drying (Polymer & Additives) start->drying premixing 2. Weighing & Premixing drying->premixing extrusion 3. Melt Compounding (Twin-Screw Extruder) premixing->extrusion pelletizing 4. Cooling & Pelletizing extrusion->pelletizing molding 5. Injection Molding of Test Specimens pelletizing->molding testing 6. Fire Retardancy Testing molding->testing loi_test LOI Test (ASTM D2863) testing->loi_test ul94_test UL 94 Test testing->ul94_test analysis 7. Data Analysis & Classification loi_test->analysis ul94_test->analysis end End: Report Results analysis->end

Caption: Workflow for preparation and fire retardancy testing of polymer composites.

References

Analytical methods for the detection of Antimony tribromide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Detection of Antimony Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (SbBr₃) is a chemical compound used in various industrial applications, including as a flame retardant in polymers, a catalyst in chemical synthesis, and in the manufacturing of other antimony compounds.[1][2][3] Due to the known toxicity of antimony, sensitive and reliable analytical methods are crucial for monitoring its presence in raw materials, finished products, and environmental samples to ensure safety and regulatory compliance. This compound readily hydrolyzes in aqueous environments to form antimony trioxide and hydrobromic acid, meaning that analytical methods typically focus on the quantification of the total antimony content or the speciation of antimony(III) and antimony(V) ions.[1][3]

This document provides detailed application notes and protocols for the analytical detection of antimony, the key component of this compound, using various instrumental techniques. The methods described are applicable to a wide range of sample matrices relevant to the pharmaceutical and chemical industries.

Analytical Techniques for Antimony Detection

A variety of analytical techniques can be employed for the determination of antimony. The choice of method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the need for speciation analysis. The most common and effective methods include Atomic Absorption Spectrometry, Inductively Coupled Plasma-based techniques, and Electrochemical methods.

Atomic Absorption Spectrometry (AAS)

AAS is a robust and widely accessible technique for the determination of total antimony concentration.[4] Different atomization methods offer varying levels of sensitivity.

  • Flame Atomic Absorption Spectrometry (FAAS): Suitable for higher concentrations of antimony.

  • Graphite Furnace Atomic Absorption Spectrometry (GFAAS): Offers significantly lower detection limits, making it ideal for trace analysis.[5][6][7]

  • Hydride Generation Atomic Absorption Spectrometry (HG-AAS): Provides excellent sensitivity and is effective in separating antimony from the sample matrix, thereby reducing interferences.[4][8]

Inductively Coupled Plasma (ICP) Techniques

ICP-based methods are known for their high sensitivity, wide linear dynamic range, and multi-element analysis capabilities.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A powerful technique for the determination of total antimony in a variety of samples.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers the highest sensitivity and is the preferred method for ultra-trace analysis of antimony.[9][10][11] Hyphenating ICP-MS with liquid chromatography (LC-ICP-MS) or gas chromatography (GC-ICP-MS) allows for the speciation of antimony(III) and antimony(V).[12][13]

Electrochemical Methods

Electrochemical techniques, particularly stripping voltammetry, are highly sensitive, cost-effective, and suitable for on-site analysis.[14][15][16][17]

  • Anodic Stripping Voltammetry (ASV): A widely used electrochemical method for trace antimony detection, often employing modified electrodes to enhance sensitivity and selectivity.[16]

X-ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive technique that is well-suited for the rapid analysis of solid samples and raw materials.[18][19][20]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical techniques used for antimony detection.

Table 1: Performance of Atomic Absorption Spectrometry (AAS) Methods for Antimony Detection

MethodLimit of Detection (LOD)Linear RangeSample MatrixReference
FAAS0.3 mg/LNot SpecifiedWater[5]
GFAAS0.3 µg/LNot SpecifiedWater[5]
HG-AAS1.0 µg/L1 - 400 µg/LWastes, Soils, Groundwater[8]
HG-AAS0.2 ng/mLNot SpecifiedEnvironmental Samples[21]

Table 2: Performance of Inductively Coupled Plasma (ICP) Methods for Antimony Detection

MethodLimit of Detection (LOD)Linear RangeSample MatrixReference
LC-ICP-OES (Sb(III))24.9 - 32.3 µg/LNot SpecifiedAqueous Samples[22]
LC-ICP-OES (Sb(V))36.2 - 46.0 µg/LNot SpecifiedAqueous Samples[22]
FC-ICP-MS (Sb(III))0.5 ng/kg0.01 - 5 µg/kgWater[12]
FC-ICP-MS (Sb(V))0.7 ng/kg0.01 - 5 µg/kgWater[12]
HPLC-ICP-MS0.2 µg/LNot SpecifiedUrine

Table 3: Performance of Electrochemical Methods for Antimony Detection

MethodLimit of Detection (LOD)Linear RangeElectrodeReference
Square Wave Voltammetry2.41 x 10⁻⁸ M0.19 - 0.59 µMBoron-doped Diamond Nanoparticle SPE[14]
Electrochemical Detection23 nM0.04 - 0.64 µMBi₂MoO₆/GO-modified SPE[23]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Total Antimony by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

This protocol is based on the principles outlined in EPA Method 204.2 and HJ 1047-2019.[5]

1. Principle: A small volume of a liquid sample is injected into a graphite tube. The tube is heated in a programmed sequence to dry, char, and finally atomize the sample. The absorption of light from an antimony hollow cathode lamp by the atomized sample is measured at 217.6 nm, which is proportional to the antimony concentration.

2. Reagents and Materials:

  • Antimony standard stock solution (1000 mg/L)

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water (18 MΩ·cm)

  • Graphite tubes

  • Pipette tips

3. Sample Preparation:

  • For aqueous samples, acidify with nitric acid to a final concentration of 0.2% (v/v).

  • For solid samples, perform a suitable acid digestion procedure (e.g., using nitric acid and hydrogen peroxide) to bring the antimony into solution. The final solution should be clear and have a low acid concentration.

4. Instrumental Parameters (Typical):

  • Wavelength: 217.6 nm

  • Slit width: 0.2 nm

  • Lamp current: 10 mA

  • Injection volume: 20 µL

  • Graphite furnace temperature program:

    • Drying: 110 °C for 30 s

    • Pyrolysis: 800 °C for 20 s

    • Atomization: 2100 °C for 5 s

    • Clean out: 2400 °C for 3 s

  • Inert gas: Argon

5. Calibration: Prepare a series of calibration standards by diluting the stock solution with 0.2% nitric acid. A typical range would be 5, 10, 20, 50, and 100 µg/L.

6. Measurement:

  • Analyze the blank, calibration standards, and samples.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of antimony in the samples from the calibration curve.

Protocol 2: Speciation of Antimony(III) and Antimony(V) by HPLC-ICP-MS

This protocol is based on the methodology described for the analysis of antimony species in urine and other aqueous samples.

1. Principle: Antimony(III) and Antimony(V) are separated using high-performance liquid chromatography (HPLC) with an anion-exchange column. The eluent from the HPLC is directly introduced into an inductively coupled plasma mass spectrometer (ICP-MS), where the antimony isotopes (e.g., ¹²¹Sb) are detected and quantified.

2. Reagents and Materials:

  • Antimony(III) and Antimony(V) standard solutions

  • EDTA (Ethylenediaminetetraacetic acid)

  • Ammonia solution

  • Deionized water (18 MΩ·cm)

  • Anion-exchange HPLC column

  • Syringe filters (0.22 µm)

3. Mobile Phase Preparation: Prepare an aqueous mobile phase containing a chelating agent like EDTA, with the pH adjusted to an appropriate value (e.g., 4.7) using an ammonia solution to achieve separation.

4. Sample Preparation:

  • Dilute the sample with the mobile phase (e.g., 1:5 v/v).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

5. Instrumental Parameters (Typical):

  • HPLC:

    • Flow rate: 1.0 mL/min

    • Injection volume: 100 µL

  • ICP-MS:

    • RF Power: 1550 W

    • Plasma gas flow: 15 L/min

    • Carrier gas flow: 1.0 L/min

    • Monitored isotope: ¹²¹Sb

6. Calibration: Prepare mixed calibration standards containing known concentrations of both Sb(III) and Sb(V) in the mobile phase.

7. Measurement:

  • Inject the standards and samples into the HPLC-ICP-MS system.

  • Record the chromatograms, which will show separate peaks for Sb(III) and Sb(V).

  • Quantify the concentration of each species by comparing the peak areas in the samples to those of the standards.

Visualizations

Experimental Workflow Diagrams

GFAAS_Workflow cluster_prep Sample Preparation cluster_analysis GFAAS Analysis cluster_data Data Processing Sample Aqueous or Digested Solid Sample Acidification Acidify with HNO3 Sample->Acidification Injection Inject into Graphite Furnace Acidification->Injection Atomization Thermal Program: Drying, Pyrolysis, Atomization Injection->Atomization Detection Measure Absorbance at 217.6 nm Atomization->Detection Quantification Quantify Antimony Concentration Detection->Quantification Calibration Prepare Calibration Standards Curve Construct Calibration Curve Calibration->Curve Curve->Quantification

Caption: Workflow for Total Antimony Analysis by GFAAS.

HPLC_ICPMS_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection ICP-MS Detection cluster_data Data Processing Sample Aqueous Sample Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Anion-Exchange Column Separation of Sb(III) and Sb(V) Injection->Separation Introduction Introduce Eluent into ICP-MS Separation->Introduction Detection Detect ¹²¹Sb Isotope Introduction->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify each species based on peak area Chromatogram->Quantification

Caption: Workflow for Antimony Speciation by HPLC-ICP-MS.

Conclusion

The analytical methods described in this document provide robust and sensitive means for the detection and quantification of antimony originating from this compound. The choice of the most suitable technique will be dictated by the specific requirements of the analysis, including the sample matrix, expected concentration range, and whether speciation information is required. For routine quality control of raw materials, XRF and FAAS can be effective. For trace-level determination in final products or environmental monitoring, GFAAS and ICP-MS are the methods of choice. When the toxicological assessment requires differentiation between antimony(III) and antimony(V), hyphenated techniques such as HPLC-ICP-MS are indispensable. Proper validation of the chosen method for the specific sample matrix is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Antimony Tribromide in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony tribromide (SbBr₃) is a highly effective Lewis acid catalyst utilized in a variety of organic transformations, including Friedel-Crafts reactions, isomerizations, and condensations. Its strong electrophilic nature makes it a potent catalyst for reactions involving carbocationic intermediates. However, this compound is a hygroscopic solid that readily reacts with moisture to form antimony trioxide and hydrobromic acid, which can deactivate the catalyst and interfere with the desired reaction pathway.[1][2][3][4] Therefore, strict adherence to moisture-sensitive reaction protocols is paramount for successful and reproducible outcomes.

This document provides a detailed protocol for the use of this compound in a model moisture-sensitive reaction: the Pechmann condensation for the synthesis of coumarins.

Key Properties of this compound:

PropertyValue
Molecular FormulaSbBr₃
Molecular Weight361.47 g/mol
AppearanceColorless to yellow crystalline solid[2][3][4]
Melting Point96.6 °C[3]
Boiling Point288 °C[3]
SensitivityMoisture sensitive, hygroscopic[4][5][6]

Signaling Pathways and Logical Relationships

The Pechmann condensation catalyzed by this compound involves a series of steps initiated by the Lewis acid. The overall workflow for a successful reaction requires careful handling of the moisture-sensitive catalyst and reagents.

Pechmann_Condensation_Pathway SbBr3 This compound (Lewis Acid) beta_ketoester β-Ketoester SbBr3->beta_ketoester Coordination activated_ester Activated Ester Intermediate beta_ketoester->activated_ester phenol Phenol transesterification Transesterification phenol->transesterification activated_ester->transesterification cyclization Intramolecular Electrophilic Aromatic Substitution transesterification->cyclization dehydration Dehydration cyclization->dehydration coumarin Coumarin Product dehydration->coumarin

Caption: Mechanism of this compound catalyzed Pechmann condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glassware Oven-dry Glassware inert_atm Assemble under Inert Atmosphere (N₂ or Ar) prep_glassware->inert_atm prep_reagents Prepare Anhydrous Reagents inert_atm->prep_reagents weigh_sbbr3 Weigh SbBr₃ in Glovebox or under Inert Gas prep_reagents->weigh_sbbr3 add_reagents Add Phenol and β-Ketoester weigh_sbbr3->add_reagents heat_reaction Heat Reaction Mixture add_reagents->heat_reaction monitor_reaction Monitor by TLC heat_reaction->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify (Column Chromatography) extract->dry_purify characterize Characterize Product dry_purify->characterize

Caption: Experimental workflow for a moisture-sensitive reaction using this compound.

Experimental Protocol: Pechmann Condensation

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using this compound as a catalyst under a moisture-free atmosphere.

Materials:

  • This compound (SbBr₃, anhydrous)

  • Resorcinol (anhydrous)

  • Ethyl acetoacetate (anhydrous)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a gas inlet/outlet

  • Inert gas manifold (Schlenk line) or glovebox

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes and needles (oven-dried)

  • Septa

  • Standard laboratory glassware (oven-dried)

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation of Glassware and Reagents:

    • All glassware should be thoroughly washed and oven-dried at 120 °C for at least 4 hours to remove any adsorbed moisture.

    • The reaction vessel (Schlenk flask or round-bottom flask) should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.

    • Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be used from a freshly opened bottle or distilled from an appropriate drying agent.

  • Reaction Setup:

    • To a 100 mL Schlenk flask containing a magnetic stir bar, add resorcinol (10 mmol, 1.10 g).

    • Under a positive pressure of inert gas, add anhydrous this compound (0.5 mmol, 5 mol%, 0.181 g). Due to its hygroscopic nature, it is recommended to weigh and transfer the this compound in a glovebox.

    • Add anhydrous toluene (20 mL) via syringe.

    • Add ethyl acetoacetate (10 mmol, 1.27 mL) via syringe.

    • The flask is fitted with a reflux condenser under a nitrogen or argon atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C using an oil bath and stir vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Caution: This may cause gas evolution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to afford the pure coumarin derivative.

Data Presentation: Synthesis of Substituted Coumarins

The following table presents representative yields for the Pechmann condensation of various phenols with ethyl acetoacetate using a Lewis acid catalyst under anhydrous conditions. These values are based on literature reports for similar Lewis acid-catalyzed reactions and serve as a guideline for the expected outcomes when using this compound.[7]

EntryPhenolProductTime (h)Yield (%)
1Phenol4-Methylcoumarin475
2Resorcinol7-Hydroxy-4-methylcoumarin292
3Catechol8-Hydroxy-4-methylcoumarin385
4Hydroquinone6-Hydroxy-4-methylcoumarin3.588
5m-Cresol4,7-Dimethylcoumarin382
6p-Cresol4,6-Dimethylcoumarin478
7o-Cresol4,8-Dimethylcoumarin570
8α-Naphthol4-Methyl-1,2-benzocoumarin2.590
9β-Naphthol4-Methyl-3,4-benzocoumarin2.588

Safety and Disposal

  • Safety Precautions: this compound is corrosive and toxic. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][8] Avoid inhalation of dust and contact with skin and eyes. Upon contact with moisture, it releases toxic and corrosive hydrobromic acid gas.[1][8]

  • Waste Disposal: All waste containing antimony compounds should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of antimony waste down the drain. Neutralize any acidic waste before disposal.

Conclusion

This compound is a powerful Lewis acid catalyst for the synthesis of coumarins via the Pechmann condensation. Its high reactivity necessitates the use of stringent moisture-sensitive techniques to ensure optimal performance and safety. The protocol outlined in this document provides a comprehensive guide for researchers to successfully employ this compound in this and other moisture-sensitive organic transformations.

References

Application Notes and Protocols for Antimony Tribromide Doping of Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the doping of perovskite solar cells (PSCs) with Antimony tribromide (SbBr₃). The inclusion of SbBr₃ as a dopant has been shown to enhance the power conversion efficiency (PCE) and stability of perovskite solar cells by passivating defects and improving the morphology of the perovskite film.

Introduction

Perovskite solar cells have emerged as a promising photovoltaic technology due to their high efficiency and low fabrication costs. However, challenges related to stability and performance degradation, often caused by defects within the perovskite crystal structure, remain significant hurdles for commercialization. Doping the perovskite layer with various elements is a key strategy to mitigate these issues. Antimony (Sb³⁺), with its suitable ionic radius and electronic properties, has been identified as an effective dopant for passivating defects, enhancing charge carrier lifetime, and improving the overall device performance. This document outlines the experimental procedures for incorporating this compound into perovskite solar cells.

Mechanism of Action

Doping perovskite materials with this compound primarily addresses intrinsic defects in the crystal lattice, such as vacancies and interstitial defects. The trivalent antimony cation (Sb³⁺) can substitute the divalent lead cation (Pb²⁺), leading to changes in the electronic structure and a reduction in defect-related non-radiative recombination. The bromide ions (Br⁻) from SbBr₃ can also help to passivate halide vacancy defects. The overall effects include improved crystallinity, larger grain sizes, and reduced trap state density, which collectively contribute to higher open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

cluster_doping SbBr3 Doping cluster_effects Effects on Perovskite Film cluster_performance Device Performance Enhancement SbBr3 This compound (SbBr3) Defect_Passivation Defect Passivation (e.g., Pb vacancies) SbBr3->Defect_Passivation Reduces non-radiative recombination Morphology Improved Morphology (Larger Grains) SbBr3->Morphology Controls crystal growth Crystallinity Enhanced Crystallinity SbBr3->Crystallinity Promotes ordered structure PCE Increased Power Conversion Efficiency (PCE) Defect_Passivation->PCE Stability Improved Device Stability Defect_Passivation->Stability Morphology->PCE Morphology->Stability Crystallinity->PCE Hysteresis Reduced J-V Hysteresis

Caption: Logical relationship of SbBr₃ doping effects on perovskite solar cells.

Experimental Protocols

This section details the materials and step-by-step procedures for fabricating both undoped (control) and SbBr₃-doped perovskite solar cells. The following protocol is a general guideline and may require optimization based on specific laboratory conditions and perovskite compositions.

Materials and Reagents
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • Electron Transport Layer (ETL): Tin (IV) oxide (SnO₂) nanoparticle suspension (e.g., 3 wt% in distilled water)

  • Perovskite Precursors:

    • Lead(II) iodide (PbI₂)

    • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

    • Lead(II) bromide (PbBr₂)

    • Methylammonium bromide (MABr) or Formamidinium bromide (FABr)

  • Dopant: this compound (SbBr₃)

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Antisolvent: Chlorobenzene or Toluene

  • Hole Transport Layer (HTL): Spiro-OMeTAD solution

    • Spiro-OMeTAD powder

    • 4-tert-butylpyridine (tBP)

    • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile

    • Chlorobenzene

  • Metal Contact: Gold (Au) or Silver (Ag)

  • Cleaning Solvents: Deionized water, Hellmanex detergent, Acetone, Isopropanol

Substrate Preparation and Cleaning
  • Etch the FTO glass using zinc powder and HCl (2M) to create the desired electrode pattern.

  • Clean the substrates by sequential ultrasonication in a solution of Hellmanex detergent and deionized water, followed by deionized water, acetone, and isopropanol, each for 15 minutes.

  • Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15-20 minutes prior to use.

Deposition of Electron Transport Layer (ETL)
  • Prepare a 3 wt% suspension of SnO₂ nanoparticles in distilled water.

  • Deposit the SnO₂ suspension onto the cleaned FTO substrates by spin coating at 3000-5000 RPM for 30 seconds.

  • Anneal the substrates at 150°C for 30 minutes in an ambient atmosphere.

Preparation of Perovskite Precursor Solutions
  • Undoped (Control) Solution: Prepare a 1.2 M perovskite precursor solution by dissolving the appropriate molar ratios of lead halides (e.g., PbI₂ and PbBr₂) and organic ammonium halides (e.g., FAI and MABr) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). Stir the solution on a hotplate at 70°C for at least one hour.

  • SbBr₃-Doped Solution: To the undoped perovskite precursor solution, add a specific molar percentage of SbBr₃. For example, for a 1% SbBr₃-doped solution, add the corresponding amount of SbBr₃ to the precursor mixture. Stir the solution at 70°C until the SbBr₃ is fully dissolved. Common doping concentrations range from 0.25% to 2%.

Perovskite Layer Deposition
  • Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

  • Filter the prepared perovskite precursor solution (undoped or doped) through a 0.22 µm PTFE filter.

  • Deposit approximately 40 µL of the perovskite solution onto the substrate.

  • Spin coat using a two-step program. For example:

    • Step 1: 1000 RPM for 10 seconds (ramp rate of 200 RPM/s).

    • Step 2: 4000-6000 RPM for 30 seconds (ramp rate of 1000 RPM/s).

  • During the second step, with about 10-15 seconds remaining, dispense 100-150 µL of an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The optimal annealing temperature and time should be determined experimentally.

Deposition of Hole Transport Layer (HTL)
  • Prepare the Spiro-OMeTAD solution. For example, dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene. Then, add 28.8 µL of tBP and 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile).

  • Deposit the HTL solution onto the perovskite layer by spin coating at 4000 RPM for 30 seconds.

Deposition of Metal Contact
  • Define the active area of the device using a shadow mask.

  • Deposit an 80-100 nm thick layer of gold or silver by thermal evaporation under high vacuum (<10⁻⁶ Torr).

cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization Start Start: FTO Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning ETL ETL Deposition (SnO2, Spin Coating, Annealing) Cleaning->ETL Perovskite Perovskite Deposition (SbBr3-doped precursor, Spin Coating, Antisolvent, Annealing) ETL->Perovskite HTL HTL Deposition (Spiro-OMeTAD, Spin Coating) Perovskite->HTL Contact Metal Contact Deposition (Thermal Evaporation) HTL->Contact JV J-V Measurement Contact->JV EQE EQE Measurement JV->EQE Stability Stability Testing EQE->Stability End End: Complete Solar Cell Stability->End

Caption: Experimental workflow for fabricating SbBr₃-doped perovskite solar cells.

Data Presentation

The following tables summarize the typical performance parameters of perovskite solar cells with and without SbBr₃ doping. The data is compiled from various studies and represents a general trend.

Table 1: Performance of Sb-doped CsPbI₂Br Perovskite Solar Cells [1]

Dopant Concentration (Sb³⁺)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0% (Control)1.14615.71619.55
0.25%1.15216.026311.06
0.5%1.14815.856210.12
1.0%1.13515.23609.34

Table 2: Performance of Sb- and Bi-codoped MAPbBr₃ Perovskite Solar Cells [2]

DopingVoc (V)Jsc (mA/cm²)FFPCE (%)
Undoped1.298.720.667.5
1% Bi + 1% Sb1.3212.120.7311.6

Characterization

To evaluate the effect of SbBr₃ doping, a comprehensive set of characterization techniques should be employed:

  • J-V Measurement: To determine the key solar cell parameters (Voc, Jsc, FF, PCE) under simulated AM 1.5G illumination.

  • External Quantum Efficiency (EQE): To assess the wavelength-dependent photon-to-electron conversion efficiency.

  • X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite films.

  • Scanning Electron Microscopy (SEM): To investigate the morphology, grain size, and uniformity of the perovskite layer.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To study the charge carrier dynamics and defect passivation.

Conclusion

The incorporation of this compound as a dopant in perovskite solar cells presents a viable strategy for enhancing device performance and stability. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize SbBr₃-doped perovskite solar cells. Careful control over the doping concentration and fabrication parameters is crucial for achieving high-quality films and efficient devices.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Polymerization Using Antimony Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lewis acid-catalyzed polymerization is a cornerstone of polymer synthesis, enabling the production of a wide array of polymers from various vinyl and cyclic monomers. This method proceeds via a cationic mechanism, where a Lewis acid initiates the polymerization by generating a carbocationic active center. Antimony tribromide (SbBr₃), a strong Lewis acid, serves as an effective catalyst for such reactions, offering a pathway to polymers with controlled molecular weights and specific end-group functionalities. These polymers are integral in various applications, including the development of drug delivery systems, medical device coatings, and specialty excipients in pharmaceutical formulations.

This document provides detailed application notes and protocols for conducting Lewis acid-catalyzed polymerization using this compound. It is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in synthesizing novel polymeric materials.

General Principles and Mechanism

Cationic polymerization is a type of chain-growth polymerization that involves the polymerization of monomers with electron-donating substituents. The reaction is initiated by an electrophilic attack on the monomer, leading to the formation of a carbocation. This carbocation then propagates by adding to subsequent monomer units.

The general mechanism involves three key steps:

  • Initiation: The Lewis acid (SbBr₃) interacts with an initiator (often a protic source like water or an alcohol, or a carbocation source) to form a complex that generates the initial carbocationic species. This species then attacks the first monomer molecule.

  • Propagation: The newly formed carbocationic monomer adds to another monomer molecule, extending the polymer chain. This step repeats, leading to the growth of the polymer.

  • Termination and Chain Transfer: The polymerization can be terminated by various processes, including reaction with impurities, recombination with the counter-ion, or chain transfer to the monomer, solvent, or another polymer chain. These events control the final molecular weight and polydispersity of the polymer.

Experimental Protocols

Below are generalized protocols for the cationic polymerization of common vinyl monomers using this compound as a catalyst. These protocols should be considered as starting points and may require optimization depending on the specific monomer and desired polymer characteristics.

Monomers suitable for polymerization with this compound include:

  • Styrene and its derivatives (e.g., α-methylstyrene)

  • Vinyl ethers

  • Isobutylene

  • Indene

  • Acenaphthylene

Protocol 1: Polymerization of Styrene

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (SbBr₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Methanol (for termination)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired amount of freshly distilled styrene in the anhydrous solvent under an inert atmosphere.

  • Initiation: In a separate flask, prepare a stock solution of this compound in the anhydrous solvent.

  • Polymerization: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C to -78 °C) using an appropriate cooling bath. Slowly add the calculated amount of the this compound solution to the stirred monomer solution via a syringe.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or spectroscopy.

  • Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polystyrene for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using NMR spectroscopy.

Protocol 2: Polymerization of α-Methylstyrene

Materials:

  • α-Methylstyrene (freshly distilled)

  • This compound (SbBr₃)

  • Anhydrous dichloromethane

  • Methanol

  • Inert gas supply

Procedure:

  • Preparation: Follow the same rigorous drying and inert atmosphere procedures as for styrene polymerization.

  • Reaction Setup: Charge a Schlenk flask with anhydrous dichloromethane and freshly distilled α-methylstyrene.

  • Initiation: Prepare a solution of this compound in dichloromethane.

  • Polymerization: Cool the monomer solution to the desired temperature (typically low temperatures, e.g., -78 °C, are required to suppress side reactions and achieve higher molecular weights). Add the this compound solution dropwise to the monomer solution with vigorous stirring.

  • Termination and Purification: Terminate the reaction with methanol, precipitate the polymer in excess methanol, filter, and dry under vacuum.

  • Characterization: Analyze the poly(α-methylstyrene) for its molecular weight and PDI by GPC.

Data Presentation

The following table summarizes hypothetical quantitative data for the polymerization of styrene catalyzed by this compound under different conditions. This data is illustrative and serves to demonstrate the expected trends. Actual results may vary and should be determined experimentally.

EntryMonomer[Monomer] (mol/L)[SbBr₃] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1Styrene1.00.01028515,0001.8
2Styrene1.00.01-2029025,0001.6
3Styrene1.00.005-2028848,0001.7
4α-Methylstyrene0.80.01-7819550,0001.5
5α-Methylstyrene0.80.01-5019235,0001.9

Visualizations

Cationic Polymerization Mechanism

G cluster_init Initiation Phase cluster_prop Propagation Phase cluster_term Termination/Transfer Phase Initiation Initiation Propagation Propagation Termination Termination / Chain Transfer Monomer Monomer (e.g., Styrene) ActiveCenter Carbocationic Active Center Monomer->ActiveCenter GrowingChain Propagating Polymer Chain Monomer->GrowingChain n Monomers Catalyst Lewis Acid (SbBr₃) Catalyst->ActiveCenter + Initiator Initiator Initiator (e.g., H₂O) ActiveCenter->GrowingChain DeadPolymer Terminated Polymer GrowingChain->DeadPolymer

Caption: General mechanism of Lewis acid-catalyzed cationic polymerization.

Experimental Workflow for Cationic Polymerization

G A 1. Preparation (Dry Glassware, Inert Atmosphere) B 2. Reagent Preparation (Distill Monomer, Prepare Catalyst Solution) A->B C 3. Reaction Setup (Charge Monomer & Solvent) B->C D 4. Polymerization (Cool & Add Catalyst) C->D E 5. Termination (Add Methanol) D->E F 6. Purification (Precipitation, Filtration, Drying) E->F G 7. Characterization (GPC, NMR) F->G

Caption: Standard experimental workflow for cationic polymerization.

Conclusion

This compound is a potent Lewis acid catalyst for the cationic polymerization of a variety of electron-rich monomers. The protocols and data presented herein provide a foundational guide for the synthesis of polymers with tunable properties. Successful polymerization requires stringent control over reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures to control the reaction kinetics and minimize side reactions. The resulting polymers have significant potential in various high-technology applications, including advanced drug delivery systems and functional materials. Further optimization of the reaction parameters for specific monomer-catalyst systems is encouraged to achieve desired polymer characteristics.

Troubleshooting & Optimization

Technical Support Center: Antimony Tribromide (SbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing hygroscopic Antimony tribromide (SbBr₃).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

This compound (SbBr₃) is a yellow crystalline solid.[1] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is due to the strong affinity of the antimony center for water molecules. When exposed to moist air, it will deliquesce, meaning it will absorb enough water to turn into a liquid solution.[1]

Q2: What happens when this compound is exposed to water?

This compound reacts with water in a process called hydrolysis. This reaction decomposes the compound to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1] This decomposition will compromise the integrity of the reagent and can significantly impact experimental results.

Q3: What are the primary safety concerns when working with this compound?

This compound is a corrosive and toxic substance.[1] Contact can cause severe irritation and burns to the skin and eyes. Inhalation of dust can irritate the respiratory tract. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Q4: How should I properly store this compound?

To prevent moisture absorption and decomposition, this compound should be stored in a tightly sealed, waterproof container. The container should be placed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, storing the container inside a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q5: Can I use this compound that has been exposed to air?

It is strongly advised against using this compound that has been visibly exposed to air, especially if it appears clumpy, discolored, or has started to liquefy. The presence of moisture indicates that the compound has at least partially decomposed, which will introduce impurities and affect the stoichiometry of your reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no yield in a reaction where SbBr₃ is a catalyst (e.g., Friedel-Crafts acylation). The SbBr₃ catalyst has been deactivated by moisture.[2]Ensure all reagents, solvents, and glassware are rigorously dried before use. Handle SbBr₃ under an inert atmosphere (glovebox or Schlenk line). Use a freshly opened bottle of SbBr₃ or a properly stored one. Consider increasing the catalyst loading to compensate for minor deactivation, but be aware this may lead to side reactions.[2]
Inconsistent experimental results between batches. The hygroscopic nature of SbBr₃ is leading to variable amounts of active reagent being used.Standardize the handling and storage protocol for SbBr₃ across all experiments. Weigh the compound quickly in a dry environment or preferably inside a glovebox.
The this compound powder is clumpy or has a hardened surface. The reagent has absorbed atmospheric moisture.Do not use the clumpy material. If only the surface is affected, it might be possible to carefully remove the top layer inside a glovebox, but this is not ideal. It is best to use a fresh, unopened container.
Formation of a white precipitate (antimony trioxide) in the reaction mixture. The SbBr₃ has reacted with residual water in the solvent or on the glassware.Thoroughly dry all solvents and glassware before the reaction. Flame-dry glassware under vacuum or oven-dry it overnight and cool under an inert atmosphere.
Corrosion of metal spatulas or other equipment. This compound is corrosive, and its hydrolysis product, hydrobromic acid, is also highly corrosive.Use spatulas and other equipment made of corrosion-resistant materials such as glass, ceramic, or PTFE.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula SbBr₃
Molar Mass 361.47 g/mol
Appearance Yellow crystalline solid
Melting Point 96.6 °C
Boiling Point 288 °C
Density 4.35 g/cm³
Hygroscopicity Deliquescent
Solubility Reacts with water. Soluble in hydrobromic acid, carbon disulfide, acetone, and alcohols.

Deliquescence Relative Humidity (DRH) of Various Salts at Room Temperature

CompoundDeliquescence Relative Humidity (DRH) at ~298 K (%)
Calcium Chloride (CaCl₂)~32
Lithium Chloride (LiCl)~11
Magnesium Chloride (MgCl₂)~33
Sodium Chloride (NaCl)~75
Potassium Carbonate (K₂CO₃)~44
This compound (SbBr₃)Qualitatively described as deliquescent

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of Anisole using this compound as a Catalyst

This protocol describes a representative procedure for using this compound as a Lewis acid catalyst. All operations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) due to the hygroscopic nature of SbBr₃.

Materials:

  • Anhydrous this compound (SbBr₃)

  • Anhydrous Anisole

  • Anhydrous Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: All glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas.

  • Reagent Addition:

    • In a glovebox, weigh 1.1 equivalents of anhydrous this compound into the round-bottom flask.

    • Outside the glovebox (using Schlenk techniques), add anhydrous DCM to the flask to dissolve the SbBr₃.

    • Add 1.0 equivalent of anhydrous anisole to the flask.

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add 1.05 equivalents of anhydrous acetyl chloride dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, carefully and slowly quench the reaction by pouring the mixture over crushed ice.

    • Separate the organic layer and wash it sequentially with deionized water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.

Mandatory Visualization

G storage_container Tightly Sealed Waterproof Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location Store in inert_handling Inert Atmosphere Handling (Glovebox or Schlenk Line) inert_atmosphere Desiccator or Glovebox (Inert Atmosphere) storage_location->inert_atmosphere For long-term ppe Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Well-Ventilated Area (Fume Hood) weighing Rapid Weighing or Weighing in Glovebox inert_handling->weighing Transfer for reaction_setup Use of Dry Solvents and Glassware weighing->reaction_setup Proceed to reaction Perform Reaction reaction_setup->reaction Initiate moisture_exposure Exposure to Atmospheric Moisture decomposition Hydrolysis to Sb₂O₃ + HBr moisture_exposure->decomposition failed_reaction Failed or Low-Yield Experiment decomposition->failed_reaction

Caption: Logical workflow for handling and storing hygroscopic this compound.

References

Technical Support Center: Purification of Commercial Antimony Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial Antimony tribromide (SbBr₃).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial grades of this compound can vary in purity, with some suppliers offering grades such as 97% or 99%.[1][2][3][4] Potential impurities can stem from the manufacturing process and may include other antimony compounds, such as antimony trioxide (Sb₂O₃), especially if the material has been exposed to moisture.[5][6] Other potential elemental impurities, particularly in less pure grades, could include arsenic, lead, tin, iron, and copper, which are often associated with antimony ores.[7][8]

Q2: What are the primary methods for purifying this compound?

The main techniques for purifying this compound are fractional distillation, recrystallization, and vacuum sublimation. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: Why is it crucial to handle this compound in a moisture-free environment?

This compound is highly hygroscopic and reacts with water, leading to hydrolysis. This reaction produces antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[5][6] The formation of these byproducts will contaminate the final product. Therefore, all purification procedures should be carried out under an inert and dry atmosphere (e.g., nitrogen or argon).

Q4: What safety precautions should be taken when working with this compound?

This compound is a corrosive and toxic substance.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated fume hood.

Purification Techniques: Troubleshooting and Protocols

Fractional Distillation

Fractional distillation is effective for separating volatile impurities with different boiling points. This compound has a boiling point of 288 °C.[5][9]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is thoroughly dried and the system is under a dry, inert atmosphere.

  • Sample Preparation: Place the commercial this compound in the distillation flask.

  • Distillation:

    • Heat the distillation flask gradually.

    • Monitor the temperature at the top of the fractionating column.

    • Collect and discard any initial fractions that distill at a lower temperature than the boiling point of this compound.

    • Collect the main fraction at a constant temperature corresponding to the boiling point of pure this compound (288 °C at atmospheric pressure).

    • Stop the distillation before the flask runs dry to prevent the concentration of non-volatile impurities.

  • Product Handling: Collect the purified this compound in a dry, sealed container under an inert atmosphere.

Issue Potential Cause Recommended Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add inert boiling chips to the distillation flask before heating.
Product solidifies in the condenser Condenser temperature is too low.Use a condenser with a wider bore or control the flow of the coolant to maintain a temperature above the melting point of SbBr₃ (96.6 °C).[5][9]
Poor separation of fractions Inefficient fractionating column or too rapid heating.Use a longer or more efficient fractionating column. Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Product discoloration (yellowing) Thermal decomposition or presence of impurities.Ensure the distillation is performed under an inert atmosphere to prevent oxidation. If impurities are the cause, an initial purification step like recrystallization may be necessary.
Recrystallization

Recrystallization is a common technique for purifying solids. The choice of solvent is critical for successful purification.

This compound is soluble in a variety of organic solvents, including:

  • Carbon disulfide (CS₂)[5]

  • Acetone[5]

  • Benzene[5]

  • Chloroform[5]

  • Dissolution: In a dry flask under an inert atmosphere, add commercial this compound to a minimal amount of warm carbon disulfide. Stir until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration of the saturated solution through a pre-warmed filter funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of needle-like α-SbBr₃ crystals is expected upon rapid cooling, which will slowly convert to the more stable β form.[5]

  • Isolation: Collect the crystals by filtration, preferably using a Schlenk filter under an inert atmosphere.

  • Washing and Drying: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

Issue Potential Cause Recommended Solution
Oiling out (formation of a liquid layer instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of additional hot solvent to dissolve the oil and attempt recrystallization again.
No crystal formation upon cooling The solution is not sufficiently saturated, or the cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[10]
Low recovery yield Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of solvent necessary for dissolution. Ensure the solution is adequately cooled to minimize solubility.
Formation of a white powder on crystals Exposure to moisture leading to hydrolysis.Ensure all steps are performed under a strictly dry and inert atmosphere. Use anhydrous solvents.[11]
Vacuum Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas and then back into a solid, leaving non-volatile impurities behind.

  • Apparatus Setup: Place the commercial this compound in a sublimation apparatus. The apparatus should have a cold finger or a cooled surface for the sublimate to deposit on.

  • Sublimation:

    • Evacuate the apparatus to a low pressure (a high vacuum is preferable).

    • Gently heat the sample. The sublimation temperature will depend on the vacuum achieved but should be below the melting point (96.6 °C) to avoid melting the solid.[5][9]

    • The purified this compound will sublime and deposit as crystals on the cold finger.

  • Product Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the apparatus with a dry, inert gas before collecting the purified crystals from the cold finger.

Issue Potential Cause Recommended Solution
No sublimation observed The temperature is too low, or the vacuum is not sufficient.Gradually increase the temperature. Ensure a high vacuum is achieved and that there are no leaks in the system.
Sample melts instead of subliming The heating rate is too fast, or the temperature is too high for the given pressure.Reduce the heating rate and/or the temperature. Improve the vacuum to lower the sublimation temperature.
Low yield of sublimed product Inefficient collection on the cold finger. The compound has a low vapor pressure at the operating temperature.Ensure the cold finger is sufficiently cold. Increase the sublimation temperature, but not to the point of melting.
Product is contaminated with impurities Volatile impurities are co-subliming.If impurities have a similar vapor pressure, fractional sublimation at different temperatures may be attempted, or another purification method like recrystallization should be used first.

Quantitative Data Summary

Purification Technique Starting Purity (Commercial) Achievable Purity (Expected) Expected Yield
Fractional Distillation 97-99%[1][2][4]>99.5%Moderate to High
Recrystallization 97-99%[1][2][4]>99.8%Low to Moderate
Vacuum Sublimation 97-99%[1][2][4]>99.9%Moderate

Note: The achievable purity and yield are estimates and will vary based on experimental conditions and the nature of the impurities.

Visual Workflow Diagrams

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Commercial SbBr3 Commercial SbBr3 Distillation Distillation Commercial SbBr3->Distillation Volatile Impurities Recrystallization Recrystallization Commercial SbBr3->Recrystallization Soluble/Insoluble Impurities Sublimation Sublimation Commercial SbBr3->Sublimation Non-Volatile Impurities Purified SbBr3 Purified SbBr3 Distillation->Purified SbBr3 Recrystallization->Purified SbBr3 Sublimation->Purified SbBr3

Caption: General workflow for the purification of commercial this compound.

Troubleshooting_Logic Impure_Product Impure Purified Product Check_Moisture Check for Moisture Contamination (Hydrolysis) Impure_Product->Check_Moisture Check_Impurities Analyze for Volatile/ Non-Volatile Impurities Check_Moisture->Check_Impurities No Inert_Atmosphere Ensure Strict Inert Atmosphere and Anhydrous Solvents Check_Moisture->Inert_Atmosphere Yes Repeat_Purification Repeat Purification or Choose Alternative Method Check_Impurities->Repeat_Purification Inert_Atmosphere->Repeat_Purification Successful_Purification Successful Purification Repeat_Purification->Successful_Purification

Caption: Logical troubleshooting flow for an impure final product.

References

Technical Support Center: Antimony Tribromide (SbBr₃) Handling and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of Antimony tribromide (SbBr₃) to prevent its hydrolysis during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound (SbBr₃) is a chemical compound used in various applications, including as a fire retardant in polymers, a mordant in dyeing, and a catalyst in chemical synthesis.[1][2] It is highly susceptible to hydrolysis, a chemical reaction with water. This sensitivity arises from the antimony atom's susceptibility to nucleophilic attack by water molecules, leading to the decomposition of the compound.

Q2: What is the chemical reaction for the hydrolysis of this compound?

This compound reacts with water (H₂O) to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr). The balanced chemical equation for this reaction is:

2 SbBr₃ + 3 H₂O → Sb₂O₃ + 6 HBr[2]

This reaction is often visually indicated by the formation of a white precipitate of antimony trioxide.

Q3: What are the primary consequences of this compound hydrolysis in an experiment?

The hydrolysis of SbBr₃ can have several detrimental effects on an experiment:

  • Inaccurate Stoichiometry: The consumption of SbBr₃ through hydrolysis alters the molar ratios of reactants, leading to incorrect stoichiometry and potentially incomplete reactions or the formation of unintended byproducts.

  • Contamination of Products: The formation of antimony trioxide introduces an impurity into the reaction mixture, which can be difficult to separate from the desired product.

  • Alteration of Reaction Conditions: The production of hydrobromic acid will increase the acidity of the reaction medium, which can catalyze unwanted side reactions or affect the stability of other reagents.

  • Inconsistent Results: The extent of hydrolysis can vary between experiments depending on ambient humidity and solvent purity, leading to poor reproducibility of results.

Q4: How should this compound be stored to prevent hydrolysis?

To maintain its integrity, this compound should be stored under the following conditions:

  • Tightly Sealed Containers: Store in a container with a secure, airtight seal to prevent the ingress of atmospheric moisture.

  • Cool and Dry Environment: Keep the container in a cool, well-ventilated area away from direct sunlight and sources of heat.[3]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended.[4]

  • Avoid Incompatible Substances: Store away from water, alcohols, and strong bases.[5]

Troubleshooting Guide: Preventing Hydrolysis During Experiments

This guide addresses common issues encountered during the handling and use of this compound in experimental setups.

Problem/Observation Potential Cause Recommended Solution
White precipitate forms upon addition of SbBr₃ to the reaction vessel. Hydrolysis of SbBr₃ due to residual moisture in the glassware or reaction vessel.Protocol: Flame-dry all glassware under a vacuum or in a stream of inert gas (nitrogen or argon) immediately before use. Allow the glassware to cool to room temperature under the inert atmosphere.
Inconsistent reaction yields or formation of unexpected byproducts. Partial hydrolysis of SbBr₃ from exposure to atmospheric moisture during weighing and transfer.Protocol: Handle and weigh SbBr₃ in a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, work quickly and efficiently under a positive pressure of inert gas.
Reaction fails to initiate or proceeds slowly. Use of solvents with a high water content, leading to the decomposition of SbBr₃.Protocol: Use anhydrous solvents with a specified low water content (refer to solvent specifications). Consider purifying solvents using appropriate drying techniques if necessary.
Visible fuming when the SbBr₃ container is opened. Reaction with ambient humidity.Protocol: Before opening, allow the SbBr₃ container to equilibrate to the ambient temperature of the inert atmosphere workspace (e.g., inside a glove box) to prevent condensation. Purge the headspace of the container with inert gas before sealing.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound under Anhydrous Conditions

This protocol outlines the steps for safely handling SbBr₃ to prevent hydrolysis.

Materials:

  • This compound (in its original sealed container)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)

  • Glove box or glove bag with an inert atmosphere (Nitrogen or Argon)

  • Flame-dried glassware (e.g., reaction flask, graduated cylinder, funnel)

  • Spatula, weighing paper/boat

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves

Procedure:

  • Prepare the Inert Atmosphere Workspace: Ensure the glove box or glove bag is purged with a dry, inert gas and that the atmosphere is free of moisture.

  • Equilibrate the Reagent: Place the sealed container of SbBr₃ inside the glove box and allow it to equilibrate to the internal temperature for at least 30 minutes.

  • Prepare Glassware: Introduce all necessary flame-dried and cooled glassware into the glove box.

  • Weighing the Reagent: Carefully open the SbBr₃ container inside the glove box. Using a clean, dry spatula, weigh the desired amount of SbBr₃ onto weighing paper or into a weighing boat.

  • Transfer to Reaction Vessel: Promptly transfer the weighed SbBr₃ to the reaction flask.

  • Addition of Solvent: Add the anhydrous solvent to the reaction flask containing the SbBr₃.

  • Seal the System: Securely seal the reaction flask before removing it from the glove box.

  • Storage of Unused Reagent: Before closing the main container of SbBr₃, purge the headspace with inert gas and seal it tightly.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

The following table summarizes the solubility of SbBr₃ in different solvents. Using anhydrous grades of these solvents is crucial to prevent hydrolysis.

SolventSolubilityReference
Carbon DisulfideSoluble[2][6]
AcetoneSoluble[2][6]
BenzeneSoluble[2][6]
ChloroformSoluble[2][6]
EthanolSoluble (decomposes)[5][6]
Dilute Hydrochloric AcidSoluble[2][6]
Dilute Hydrobromic AcidSoluble[2][6]
WaterDecomposes[5][6]

Visualizations

Hydrolysis_Reaction Figure 1: Hydrolysis of this compound SbBr3 2 SbBr₃ (this compound) plus + SbBr3->plus H2O 3 H₂O (Water) arrow H2O->arrow plus->H2O Sb2O3 Sb₂O₃ (Antimony Trioxide) arrow->Sb2O3 plus2 + Sb2O3->plus2 HBr 6 HBr (Hydrobromic Acid) plus2->HBr

Figure 1: Hydrolysis of this compound

Troubleshooting_Logic Figure 2: Troubleshooting Hydrolysis Issues start Experiment with SbBr₃ observation Observe for signs of hydrolysis (e.g., white precipitate, fumes) start->observation check_glassware Is glassware properly dried? observation->check_glassware Hydrolysis Observed success Proceed with experiment observation->success No Hydrolysis check_solvent Is the solvent anhydrous? check_glassware->check_solvent Yes action_dry_glassware Action: Flame-dry glassware under inert gas check_glassware->action_dry_glassware No check_atmosphere Was the transfer done under an inert atmosphere? check_solvent->check_atmosphere Yes action_use_anhydrous_solvent Action: Use a new, sealed bottle of anhydrous solvent check_solvent->action_use_anhydrous_solvent No check_atmosphere->success Yes action_use_inert_atmosphere Action: Use a glove box or inert gas flow for transfer check_atmosphere->action_use_inert_atmosphere No action_dry_glassware->start action_use_anhydrous_solvent->start action_use_inert_atmosphere->start

Figure 2: Troubleshooting Hydrolysis Issues

Experimental_Workflow Figure 3: Anhydrous Handling Workflow start Start prep_workspace Prepare Inert Atmosphere (Glove Box/Bag) start->prep_workspace dry_glassware Flame-Dry and Cool Glassware under Inert Gas prep_workspace->dry_glassware transfer_reagents Transfer SbBr₃ and Glassware to Inert Atmosphere dry_glassware->transfer_reagents equilibrate Equilibrate SbBr₃ Container to Workspace Temperature transfer_reagents->equilibrate weigh Weigh SbBr₃ equilibrate->weigh add_to_flask Transfer SbBr₃ to Reaction Flask weigh->add_to_flask add_solvent Add Anhydrous Solvent add_to_flask->add_solvent seal Seal Reaction Vessel add_solvent->seal end End seal->end

Figure 3: Anhydrous Handling Workflow

References

Technical Support Center: Optimizing Antimony Tribromide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using antimony tribromide (SbBr₃) as a catalyst.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound as a catalyst.

Issue 1: Low or No Product Yield

A common challenge in catalysis is achieving the desired product yield. Several factors can contribute to a low or complete lack of product formation.

Symptoms:

  • Reaction monitoring (e.g., by TLC, GC, or LC-MS) shows little to no consumption of starting materials.

  • Isolated yield is significantly lower than expected.

  • A complex mixture of unidentifiable products is formed.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity due to Moisture This compound is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.[1][2] Ensure all glassware is oven-dried before use, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Loading The optimal catalyst loading can vary significantly depending on the specific reaction. While some reactions may proceed with catalytic amounts, others, like certain Friedel-Crafts acylations, may require stoichiometric amounts of the Lewis acid.[3] Perform a catalyst loading screen to determine the optimal concentration.
Inappropriate Reaction Temperature The reaction may have a high activation energy requiring heating, or conversely, high temperatures may lead to decomposition of reactants or products.[3] It is advisable to screen a range of temperatures to find the optimum.
Poor Quality of Reagents Impurities in starting materials or solvents can interfere with the catalytic cycle.[3] Use reagents of high purity and ensure solvents are appropriately dried.
Deactivated Aromatic Substrate (for Friedel-Crafts Reactions) Strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution.[3] This reaction is generally not suitable for strongly deactivated systems.

G cluster_start cluster_checks cluster_solutions cluster_outcome start Low or No Yield Observed check_moisture Check for Moisture Contamination (Anhydrous Conditions?) start->check_moisture check_catalyst Verify Catalyst Loading (Screen Different Loadings?) check_moisture->check_catalyst No solution_moisture Implement Strict Anhydrous Techniques (Oven-dried glassware, inert atmosphere) check_moisture->solution_moisture Yes check_temp Evaluate Reaction Temperature (Screen Temperatures?) check_catalyst->check_temp No solution_catalyst Optimize Catalyst Loading (e.g., 5, 10, 20 mol%) check_catalyst->solution_catalyst Yes check_reagents Assess Reagent Purity (Use Purified Materials?) check_temp->check_reagents No solution_temp Identify Optimal Temperature check_temp->solution_temp Yes solution_reagents Use High Purity Reagents check_reagents->solution_reagents Yes end Improved Yield check_reagents->end No solution_moisture->check_catalyst solution_catalyst->check_temp solution_temp->check_reagents solution_reagents->end

Issue 2: Formation of Side Products

The presence of unexpected products can complicate purification and reduce the yield of the desired compound.

Symptoms:

  • Multiple spots observed on TLC analysis of the crude reaction mixture.

  • NMR or Mass Spectrometry data indicates the presence of impurities.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Polyalkylation/Polyacylation (in Friedel-Crafts Reactions) The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple substitutions. While less common in acylations, it can still occur with highly activated rings.[3] Use a large excess of the aromatic substrate to favor mono-substitution.
Rearrangement of Alkyl Groups (in Friedel-Crafts Alkylations) The carbocation intermediate in Friedel-Crafts alkylations can rearrange to a more stable carbocation, leading to an isomeric product. This is not an issue in acylations. Consider alternative synthetic routes if a specific alkyl substitution pattern is required.
Reaction with Solvent Some solvents can participate in the reaction, leading to byproducts.[4] Choose an inert solvent, such as dichloromethane or dichloroethane, for Friedel-Crafts type reactions.
Catalyst Decomposition At elevated temperatures, the catalyst itself may decompose, potentially leading to undesired side reactions. Operate at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for a Friedel-Crafts acylation catalyzed by this compound?

A1: While specific conditions are substrate-dependent, a general starting point for the acylation of an activated arene like anisole with an acyl chloride could be:

  • Catalyst Loading: 10-20 mol% of SbBr₃.

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂).

  • Temperature: 0 °C to room temperature.

  • Reaction Time: 1-4 hours, monitored by TLC.

  • Atmosphere: Inert (Nitrogen or Argon).

Q2: How can I handle and store this compound safely?

A2: this compound is a corrosive and toxic solid that is sensitive to moisture and light.[1][5][6] It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator.

Q3: Can this compound be used in aqueous media?

A3: No, this compound reacts with water, hydrolyzing to form antimony trioxide and hydrobromic acid.[2] This deactivates the catalyst. Therefore, all reactions must be carried out under strictly anhydrous conditions.

Q4: Is it possible to regenerate and reuse the this compound catalyst?

A4: In some industrial processes, methods for recovering and regenerating antimony halide catalysts have been developed, often involving extraction with an aqueous acid followed by solvent exchange.[7][8] However, for typical laboratory-scale reactions, the catalyst is often quenched during the work-up and not reused.

Q5: What are some examples of reactions catalyzed by this compound?

A5: Besides Friedel-Crafts reactions, antimony trihalides have been shown to catalyze other organic transformations. For instance, antimony trichloride, a related Lewis acid, effectively catalyzes the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds.[9]

Experimental Protocols & Data

Protocol 1: Synthesis of Bis(indolyl)methanes

This protocol is adapted from a procedure using the related Lewis acid, antimony trichloride, and is expected to be applicable for this compound.[9]

  • Reaction Setup: To a solution of indole (2 mmol) and an aldehyde or ketone (1 mmol) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of this compound (e.g., 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Representative Data for SbCl₃ Catalyzed Synthesis of Bis(indolyl)methanes: [9]

Aldehyde/KetoneTime (h)Yield (%)
Benzaldehyde1.1094
4-Chlorobenzaldehyde0.4595
4-Nitrobenzaldehyde1.1096
Cyclohexanone8.0042
Acetophenone9.0078

Note: This data is for SbCl₃ and serves as a reference. Optimization may be required for SbBr₃.

G cluster_setup cluster_optimization cluster_analysis cluster_result setup Reaction Setup (Substrates, Solvent, SbBr₃) catalyst_loading Vary Catalyst Loading (e.g., 5, 10, 20 mol%) setup->catalyst_loading temperature Screen Reaction Temperature (e.g., 0°C, RT, 40°C) catalyst_loading->temperature solvent Test Different Anhydrous Solvents (e.g., CH₂Cl₂, DCE) temperature->solvent monitor Monitor Reaction Progress (TLC, GC, LC-MS) solvent->monitor analyze Analyze Yield and Purity monitor->analyze optimal Determine Optimal Conditions analyze->optimal

References

Troubleshooting low yields in Antimony tribromide-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions mediated by Antimony tribromide (SbBr₃).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low or fails completely. What is the most common cause? A: The most frequent cause of low or no yield is the deactivation of the this compound (SbBr₃) catalyst by moisture. SbBr₃ is highly sensitive to water and will react preferentially with it, rendering the catalyst inactive.[1][2] It is crucial to ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.

Q2: How can I remove the antimony catalyst from my reaction mixture after completion? A: Antimony catalyst residues can be effectively removed by extraction with an aqueous acid solution. Washing the reaction mixture with aqueous hydrochloric acid (HCl) or hydrobromic acid (HBr) will transfer the antimony salts into the aqueous phase, which can then be separated from the organic product layer.[3]

Q3: Can the quality and age of the SbBr₃ reagent affect my reaction? A: Absolutely. SbBr₃ is hygroscopic and can degrade upon exposure to atmospheric moisture over time. Using an old or improperly stored bottle of SbBr₃ can be a primary source of moisture, leading to catalyst deactivation and poor yields.[1] It is recommended to use a fresh bottle of the Lewis acid or one that has been stored under a strictly inert atmosphere.

Q4: I am observing the formation of a reddish-orange precipitate during workup. What is it? A: An orange precipitate may form when residual antimony compounds react with certain reagents. For instance, adding a sodium sulfide solution to a solution containing antimony will produce a reddish-orange antimony sulfide precipitate.[4]

Q5: Is SbBr₃ a catalytic or stoichiometric reagent in Friedel-Crafts type reactions? A: In many Friedel-Crafts acylations, Lewis acids like SbBr₃ are required in stoichiometric amounts, not catalytic quantities. This is because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.[2]

Troubleshooting Guide for Low Yields

Low yields in SbBr₃-mediated reactions can typically be traced back to a few key areas: reagent and catalyst integrity, reaction conditions, or the work-up procedure. Follow this systematic guide to diagnose and resolve common issues.

Diagram: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields.

TroubleshootingWorkflow Start Low Yield Observed CheckMoisture 1. Check for Moisture Contamination Start->CheckMoisture Start Here CheckCatalyst 2. Verify Catalyst Activity & Loading CheckMoisture->CheckCatalyst Conditions were anhydrous SolutionMoisture Implement Strict Anhydrous Techniques: - Flame-dry glassware - Use anhydrous solvents - Handle reagents under inert gas CheckMoisture->SolutionMoisture Moisture suspected? CheckConditions 3. Review Reaction Conditions CheckCatalyst->CheckConditions Catalyst is fresh & sufficient SolutionCatalyst Actions: - Use fresh, high-purity SbBr₃ - Increase catalyst loading (consider stoichiometric amounts for acylations) - Ensure inert atmosphere during addition CheckCatalyst->SolutionCatalyst Catalyst issue? CheckWorkup 4. Analyze Work-up & Product Loss CheckConditions->CheckWorkup Conditions are optimized SolutionConditions Optimize Parameters: - Adjust temperature (some substrates require heat) - Vary reaction time (monitor by TLC/GC) - Check substrate purity and electronic effects CheckConditions->SolutionConditions Sub-optimal conditions? SolutionWorkup Refine Procedure: - Use acidic aqueous wash (e.g., 10-20% HCl) to remove Sb - Check for product solubility in aqueous layers - Avoid emulsions during extraction CheckWorkup->SolutionWorkup Product loss during workup? SolutionMoisture->CheckCatalyst SolutionCatalyst->CheckConditions SolutionConditions->CheckWorkup End Yield Improved SolutionWorkup->End

Caption: A stepwise workflow for troubleshooting low yields.

Quantitative Data: Synthesis of Triarylmethanes

Antimony halides are effective Lewis acid catalysts for the synthesis of triarylmethanes via electrophilic aromatic substitution. However, the electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction yield. The data below is adapted from studies using Antimony trichloride (SbCl₃), which functions similarly to SbBr₃ in this context.

Table 1: Effect of Aldehyde Substituent on the Yield of 4,4'-Diaminotriarylmethanes (Reaction Conditions: Aromatic Aldehyde (1.0 equiv), N,N-dimethylaniline (2.5 equiv), SbCl₃ (30 mol%), Solvent-Free, 120 °C)[5]

EntryAromatic Aldehyde Substituent (R)Reaction Time (h)Yield (%)
1H (Benzaldehyde)480
24-Me485
34-OMe395
44-NMe₂298
54-Cl575
64-Br572
74-NO₂660
82-NO₂655

Analysis:

  • Electron-donating groups (e.g., -Me, -OMe, -NMe₂) on the aromatic aldehyde activate the carbonyl group for nucleophilic attack by N,N-dimethylaniline, leading to shorter reaction times and higher yields.

  • Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) deactivate the aldehyde, resulting in longer reaction times and lower yields.

Key Experimental Protocols

Protocol 1: Synthesis of 4,4'-bis(dimethylamino)triphenylmethane (Leuco Malachite Green)

This protocol describes the SbCl₃-catalyzed synthesis of a triarylmethane derivative, a reaction for which SbBr₃ can also be employed as the Lewis acid catalyst.[5]

Materials:

  • Benzaldehyde

  • N,N-dimethylaniline

  • Antimony trichloride (SbCl₃) or this compound (SbBr₃)

  • Dichloromethane (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add benzaldehyde (0.5 mmol, 1.0 equiv), N,N-dimethylaniline (1.25 mmol, 2.5 equiv), and SbCl₃ (0.15 mmol, 30 mol%).

  • Reaction Execution: Cap the vial and heat the resulting mixture in an oil bath at 120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane.

    • Filter the solution to remove any insoluble matter.

    • The filtrate can be further purified using the antimony removal protocol below before solvent evaporation.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure triarylmethane.

Protocol 2: Workup Procedure for Antimony Catalyst Removal

This procedure is designed to extract and remove antimony catalyst residues from an organic reaction mixture.[3]

Materials:

  • Crude organic reaction mixture containing product and antimony residues.

  • 10-20% aqueous Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr).

  • Separatory funnel.

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

Procedure:

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble.

  • Acidic Wash: Transfer the diluted organic mixture to a separatory funnel. Add an equal volume of 10-20% aqueous HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The antimony salts will be extracted into the acidic aqueous phase (typically the bottom layer, but confirm by checking densities). Drain and collect the aqueous layer.

  • Repeat (Optional): For highly efficient removal, repeat the acidic wash (steps 2-4) with a fresh portion of aqueous HCl.

  • Neutralization & Final Washes: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by a wash with brine to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product, now free of antimony residues.

Diagram: Antimony Removal Workflow

This diagram illustrates the logic of the extractive workup procedure.

AntimonyRemoval Start Crude Reaction Mixture (Product + SbBr₃ Residues) Dilute Dilute with Organic Solvent Start->Dilute Extract Wash with 10-20% aq. HCl in Separatory Funnel Dilute->Extract Separate Separate Layers Extract->Separate AqueousPhase Aqueous Layer (Contains Soluble Antimony Salts) Separate->AqueousPhase Discard OrganicPhase Organic Layer (Contains Product) Separate->OrganicPhase WashNeutral Wash with NaHCO₃ (aq) then Brine OrganicPhase->WashNeutral Dry Dry over Na₂SO₄ WashNeutral->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate End Pure Product (Antimony-Free) Concentrate->End

Caption: Workflow for extractive removal of antimony residues.

References

Technical Support Center: Safe Disposal of Antimony Tribromide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the safe handling and disposal of Antimony tribromide (SbBr₃) waste in a research environment. Adherence to safety protocols and institutional guidelines is paramount when handling this hazardous material.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive and toxic substance.[1] Its primary hazards stem from its reactivity with water. Upon contact with moisture, it hydrolyzes to form hydrobromic acid, which is corrosive, and antimony trioxide, which is toxic.[2] Inhalation of this compound can irritate the nose, throat, and lungs.[1]

Q2: Can I dispose of this compound waste down the drain?

A2: No. This compound and its hydrolysis products are hazardous to aquatic life and are subject to strict environmental regulations.[3] Direct disposal into the sanitary sewer system is not permissible.

Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?

A3: Appropriate PPE includes chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber), chemical splash goggles, a face shield, and a lab coat.[4] All handling of solid this compound and its waste should be conducted in a certified chemical fume hood.

Q4: How should I store this compound waste before disposal?

A4: Store this compound waste in a tightly sealed, clearly labeled, and compatible container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[1]

Q5: What are the regulatory requirements for disposing of this compound waste?

A5: Antimony compounds are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Specific waste codes may apply, such as K177 for slag from the production of antimony oxide.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill of Solid this compound Improper handling or container failure.1. Evacuate the immediate area. 2. Do NOT use water to clean up the spill as it will react to form hydrobromic acid.[1] 3. Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. 4. Carefully sweep the material into a designated hazardous waste container. 5. Ventilate the area. 6. Contact your institution's EHS for guidance on decontamination and disposal.
Fuming or Odor from Waste Container The waste container is not properly sealed, allowing the this compound to react with atmospheric moisture.1. Ensure you are in a well-ventilated area, preferably a fume hood. 2. Wearing appropriate PPE, check that the container lid is securely fastened. 3. If the container is compromised, transfer the waste to a new, appropriate container inside a fume hood. 4. If the fuming is significant, evacuate the area and contact your institution's EHS immediately.
Corrosion of Waste Container The waste container material is not compatible with the hydrobromic acid produced from hydrolysis.1. Immediately transfer the waste to a compatible container (e.g., a high-density polyethylene (HDPE) container) inside a fume hood. 2. Neutralize the spilled material from the corroded container following the spill cleanup procedure. 3. Review waste container compatibility. Acid-resistant containers are necessary for hydrolyzed this compound waste.

Quantitative Data Summary

The following table summarizes the permissible exposure limits for antimony compounds as established by various regulatory agencies. These values are crucial for assessing workplace safety during the handling and disposal of this compound waste.

Organization Exposure Limit (as Sb) Time-Weighted Average (TWA)
OSHA (Occupational Safety and Health Administration) 0.5 mg/m³8-hour
NIOSH (National Institute for Occupational Safety and Health) 0.5 mg/m³10-hour
ACGIH (American Conference of Governmental Industrial Hygienists) 0.5 mg/m³8-hour

Experimental Protocol: Laboratory-Scale Hydrolysis and Neutralization of this compound Waste

This protocol outlines a method for the controlled hydrolysis of small quantities of this compound waste, followed by the neutralization of the resulting acidic solution. This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (1 M)

  • Large beaker (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Ice bath

  • Designated hazardous waste container for solid antimony compounds

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Preparation:

    • Place the large beaker in an ice bath on a stir plate within a chemical fume hood.

    • Add a stir bar to the beaker.

    • Slowly add a large volume of deionized water to the beaker (at a ratio of at least 20 parts water to 1 part estimated this compound waste).

  • Controlled Hydrolysis:

    • Very slowly and in small increments, add the this compound waste to the stirring water.

    • The hydrolysis reaction is exothermic and will produce hydrobromic acid and a white precipitate of antimony trioxide (Sb₂O₃).

      • 2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq)

    • Maintain a slow addition rate to control the temperature and any potential fuming.

  • Neutralization:

    • Once all the this compound has been added and the reaction has subsided, begin neutralization of the hydrobromic acid.

    • Slowly add sodium bicarbonate or 1 M sodium hydroxide solution to the stirring mixture. Add in small portions to control the effervescence (if using bicarbonate) and the exothermic reaction.

    • Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the neutralizing agent until the pH of the solution is between 6 and 8.

  • Separation and Disposal:

    • Once neutralized, turn off the stir plate and allow the antimony trioxide precipitate to settle.

    • Separate the solid antimony trioxide from the aqueous solution via filtration.

    • Transfer the collected antimony trioxide solid into a clearly labeled hazardous waste container for solid antimony compounds.

    • The remaining neutralized aqueous solution should be disposed of as hazardous aqueous waste containing residual antimony. Consult your institution's EHS for their specific procedures for aqueous heavy metal waste.

Disposal Workflow Diagram

G This compound Waste Disposal Workflow cluster_prep Preparation cluster_treatment Treatment cluster_disposal Disposal A This compound Waste B Wear Appropriate PPE A->B C Work in Fume Hood A->C D Controlled Hydrolysis (Slow addition to excess water) C->D Begin Treatment E Neutralization (Add base to pH 6-8) D->E Forms HBr and Sb₂O₃ F Filtration E->F Separation G Solid Waste (Antimony Trioxide) F->G Collect Solid H Aqueous Waste (Neutralized Solution) F->H Collect Liquid I Dispose as Hazardous Waste (Consult EHS) G->I H->I

References

Identifying and removing impurities from Antimony tribromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from Antimony Tribromide (SbBr₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities, primarily stemming from the manufacturing process and degradation. These include:

  • Hydrolysis Products: Due to its hygroscopic nature, this compound readily reacts with moisture to form antimony oxybromide (SbOBr) and hydrobromic acid.[1][2][3] Antimony trioxide (Sb₂O₃) can also be formed upon hydrolysis.[3]

  • Starting Material Residues: Depending on the synthetic route, unreacted antimony, excess bromine, or antimony trioxide may be present.[3]

  • Metallic Impurities: Trace amounts of other metals present in the antimony source material, such as arsenic, lead, and iron, can carry through to the final product.[4]

Q2: My this compound has a yellowish tint. Is it impure?

A2: While pure this compound is a colorless crystalline solid, a yellowish color can indicate the presence of impurities.[1] This discoloration may be due to the presence of excess bromine or the formation of certain antimony oxybromides. However, it's also important to note that this compound can exist in different crystalline forms, and slight variations in appearance can occur.[3] For a definitive assessment of purity, analytical testing is recommended.

Q3: How can I prevent the hydrolysis of this compound during storage and handling?

A3: this compound is highly sensitive to moisture and light.[5][6] To prevent hydrolysis, it is crucial to:

  • Store in a dry, inert atmosphere: Use a desiccator or a glovebox with a dry nitrogen or argon atmosphere.[1]

  • Use tightly sealed containers: Ensure the container is properly sealed to prevent the ingress of atmospheric moisture.

  • Handle under anhydrous conditions: When working with this compound, use dry glassware and solvents to minimize exposure to water.[2]

Q4: What analytical techniques are suitable for identifying and quantifying impurities in this compound?

A4: A combination of analytical techniques is often employed for a comprehensive impurity profile:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the concentration of trace metallic impurities.[7][8][9][10][11]

  • Gas Chromatography - Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile organic impurities that may be present.[4][12]

  • X-ray Diffraction (XRD): Can be used to identify the presence of crystalline impurities such as antimony oxybromide or antimony trioxide.

  • Titration Methods: Argentometric titration can be used to determine the bromide content and assess the overall purity of the this compound.

Troubleshooting Guides

Issue: Presence of Solid White Impurities

Presumed Cause: The most likely cause of solid white impurities is the formation of antimony oxybromide (SbOBr) or antimony trioxide (Sb₂O₃) due to hydrolysis.

Solution: Recrystallization is an effective method for removing these non-volatile, less soluble impurities.

Experimental Protocol: Recrystallization from Carbon Disulfide

  • Preparation: In a fume hood, place the impure this compound in a dry round-bottom flask equipped with a reflux condenser. All glassware must be thoroughly dried to prevent further hydrolysis.

  • Dissolution: Add a minimal amount of anhydrous carbon disulfide (CS₂) to the flask. Gently heat the mixture to the boiling point of the solvent (46 °C) while stirring until the this compound is completely dissolved. Antimony oxybromide and trioxide are insoluble in carbon disulfide and will remain as a solid residue.

  • Hot Filtration: While still hot, filter the solution through a pre-heated funnel with filter paper to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. Cooling the solution in an ice bath can further increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous carbon disulfide to remove any remaining soluble impurities. Dry the purified crystals under vacuum to remove any residual solvent.

Issue: Presence of Volatile or Lower-Boiling Point Impurities

Presumed Cause: Impurities with boiling points significantly different from this compound, such as residual solvents or other volatile metal halides.

Solution: Vacuum distillation is an effective method for separating this compound from impurities with different volatilities.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware.[13] Use a Claisen adapter to minimize bumping.[13] Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump through a cold trap.

  • Sample Preparation: Place the impure this compound and a magnetic stir bar into the distillation flask.

  • Distillation: Begin stirring and gradually apply vacuum to the system. Once a stable, low pressure is achieved, slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of SbBr₃ is 288 °C at atmospheric pressure and will be significantly lower under vacuum.[14] Discard any initial lower-boiling fractions.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Issue: Need for Ultra-High Purity this compound

Presumed Cause: Presence of trace impurities that are difficult to remove by single-step purification methods.

Solution: Zone refining is a technique used to achieve very high levels of purity by repeatedly passing a molten zone through the material, which segregates impurities to one end.

Experimental Protocol: Zone Refining

  • Sample Preparation: The this compound, previously purified by distillation or recrystallization, is cast into a solid ingot within a sealed, inert container (e.g., a quartz tube) under vacuum or an inert atmosphere.

  • Zone Melting: A narrow-zone heater is passed slowly along the length of the ingot. This creates a small molten zone that traverses the solid material.

  • Impurity Segregation: As the molten zone moves, impurities with a segregation coefficient less than one will preferentially remain in the molten phase and are thus transported to one end of the ingot.

  • Multiple Passes: The process is repeated multiple times to achieve a high degree of purification at the starting end of the ingot.

  • Final Product: After the desired number of passes, the purified section of the ingot is separated from the impurity-rich end.

Data on Purification Efficiency

The following tables summarize the expected purity levels of this compound after applying different purification techniques. The actual results may vary depending on the initial purity and the specific experimental conditions.

Table 1: Purity of this compound After Recrystallization

ImpurityInitial Purity (%)Purity after Recrystallization (%)Analytical Method
Antimony Oxybromide>5% (visible)<0.1%XRD
General Purity98.5>99.5Titration

Table 2: Purity of this compound After Vacuum Distillation

ImpurityInitial Purity (%)Purity after Distillation (%)Analytical Method
Volatile Organics>0.5%<0.01%GC-MS
Lower-boiling HalidesVariableSignificantly ReducedICP-MS
General Purity99.0>99.9Titration

Table 3: Purity of Antimony After Zone Refining (as an indicator for SbBr₃)

ImpurityInitial Concentration (ppm)Final Concentration (ppm)Number of PassesAnalytical Method
Lead10<110ICP-MS
Arsenic5<0.510ICP-MS
Copper5<0.110ICP-MS

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_final Final Product start Impure SbBr3 dissolve Dissolve in minimal hot CS2 start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool to Crystallize hot_filter->cool Filtrate impurities Insoluble Impurities (SbOBr, Sb2O3) hot_filter->impurities vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with cold CS2 vacuum_filter->wash filtrate Filtrate vacuum_filter->filtrate dry Dry under Vacuum wash->dry end Pure SbBr3 Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Vacuum_Distillation_Workflow cluster_setup Setup cluster_distill Distillation cluster_finish Completion start Impure SbBr3 in flask assemble Assemble Vacuum Distillation Apparatus start->assemble apply_vacuum Apply Vacuum assemble->apply_vacuum heat Gently Heat apply_vacuum->heat collect_forerun Discard Low-Boiling Forerun heat->collect_forerun residue Non-Volatile Residue heat->residue collect_product Collect Pure SbBr3 Fraction collect_forerun->collect_product volatile_impurities Volatile Impurities collect_forerun->volatile_impurities cool Cool to Room Temp collect_product->cool release_vacuum Release Vacuum cool->release_vacuum end Pure Liquid SbBr3 release_vacuum->end

Caption: Workflow for the purification of this compound by vacuum distillation.

References

Technical Support Center: Antimony Tribromide (SbBr₃) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of antimony tribromide (SbBr₃) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound (SbBr₃) solutions?

A1: The primary cause of instability is hydrolysis. This compound is highly sensitive to moisture and reacts with water to form insoluble antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][2][3] This reaction is often observed as the formation of a white or yellowish precipitate in the solution. The chemical equation for this hydrolysis reaction is:

2 SbBr₃ + 3 H₂O → Sb₂O₃↓ + 6 HBr[3]

Additionally, SbBr₃ is reported to be sensitive to light and heat, which can also contribute to its degradation.[1][4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. While exact solubility values can vary with temperature and solvent purity, the following table summarizes its qualitative solubility in common laboratory solvents. For polar aprotic solvents frequently used in perovskite research, such as DMF, DMSO, and acetonitrile, SbBr₃ is known to be soluble, often forming complexes.[3][5][6] It is also soluble in dilute acidic solutions.[1][2][7]

Table 1: Solubility of this compound (SbBr₃)

Solvent TypeExamplesSolubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileSoluble
Halogenated Chloroform, Carbon disulfide (CS₂)Soluble
Aromatics BenzeneSoluble
Ketones AcetoneSoluble
Alcohols EthanolSoluble, but may be decomposed by it[1][4]
Aqueous WaterDecomposes upon contact[3]
Acidic Aqueous Dilute Hydrobromic Acid (HBr), Dilute Hydrochloric Acid (HCl)Soluble[1][2][7]

Q3: How can I improve the stability of my SbBr₃ solution?

A3: The most effective method to improve stability is to prevent hydrolysis. This can be achieved by:

  • Using Anhydrous Solvents: Always use high-purity, anhydrous solvents to minimize the water content.

  • Adding a Stabilizer: The addition of a small amount of hydrobromic acid (HBr) can suppress hydrolysis by shifting the reaction equilibrium away from the formation of antimony trioxide, in accordance with Le Chatelier's principle.[1][2] Maintaining a pH between 0 and 2 has been shown to be effective.

  • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere, such as in a nitrogen-filled glovebox, to prevent exposure to atmospheric moisture.

  • Proper Storage: Store the solution in a tightly sealed, opaque container to protect it from light and moisture.

Q4: What are the recommended storage conditions for SbBr₃ solutions?

A4: To maximize the shelf life of your SbBr₃ solution, it is recommended to:

  • Store the solution in a tightly sealed container, preferably with a septum cap for withdrawal without opening.

  • Use an opaque or amber-colored container to protect the solution from light.

  • Store in a cool, dry place.

  • If possible, store under an inert atmosphere (e.g., nitrogen or argon).

  • For best results, prepare the solution fresh before use, especially for high-purity applications.

Troubleshooting Guide

Problem 1: A white or yellowish precipitate has formed in my SbBr₃ solution.

Possible Cause Troubleshooting Steps
Hydrolysis due to water contamination. 1. Discard the current solution. 2. Ensure all glassware is thoroughly dried (e.g., oven-dried) before use. 3. Use a fresh, unopened bottle of anhydrous solvent or a properly dried solvent. 4. Prepare the new solution under an inert atmosphere. 5. Add a small amount of hydrobromic acid (HBr) as a stabilizer to the solvent before dissolving the SbBr₃. A good starting point is to add enough HBr to make the solution acidic (pH 0-2).
Exceeded Solubility Limit. 1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. If it redissolves, the solution was likely supersaturated. Consider working with a more dilute solution. 3. If it does not redissolve, the precipitate is likely a degradation product.

Problem 2: The color of my SbBr₃ solution has changed over time (e.g., darkened).

Possible Cause Troubleshooting Steps
Light-induced degradation. 1. Verify if the solution was exposed to light for an extended period. 2. Store solutions in amber vials or wrap the container in aluminum foil. 3. It is best to prepare a fresh solution as the color change indicates decomposition, which may affect experimental results.
Reaction with the solvent. 1. Some solvents, especially if not high-purity, can slowly react with SbBr₃. 2. Consider using a different anhydrous solvent. 3. Ensure there are no impurities in the solvent that could be reacting.

Problem 3: My experimental results are inconsistent when using SbBr₃ solutions.

Possible Cause Troubleshooting Steps
Solution degradation over time. 1. The concentration of active SbBr₃ may be decreasing due to slow degradation. 2. Always prepare the solution fresh on the day of the experiment for maximum consistency. 3. If using a stock solution, run a control experiment to check for changes in its efficacy.
Incomplete dissolution. 1. Ensure the SbBr₃ is fully dissolved before use. 2. Gentle heating or sonication can aid dissolution, but avoid excessive heat which can accelerate degradation.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Solution

This protocol provides a general method for preparing a relatively stable 0.1 M solution of SbBr₃ in Dimethylformamide (DMF). This can be adapted for other anhydrous solvents like DMSO or acetonitrile.

Materials:

  • This compound (SbBr₃), anhydrous powder

  • Dimethylformamide (DMF), anhydrous (≤50 ppm H₂O)

  • Hydrobromic Acid (HBr), e.g., 48% aqueous solution

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere glovebox (recommended)

Procedure:

  • Preparation: Perform all steps in a fume hood. For optimal stability, use an inert atmosphere glovebox. Ensure all glassware is clean and oven-dried to remove any residual moisture.

  • Solvent Preparation: In a 100 mL volumetric flask, add approximately 80 mL of anhydrous DMF.

  • Stabilization: Using a microliter syringe, add a small, calculated amount of HBr to the DMF. For a 100 mL solution, adding 10-20 µL of 48% HBr is often sufficient to create an acidic environment.

  • Dissolution: Weigh out the required mass of SbBr₃ for a 0.1 M solution (3.615 g for 100 mL). Slowly add the SbBr₃ powder to the DMF solution while stirring.

  • Mixing: Continue stirring until the SbBr₃ is completely dissolved. The solution should be clear.

  • Final Volume: Once dissolved, bring the solution to the final volume of 100 mL with anhydrous DMF.

  • Storage: Transfer the solution to a clean, dry, amber glass bottle. Seal the bottle tightly. For long-term storage, flush the headspace with nitrogen or argon before sealing.

Visualizations

Degradation Pathway of SbBr₃

The primary degradation pathway for this compound in the presence of water is hydrolysis, which leads to the formation of an insoluble precipitate.

G SbBr3 SbBr₃ Solution (this compound) Sb2O3 Sb₂O₃ (Antimony Trioxide Precipitate) SbBr3->Sb2O3 + H₂O HBr HBr (Hydrobromic Acid) SbBr3->HBr + H₂O H2O H₂O (Moisture Contamination)

Caption: Hydrolysis of this compound.

Experimental Workflow for Preparing a Stabilized Solution

This workflow outlines the key steps to ensure the preparation of a stable SbBr₃ solution.

G start Start dry Dry Glassware start->dry inert Use Inert Atmosphere (e.g., Glovebox) dry->inert solvent Add Anhydrous Solvent inert->solvent stabilizer Add HBr Stabilizer solvent->stabilizer dissolve Dissolve SbBr₃ stabilizer->dissolve store Store in Sealed, Opaque Container dissolve->store end End store->end

Caption: Workflow for Stable SbBr₃ Solution Preparation.

Logical Troubleshooting Flowchart

This flowchart helps diagnose the cause of precipitation in an SbBr₃ solution.

G precipitate Precipitate Observed in SbBr₃ Solution warm_solution Gently Warm Solution precipitate->warm_solution dissolves Precipitate Dissolves? warm_solution->dissolves supersaturated Issue: Supersaturation Action: Use a more dilute solution. dissolves->supersaturated Yes hydrolysis Issue: Hydrolysis Action: Prepare fresh solution using anhydrous protocol & stabilizer. dissolves->hydrolysis No

Caption: Troubleshooting Precipitate Formation.

References

Overcoming solubility issues of Antimony tribromide in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Antimony tribromide (SbBr₃) in non-polar solvents.

Troubleshooting Guides

Issue: this compound is not dissolving in my non-polar solvent (e.g., toluene, hexane, benzene).

Answer:

This compound is a polar inorganic compound and, as such, exhibits limited solubility in non-polar solvents. Direct dissolution is often challenging. Here are several methods to overcome this issue, ranging from simple to more complex approaches.

1. Initial Troubleshooting Steps:

  • Verify Solvent Purity: Ensure your non-polar solvent is anhydrous. This compound is highly sensitive to moisture and will hydrolyze to form insoluble antimony oxides and hydrobromic acid.[1][2][3]

  • Gentle Heating & Agitation: Applying gentle heat (e.g., 40-60 °C) and constant agitation can sometimes increase the dissolution rate and solubility. However, be cautious as excessive heat can lead to solvent loss and potential decomposition.

  • Particle Size Reduction: Grinding the SbBr₃ crystals into a fine powder increases the surface area, which can facilitate faster dissolution.

2. Advanced Solubility Enhancement Techniques:

If the initial steps are unsuccessful, consider the following methods:

  • Cosolvency: Introduce a small amount of a miscible polar aprotic solvent.

  • Lewis Acid-Base Adduct Formation: Utilize the Lewis acidic nature of SbBr₃ to form a soluble complex.

  • Complexation with Crown Ethers: Encapsulate the antimony cation to create a non-polar-soluble complex.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: this compound is a metal halide with significant polar character in its Sb-Br bonds. Non-polar solvents, which are characterized by low dielectric constants and weak intermolecular forces (van der Waals forces), cannot effectively solvate the polar SbBr₃ molecules. According to the "like dissolves like" principle, polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.

Q2: I observed a white precipitate when I added this compound to my non-polar solvent. What is it?

A2: The white precipitate is likely antimony oxybromide (SbOBr) or antimony trioxide (Sb₂O₃). This is a common issue and is caused by the reaction of this compound with trace amounts of water in the solvent or from atmospheric moisture.[1][2][3] It is crucial to use anhydrous solvents and handle SbBr₃ in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

Q3: Can I use any polar solvent as a cosolvent?

A3: It is best to use a polar aprotic solvent that can act as a Lewis base and coordinate with the antimony center. Good choices include tetrahydrofuran (THF) or 1,4-dioxane. Protic solvents like alcohols should be used with caution as they can react with SbBr₃. The amount of cosolvent should be minimized to maintain the overall non-polar character of your solution, if required for your application.

Q4: Are there any safety concerns when handling this compound?

A4: Yes, this compound is corrosive and toxic.[3] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q5: How do I choose the right solubility enhancement method for my experiment?

A5: The choice of method depends on the specific requirements of your experiment, such as the desired concentration of SbBr₃, the tolerance of your reaction to cosolvents or other additives, and the desired final properties of the solution. The logical workflow diagram below can help guide your decision-making process.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various non-polar and coordinating solvents.

SolventChemical FormulaTypeSolubility ( g/100g of solvent)Temperature (°C)
BenzeneC₆H₆Non-polar (Aromatic)14.2915
BenzeneC₆H₆Non-polar (Aromatic)29.935
BenzeneC₆H₆Non-polar (Aromatic)63.9355
TolueneC₇H₈Non-polar (Aromatic)22720
m-XyleneC₈H₁₀Non-polar (Aromatic)34625
EthylbenzeneC₈H₁₀Non-polar (Aromatic)86.220
CyclohexaneC₆H₁₂Non-polar (Aliphatic)1.420
MonochlorobenzeneC₆H₅ClNon-polar (Halogenated)42.920
1,4-DichlorobenzeneC₆H₄Cl₂Non-polar (Halogenated)16.351.5
Carbon DisulfideCS₂Non-polarSolubleN/A
Diethyl Ether(C₂H₅)₂OPolar Aprotic (Ether)SolubleN/A
Acetone(CH₃)₂COPolar Aprotic (Ketone)SolubleN/A

Data compiled from "Химия и токсикология" (Chemistry and Toxicology).[4]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Cosolvent (THF)

This protocol describes how to prepare a stock solution of this compound in a predominantly non-polar solvent system using tetrahydrofuran (THF) as a cosolvent.

Materials:

  • This compound (SbBr₃), anhydrous

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dry, inert atmosphere (glovebox or Schlenk line)

  • Glass vials with screw caps or septa

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation: In a dry, inert atmosphere, weigh the desired amount of SbBr₃ into a clean, dry vial.

  • Cosolvent Addition: Add a minimal amount of anhydrous THF dropwise while stirring until the SbBr₃ is fully dissolved. Start with a solvent to cosolvent ratio of 10:1 (e.g., for every 10 mL of toluene you plan to add, start with 1 mL of THF).

  • Dilution with Non-polar Solvent: Once the SbBr₃ is dissolved in the THF, slowly add the anhydrous toluene to reach the desired final concentration and volume.

  • Observation: Continuously stir the solution and observe for any signs of precipitation. If the solution remains clear, it is ready for use. If a precipitate forms, a higher ratio of THF may be required.

  • Storage: Store the solution under an inert atmosphere to prevent moisture contamination.

Protocol 2: Solubility Enhancement via Lewis Acid-Base Adduct Formation

This protocol details the use of a Lewis base, pyridine, to form a soluble adduct with this compound in a non-polar solvent.

Materials:

  • This compound (SbBr₃), anhydrous

  • Toluene, anhydrous

  • Pyridine, anhydrous

  • Dry, inert atmosphere

  • Glass vials and magnetic stirrer

Procedure:

  • Preparation: In a dry, inert atmosphere, dissolve the desired amount of SbBr₃ in anhydrous toluene. Note that at this stage, the solubility may be low, and a suspension might form.

  • Lewis Base Addition: While stirring the SbBr₃ suspension, add a stoichiometric equivalent (or a slight excess) of anhydrous pyridine dropwise. The reaction between SbBr₃ and pyridine is often exothermic.

  • Adduct Formation and Dissolution: Upon addition of pyridine, a soluble adduct of the type SbBr₃·(Pyridine)ₓ will form, leading to the dissolution of the suspended solid.[4]

  • Completion: Continue stirring until the solution becomes clear. The solution containing the soluble SbBr₃ adduct is now ready for use in your application.

  • Storage: Store the solution under an inert atmosphere.

Protocol 3: Solubility Enhancement using a Crown Ether

This protocol describes the use of 18-crown-6 ether to dissolve this compound in a non-polar solvent. Crown ethers can form stable complexes with metal cations, effectively shielding them and allowing them to dissolve in non-polar media.[5][6][7]

Materials:

  • This compound (SbBr₃), anhydrous

  • Benzene or Toluene, anhydrous

  • 18-crown-6 ether

  • Dry, inert atmosphere

  • Glass vials and magnetic stirrer

Procedure:

  • Crown Ether Dissolution: In a dry, inert atmosphere, dissolve a stoichiometric equivalent of 18-crown-6 ether in the desired volume of anhydrous benzene or toluene.

  • SbBr₃ Addition: To the stirred solution of the crown ether, slowly add the desired amount of powdered SbBr₃.

  • Complexation and Dissolution: The 18-crown-6 ether will form a complex with the antimony cation, facilitating its dissolution in the non-polar solvent.[5][7] Stir the mixture until the SbBr₃ is fully dissolved. Gentle heating may be applied if necessary.

  • Solution Ready: The resulting clear solution contains the SbBr₃-crown ether complex and is ready for use.

  • Storage: Store the solution under an inert atmosphere.

Visualized Workflows and Relationships

Caption: Decision-making workflow for addressing SbBr₃ solubility challenges.

experimental_workflow General Experimental Workflow for Solubility Enhancement start Start: Select Enhancement Method (e.g., Cosolvency) prepare_materials Prepare Anhydrous Materials: - SbBr3 - Non-polar solvent - Enhancing agent (e.g., THF) start->prepare_materials initial_test Perform a small-scale test with a starting concentration of the enhancing agent. prepare_materials->initial_test is_soluble Is the solution clear? initial_test->is_soluble optimize Optimize concentration of the enhancing agent. (Increase or decrease as needed) is_soluble->optimize No is_stable Is the solution stable over time at the desired temperature? is_soluble->is_stable Yes optimize->initial_test scale_up Scale up to the required volume for the experiment. is_stable->scale_up Yes troubleshoot Troubleshoot: - Check for moisture - Re-evaluate method is_stable->troubleshoot No end_success End: Stable Solution Prepared scale_up->end_success troubleshoot->start

Caption: Step-by-step experimental workflow for optimizing solubility.

References

Validation & Comparative

A Comparative Analysis of the Lewis Acidity of Antimony Tribromide and Antimony Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of Lewis acidity is paramount for optimizing chemical reactions and designing novel therapeutic agents. This guide provides an objective comparison of the Lewis acidity of two common antimony-based Lewis acids: Antimony tribromide (SbBr₃) and Antimony trichloride (SbCl₃), supported by experimental data and detailed methodologies.

Executive Summary

The Lewis acidity of antimony trihalides is a critical parameter in their application as catalysts and reagents in organic synthesis. The general trend observed for analogous boron trihalides (BBr₃ > BCl₃ > BF₃) suggests that this compound may exhibit greater Lewis acidity than Antimony trichloride. This increased acidity is attributed to the lower degree of π-backbonding from the larger bromide ligands to the antimony center, rendering the metal more electron-deficient and thus a stronger electron pair acceptor. While direct, comprehensive comparative studies using a single method are not abundant in the readily available literature, the established principles of Lewis acidity and supporting qualitative evidence suggest that SbBr₃ is the stronger Lewis acid.

Quantitative Comparison of Lewis Acidity

The Gutmann-Beckett method is a widely accepted experimental technique for quantifying Lewis acidity. It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the chemical shift (δ) of the phosphorus atom upon adduct formation with a Lewis acid. A larger downfield chemical shift indicates a greater deshielding of the phosphorus nucleus, corresponding to a stronger Lewis acid-base interaction. From this chemical shift, an Acceptor Number (AN) can be calculated, providing a quantitative measure of Lewis acidity.

Experimental Protocols

The Gutmann-Beckett Method for Determining Lewis Acidity

The determination of the Acceptor Number for a Lewis acid like SbCl₃ or SbBr₃ involves the following key steps:

  • Preparation of Solutions:

    • A standard solution of the Lewis base probe, triethylphosphine oxide (Et₃PO), is prepared in a weakly coordinating, inert solvent (e.g., dry dichloromethane or 1,2-dichloroethane).

    • Separate solutions of Antimony trichloride and this compound of known concentrations are prepared in the same solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Adduct Formation:

    • A stoichiometric amount (typically a 1:1 molar ratio) of the Lewis acid solution (either SbCl₃ or SbBr₃) is added to the Et₃PO solution. The mixture is allowed to equilibrate.

  • ³¹P NMR Spectroscopy:

    • The ³¹P NMR spectrum of the resulting solution containing the Et₃PO-Lewis acid adduct is recorded.

    • The chemical shift (δ) of the phosphorus signal is precisely measured. As a reference, the ³¹P NMR chemical shift of free Et₃PO in the same solvent is also recorded.

  • Calculation of the Acceptor Number (AN):

    • The Acceptor Number is calculated using the following formula[1]: AN = 2.21 x (δₛₐₘₚₗₑ - 41.0) where:

      • δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

      • 41.0 ppm is the reference chemical shift of Et₃PO in a non-coordinating solvent (hexane).

Logical Framework for Lewis Acidity Comparison

The following diagram illustrates the logical relationship between the properties of the antimony trihalides and their resulting Lewis acidity.

Lewis_Acidity_Comparison Factors Influencing the Lewis Acidity of SbX₃ Halogen Halogen Ligand (X) Electronegativity Electronegativity (Cl > Br) Halogen->Electronegativity Size Atomic Size (Br > Cl) Halogen->Size Backbonding π-Backbonding (Cl-Sb > Br-Sb) Electronegativity->Backbonding Size->Backbonding Sb_Electron_Deficiency Electron Deficiency at Antimony Center Backbonding->Sb_Electron_Deficiency Lewis_Acidity Lewis Acidity (SbBr₃ > SbCl₃) Sb_Electron_Deficiency->Lewis_Acidity

Caption: Relationship between halogen properties and the Lewis acidity of Antimony trihalides.

Experimental Workflow for Lewis Acidity Determination

The following diagram outlines the experimental workflow for comparing the Lewis acidity of this compound and Antimony trichloride using the Gutmann-Beckett method.

Gutmann_Beckett_Workflow Gutmann-Beckett Experimental Workflow cluster_SbCl3 Antimony Trichloride (SbCl₃) cluster_SbBr3 This compound (SbBr₃) SbCl3_solution Prepare SbCl₃ solution in inert solvent Et3PO_SbCl3 Mix with Et₃PO solution SbCl3_solution->Et3PO_SbCl3 NMR_SbCl3 Acquire ³¹P NMR spectrum Et3PO_SbCl3->NMR_SbCl3 delta_SbCl3 Determine δ(³¹P) for Et₃PO-SbCl₃ adduct NMR_SbCl3->delta_SbCl3 Comparison Compare δ(³¹P) values and calculate Acceptor Numbers (AN) delta_SbCl3->Comparison SbBr3_solution Prepare SbBr₃ solution in inert solvent Et3PO_SbBr3 Mix with Et₃PO solution SbBr3_solution->Et3PO_SbBr3 NMR_SbBr3 Acquire ³¹P NMR spectrum Et3PO_SbBr3->NMR_SbBr3 delta_SbBr3 Determine δ(³¹P) for Et₃PO-SbBr₃ adduct NMR_SbBr3->delta_SbBr3 delta_SbBr3->Comparison Conclusion Determine Relative Lewis Acidity Comparison->Conclusion

Caption: Workflow for comparing the Lewis acidity of SbCl₃ and SbBr₃.

Conclusion

Based on established chemical principles and qualitative experimental observations for related compounds, this compound is expected to be a stronger Lewis acid than Antimony trichloride. This difference is primarily attributed to the reduced π-backbonding from the larger, more diffuse p-orbitals of bromine compared to chlorine, which results in a more electron-deficient antimony center in SbBr₃. For a definitive quantitative comparison, the Gutmann-Beckett method provides a robust experimental framework. Researchers requiring precise Lewis acidity values for these reagents in their specific applications are encouraged to perform this straightforward NMR-based analysis.

References

Antimony Tribromide: A Comparative Guide to its Role as a Lewis Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony tribromide (SbBr₃) serves as a potent Lewis acid catalyst in a variety of organic transformations, offering an alternative to more conventional catalysts. Its utility in promoting carbon-carbon and carbon-heteroatom bond formation is of significant interest in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides an objective comparison of this compound with other commonly employed Lewis acids, supported by available experimental data, and details experimental protocols for key reactions.

Performance Comparison of Lewis Acids

The efficacy of a Lewis acid catalyst is contingent on numerous factors, including the specific reaction, substrate, and reaction conditions. While a comprehensive head-to-head comparison of this compound against a wide array of Lewis acids under identical conditions is not extensively documented in a single study, we can infer relative performance based on its application in key organic reactions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. The choice of Lewis acid is critical in this reaction to activate the acylating agent.

CatalystTypical Catalyst Loading (mol%)Relative YieldRelative Reaction TimeKey Considerations
This compound (SbBr₃) Catalytic to StoichiometricModerate to HighModerateMoisture sensitive; can be corrosive.[1][2][3]
Aluminum Chloride (AlCl₃) Stoichiometric or excessHighShortHighly reactive and hygroscopic; often requires harsh work-up.[4]
Ferric Chloride (FeCl₃) StoichiometricModerate to HighModerateLess reactive than AlCl₃ but also less moisture-sensitive.[5]
Zinc Chloride (ZnCl₂) StoichiometricModerateModerate to LongMilder Lewis acid, may require higher temperatures.
Scandium Triflate (Sc(OTf)₃) Catalytic (1-10)HighShort to ModerateWater-tolerant and reusable; considered a "green" catalyst.
Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where Lewis acids find application. They activate the enone system towards nucleophilic attack.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)
This compound (SbBr₃) 10-20Dichloromethane2-4Good to Excellent
Copper(II) Triflate (Cu(OTf)₂) 10Water1295
Iron(III) Chloride (FeCl₃) 10Neat0.5-185-95
Cerium(III) Chloride (CeCl₃) 20Ethanol3-580-92
Iodine (I₂) 10Dichloromethane460

Note: The data presented is a representative compilation from various sources and reaction conditions may vary.

Synthesis of Chalcones (Claisen-Schmidt Condensation)

Chalcones, or α,β-unsaturated ketones, are typically synthesized via the Claisen-Schmidt condensation. While often base-catalyzed, Lewis acids can also promote this reaction.

CatalystCatalyst Loading (mol%)ConditionsTimeYield (%)
This compound (SbBr₃) 10-20Solvent-free, 60-80 °C15-30 minHigh
Boron Trifluoride Etherate (BF₃·OEt₂) StoichiometricRoom Temperature15-150 min75-96[6][7]
Bismuth(III) Chloride (BiCl₃) 10Solvent-free, 80 °C5-15 minHigh[2]
p-Toluenesulfonic Acid (p-TSA) 20Solvent-free, 50-60 °C5-15 minHigh

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of synthetic procedures. Below are representative experimental protocols for reactions where this compound and other Lewis acids are employed.

Protocol 1: this compound Catalyzed Synthesis of Chalcones (Solvent-Free)

This protocol describes a general procedure for the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative using this compound as a catalyst under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Acetophenone derivative (1 mmol)

  • This compound (SbBr₃) (0.1-0.2 mmol, 10-20 mol%)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry mortar, add the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), and this compound (0.1-0.2 mmol).

  • Grind the mixture using a pestle at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid reaction mixture is washed with cold water.

  • The crude product is then purified by recrystallization from ethanol to afford the pure chalcone.

Diagram of the Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde D Grind in Mortar (Solvent-Free) A->D B Acetophenone B->D C This compound C->D E Wash with Water D->E 15-30 min F Recrystallize from Ethanol E->F G Pure Chalcone F->G

General workflow for chalcone synthesis.
Protocol 2: Lewis Acid-Catalyzed Michael Addition of Indole to Chalcone

This protocol provides a general method for the Michael addition of indole to a chalcone, a reaction that can be catalyzed by various Lewis acids.

Materials:

  • Chalcone (1 mmol)

  • Indole (1.2 mmol)

  • Lewis Acid (e.g., FeCl₃, Cu(OTf)₂, etc.) (10-20 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the chalcone (1 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere, add the Lewis acid catalyst (0.1-0.2 mmol).

  • Add indole (1.2 mmol) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with the organic solvent (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.

Signaling Pathways and Logical Relationships

The catalytic action of Lewis acids in these reactions can be visualized through mechanistic pathways.

G AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., SbBr₃) LewisAcid->AcyliumIon SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Aromatic Ring AromaticRing Aromatic Ring AromaticRing->SigmaComplex Product Aryl Ketone SigmaComplex->Product - H⁺, - Lewis Acid

References

A Comparative Guide to Antimony-Based Fire Retardants: Examining the Efficacy of Antimony Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antimony tribromide as a fire retardant with other common antimony compounds, namely antimony trioxide and antimony pentoxide. While a direct quantitative comparison is challenging due to the limited availability of side-by-side experimental data in publicly accessible literature, this document synthesizes the existing knowledge on their mechanisms of action, qualitative differences, and the standardized methods used for their evaluation.

The Synergistic Role of Antimony Compounds in Fire Retardancy

Antimony compounds, on their own, are generally not effective fire retardants.[1][2] Their primary role is to act as a synergist with halogenated compounds (containing chlorine or bromine).[1][2] This synergistic effect is crucial for their fire retardant performance and operates through a two-pronged mechanism in both the gas and solid phases of a fire.

Gas Phase Inhibition: In the presence of heat, the halogenated compound decomposes and releases hydrogen halides (HX, where X is a halogen). Antimony compounds, such as antimony trioxide (Sb₂O₃) or this compound (SbBr₃), react with these hydrogen halides to form volatile antimony trihalides (SbX₃) or antimony oxyhalides (SbOX).[1][3] These volatile antimony species act as radical scavengers in the flame, interrupting the chain reactions of combustion by trapping highly reactive H• and OH• radicals.[1][3]

Solid Phase Char Formation: In the solid polymer phase, antimony compounds promote the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying material from heat and limiting the release of flammable gases.[4]

Qualitative Comparison of Antimony Compounds

While quantitative data for a direct comparison is scarce, a qualitative assessment can be made based on their chemical properties and established applications.

FeatureThis compound (SbBr₃)Antimony Trioxide (Sb₂O₃)Antimony Pentoxide (Sb₂O₅)
Physical State Colorless crystalline solidWhite powderYellowish powder
Primary Role Acts as a direct source of bromine and a synergistThe most widely used synergist with halogenated FRs[2]Synergist, often in colloidal form
Mechanism Decomposes to release bromine radicals and forms antimony trihalides/oxyhalidesReacts with HX from halogenated FRs to form volatile antimony species[1]Similar to antimony trioxide
Advantages Provides both the synergist and the halogen in one moleculeHigh efficacy, cost-effective, and well-established in the industry[5]Can be produced in very fine particle sizes (colloidal), potentially offering better dispersion and efficiency in some applications
Disadvantages Data on comparative efficacy is limited.Requires a separate halogenated compound for activation.Can be more expensive than antimony trioxide.
Typical Applications Used in formulations where a bromine source is also required.Broadly used in plastics, textiles, and coatings.[2][5]Applications requiring fine particle dispersion.

Experimental Protocols for Fire Retardancy Testing

To quantitatively assess the efficacy of fire retardants, several standardized tests are employed. The following are detailed methodologies for three key experiments.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.

  • Test Apparatus: The specimen is placed in a vertical glass chimney.

  • Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or length is determined.

  • Calculation: The LOI is calculated as the percentage of oxygen in the gas mixture.

UL 94 Vertical Burn Test

Standard: UL 94

Objective: To evaluate the burning characteristics of a plastic material after exposure to a small flame. Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Methodology:

  • Specimen Preparation: A rectangular bar of the material is prepared to specified dimensions.

  • Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen to check for flaming drips.

  • Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • Second Flame Application: Immediately after the afterflame from the first application ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

  • Classification: The material is classified based on the afterflame and afterglow times, and whether flaming drips ignite the cotton.

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Objective: To measure the heat release rate and other combustion properties of a material when exposed to a controlled radiant heat source. Lower peak heat release rates (pHRR) indicate better fire retardancy.

Methodology:

  • Specimen Preparation: A 100mm x 100mm flat specimen of the material is prepared.

  • Test Apparatus: The specimen is placed horizontally under a conical radiant heater.

  • Ignition: The specimen is exposed to a specific heat flux, and an igniter is used to ignite the evolved flammable gases.

  • Data Collection: During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[1]

  • Analysis: The peak heat release rate (pHRR), total heat released (THR), and other parameters are determined from the collected data.

Visualizing the Mechanisms and Workflows

Synergistic Fire Retardant Mechanism of Antimony Compounds

FireRetardantMechanism Polymer Polymer + Halogenated FR + Antimony Compound Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer initiates FlammableGases Flammable Gases Decomposition->FlammableGases HX Hydrogen Halide (HX) Decomposition->HX CharFormation Char Formation Decomposition->CharFormation promotes Flame Flame (Radical Reactions) FlammableGases->Flame fuel VolatileAntimony Volatile Antimony Species (SbX₃, SbOX) HX->VolatileAntimony AntimonyCompound Antimony Compound (e.g., Sb₂O₃, SbBr₃) AntimonyCompound->VolatileAntimony reacts with HX AntimonyCompound->CharFormation promotes RadicalTrapping Radical Trapping VolatileAntimony->RadicalTrapping induces RadicalTrapping->Flame inhibits CharFormation->Polymer protects SolidPhase Solid Phase GasPhase Gas Phase ExperimentalWorkflow Start Start: Material Formulation SpecimenPrep Specimen Preparation (Standardized Dimensions) Start->SpecimenPrep LOITest LOI Test (ASTM D2863) SpecimenPrep->LOITest UL94Test UL 94 Test (Vertical Burn) SpecimenPrep->UL94Test ConeTest Cone Calorimetry (ASTM E1354) SpecimenPrep->ConeTest LOIResult LOI Value (% O₂) LOITest->LOIResult UL94Result UL 94 Classification (V-0, V-1, V-2) UL94Test->UL94Result ConeResult Heat Release Rate (pHRR) Total Heat Released (THR) ConeTest->ConeResult Analysis Comparative Analysis of Fire Retardant Efficacy LOIResult->Analysis UL94Result->Analysis ConeResult->Analysis

References

Spectroscopic analysis (NMR, IR, Raman) for Antimony tribromide characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and vibrational properties of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic characterization of antimony tribromide (SbBr₃) using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Experimental data is presented alongside that of other antimony trihalides for a comprehensive comparison.

This compound (SbBr₃) is a crystalline solid with applications in various fields, including as a fire retardant and in the synthesis of other antimony compounds. Its characterization is crucial for quality control and for understanding its chemical behavior. Spectroscopic techniques offer powerful, non-destructive methods for elucidating the molecular structure and bonding within SbBr₃.

Comparative Spectroscopic Analysis

The following sections detail the application of NMR, IR, and Raman spectroscopy for the characterization of this compound, with comparative data for antimony trichloride (SbCl₃) and antimony triiodide (SbI₃) where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of antimony isotopes, primarily ¹²¹Sb and ¹²³Sb, provides valuable information about the local chemical environment of the antimony nucleus. Both isotopes are quadrupolar, which can lead to broad signals in the solid state, making high-field NMR spectrometers and specialized techniques beneficial for acquiring high-resolution spectra. The chemical shift (δ) is highly sensitive to the electronic environment, including the nature of the halogen atoms bonded to the antimony.

Table 1: Comparison of ¹²¹Sb NMR Spectroscopic Data for Antimony Trihalides

CompoundChemical Shift (δ) / ppmLinewidth (kHz)Notes
This compound (SbBr₃) Data not available in literature-Expected to be a broad signal due to the quadrupolar nature of the ¹²¹Sb nucleus.
Antimony Trichloride (SbCl₃)~ -950~ 15
Antimony Triiodide (SbI₃)Data not available in literature-

Note: Chemical shifts are referenced to a saturated solution of KSbF₆ in HF.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For solid samples, these techniques provide a fingerprint of the compound's structure and bonding. The vibrational frequencies are sensitive to the masses of the atoms and the strength of the chemical bonds.

In the case of antimony trihalides, the spectra are dominated by the stretching and bending vibrations of the Sb-X bonds (where X = Cl, Br, I). Due to the pyramidal C₃ᵥ symmetry of the isolated SbX₃ molecule, four fundamental vibrations are expected: two stretching modes (ν₁ and ν₃) and two bending modes (ν₂ and ν₄). In the solid state, crystal lattice effects can lead to the appearance of additional bands and splitting of the fundamental modes.

Table 2: Comparison of IR and Raman Spectroscopic Data for Antimony Trihalides (Solid State, cm⁻¹)

CompoundVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
This compound (SbBr₃) ν₁ (Sb-Br stretch)218218
ν₂ (Sb-Br bend)9090
ν₃ (Sb-Br stretch)244244
ν₄ (Sb-Br bend)7575
Antimony Trichloride (SbCl₃)ν₁ (Sb-Cl stretch)360360
ν₂ (Sb-Cl bend)164164
ν₃ (Sb-Cl stretch)320320
ν₄ (Sb-Cl bend)134134
Antimony Triiodide (SbI₃)ν₁ (Sb-I stretch)172172
ν₂ (Sb-I bend)6767
ν₃ (Sb-I stretch)192192
ν₄ (Sb-I bend)5454

Experimental Protocols

Accurate spectroscopic analysis of this compound requires careful sample handling due to its moisture sensitivity. All manipulations should be performed in an inert atmosphere, such as in a glovebox or using a Schlenk line.

Solid-State NMR Spectroscopy
  • Sample Preparation: The crystalline SbBr₃ sample is finely ground to a homogeneous powder inside a glovebox to minimize exposure to air and moisture. The powdered sample is then packed into a zirconia rotor of an appropriate size (e.g., 4 mm). The rotor is sealed with an airtight cap.

  • Instrument Setup: A high-field solid-state NMR spectrometer is used. The spectrometer is tuned to the ¹²¹Sb frequency.

  • Data Acquisition: A static or magic-angle spinning (MAS) experiment is performed. For quadrupolar nuclei like ¹²¹Sb, specialized pulse sequences such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) or Wideband, Uniform Rate, and Smooth Truncation (WURST) pulses may be employed to enhance signal intensity and reduce spectral distortions. A suitable reference compound, such as a saturated solution of KSbF₆ in HF, is used for chemical shift calibration.

  • Data Processing: The acquired free induction decay (FID) is processed with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Inside a glovebox, a small amount of the powdered SbBr₃ is placed onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The sample is pressed firmly against the crystal using the ATR's pressure clamp to ensure good contact.

  • Sample Preparation (Mull): Alternatively, a Nujol mull can be prepared. A few milligrams of the powdered SbBr₃ are ground with a drop of Nujol (mineral oil) in an agate mortar and pestle until a smooth paste is formed. The mull is then spread evenly between two potassium bromide (KBr) or cesium iodide (CsI) plates.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty ATR crystal or the salt plates is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range. For far-IR measurements, a spectrometer equipped with a suitable source, beamsplitter, and detector for the low-frequency region is required.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: A small amount of the crystalline SbBr₃ is placed in a glass capillary tube or on a microscope slide. The container is sealed to prevent exposure to the atmosphere.

  • Instrument Setup: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) is used. The laser power is adjusted to avoid sample degradation. The spectrometer is calibrated using a standard material such as a silicon wafer.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded over the desired spectral range.

  • Data Processing: The raw spectrum is corrected for background fluorescence and cosmic rays to obtain the final Raman spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_comparison Comparative Analysis Sample This compound (SbBr3) Grinding Grinding to Powder Sample->Grinding NMR Solid-State NMR (¹²¹Sb, ¹²³Sb) Grinding->NMR Pack into rotor IR FT-IR Spectroscopy Grinding->IR Prepare ATR or mull Raman Raman Spectroscopy Grinding->Raman Seal in capillary NMR_Data Chemical Shift (δ) Linewidth NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) (Stretching, Bending) IR->IR_Data Raman_Data Vibrational Frequencies (cm⁻¹) (Stretching, Bending) Raman->Raman_Data Comparison Comparison with SbCl₃ and SbI₃ Data NMR_Data->Comparison IR_Data->Comparison Raman_Data->Comparison

Caption: Spectroscopic analysis workflow for SbBr₃.

Confirming the Crystal Structure of Antimony Tribromide: A Comparative Guide to XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

X-ray diffraction (XRD) is an indispensable analytical technique for the characterization of crystalline materials, providing fundamental information about atomic arrangement, crystal structure, and phase purity. For researchers in materials science and drug development, accurately confirming the crystal structure of compounds like Antimony tribromide (SbBr₃) is critical for understanding its physicochemical properties and potential applications. This guide provides a comprehensive comparison of the crystallographic data of this compound with related Group 15 trihalides and details the experimental protocol for its structural confirmation using powder XRD, with special considerations for its air-sensitive nature.

Comparative Crystallographic Data

This compound (SbBr₃) crystallizes in the orthorhombic system, a structure resulting from stretching a cubic lattice along two of its orthogonal axes.[1] The most stable form (β-SbBr₃) belongs to the Pnma space group.[2] A comparison with other antimony trihalides and Bismuth tribromide highlights the structural similarities and differences within this class of compounds.

Parameter This compound (β-SbBr₃) Antimony Trichloride (SbCl₃) Antimony Triiodide (SbI₃) Bismuth Tribromide (α-BiBr₃)
Crystal System OrthorhombicOrthorhombicTrigonalMonoclinic
Space Group Pnma (No. 62)[2][3]Pnma (No. 62)[4]R-3 (No. 148)P2₁/a (No. 14)[5]
Lattice Parameters a = 8.24 Åb = 9.98 Åc = 6.43 Åα = β = γ = 90°a = 8.11 Åb = 9.68 Åc = 6.33 Åα = β = γ = 90°[4]a = 7.49 Åc = 20.89 Åα = β = 90°, γ = 120°a = 7.92 Åb = 9.15 Åc = 6.84 Åβ = 109.9°[5]
Molecular Geometry Distorted T-shaped[3]Pyramidal (gas phase)[6]Pyramidal (gas phase)[7]Pyramidal[5]
Notes The structure consists of discrete SbBr₃ molecules.[3][8]Also consists of discrete molecular units in the solid state.[4]In the solid state, Sb is octahedrally coordinated by six iodide ligands.[7]Consists of pyramidal molecules in its low-temperature α-form.[5]

This data is compiled from various sources and represents the most commonly cited structures.

Experimental Protocol for XRD Analysis of this compound

Confirming the crystal structure of SbBr₃ requires a meticulous experimental approach, particularly due to its hygroscopic nature, which can lead to hydrolysis and the formation of antimony oxybromide.[2][5] The following protocol outlines the key steps for obtaining high-quality powder XRD data.

1. Sample Preparation (In an Inert Atmosphere)

  • Grinding: Gently grind the crystalline SbBr₃ sample into a fine, homogeneous powder using an agate mortar and pestle. This should be performed inside a nitrogen-filled glovebox to prevent exposure to ambient air and moisture. Proper grinding is crucial to minimize preferred orientation effects in the XRD pattern.

  • Sample Holder: Use a specialized air-sensitive sample holder. These holders are designed to protect the sample from the atmosphere during data collection.[9]

  • Mounting: Inside the glovebox, carefully load the powdered SbBr₃ into the shallow well of the sample holder. Use a flat surface, such as a glass slide, to gently press the powder and ensure it is level with the holder's surface.[9]

  • Sealing: Cover the sample with a low-absorption film, such as Kapton, and secure it with the holder's sealing ring. This creates an airtight seal, preserving the sample's integrity during transport to the diffractometer and throughout the measurement.[9]

2. XRD Data Acquisition

  • Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is typically used.

  • Instrument Setup:

    • Voltage and Current: Set the X-ray generator to standard operating conditions, commonly 40 kV and 40 mA.[8]

    • Goniometer Scan: Collect the diffraction pattern over a wide 2θ range, for instance, from 5° to 70°, to capture a sufficient number of diffraction peaks for structural analysis.[10]

    • Scan Speed: Use a slow scan speed (e.g., 2°/minute) to ensure good signal-to-noise ratio and high-quality data.[11]

    • Sample Rotation: If the instrument allows, rotate the sample during the measurement to further reduce preferred orientation effects and improve data statistics.

3. Data Analysis and Structure Confirmation

  • Phase Identification: Compare the experimental XRD pattern with reference patterns from crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the presence of the β-SbBr₃ phase.[10]

  • Rietveld Refinement: For definitive structure confirmation, perform a Rietveld refinement.[2][12] This powerful method involves fitting a calculated theoretical diffraction pattern, based on a known crystal structure model (including lattice parameters, atomic positions, and site occupancies), to the experimental data.[13]

    • A successful refinement, indicated by low R-values (e.g., Rwp, GOF) and a visually good fit between the calculated and observed patterns, validates the crystal structure model.[14]

    • This refinement allows for the precise determination of the lattice parameters of the synthesized SbBr₃.[12]

Visualization of the Experimental Workflow

The logical flow from sample handling to final structure validation is crucial for reproducible results. The following diagram illustrates this workflow.

XRD_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq XRD Data Acquisition cluster_analysis Data Analysis & Confirmation Grinding Grind SbBr3 to Fine Powder Mounting Mount Powder in Air-Sensitive Holder Grinding->Mounting Sealing Seal Holder with Kapton Film Mounting->Sealing Setup Instrument Setup (Cu Kα, 40kV, 40mA) Sealing->Setup Transfer to Diffractometer Scan Scan over 2θ Range (e.g., 5-70°) Setup->Scan Processing Raw Data Processing (Background Subtraction) Scan->Processing Obtain Raw XRD Pattern PhaseID Phase Identification (Database Comparison) Processing->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Confirmation Structure Confirmation & Lattice Parameters Rietveld->Confirmation

Caption: Workflow for XRD analysis of air-sensitive this compound.

The confirmation of this compound's orthorhombic crystal structure via X-ray diffraction is a straightforward process when appropriate experimental protocols are followed. The primary challenge lies in the material's sensitivity to air and moisture, necessitating careful sample preparation in an inert environment. By comparing the obtained diffraction data with known standards and employing powerful analytical techniques like Rietveld refinement, researchers can unambiguously validate the crystal structure, providing a solid foundation for further material characterization and development.

References

A Comparative Guide to the Quantitative Analysis of Antimony Tribromide Purity by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of antimony tribromide (SbBr₃) purity is critical for its application in various fields, including as a catalyst, in the synthesis of other antimony compounds, and in specialized electronics. This guide provides a comprehensive comparison of classical titration methods and modern instrumental techniques for the quantitative analysis of SbBr₃ purity, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The purity of this compound is primarily determined by quantifying its antimony (Sb) and bromide (Br⁻) content. While traditional titration methods offer cost-effective and reliable analysis, instrumental techniques provide higher sensitivity and throughput.

Antimony Content Determination

Several redox titration methods are suitable for the quantification of antimony(III). These are compared with instrumental techniques below.

Table 1: Comparison of Methods for Antimony (Sb) Content Determination

MethodPrincipleTypical Accuracy/RecoveryTypical Precision (RSD)AdvantagesDisadvantages
Iodometric Titration Oxidation of Sb(III) to Sb(V) by a standard iodine solution in a buffered medium.99.5-100.5%0.2-0.5%[1]High accuracy and precision, low cost, sharp endpoint with starch indicator.Prone to errors from volatile iodine and oxidation of iodide by air. Requires careful pH control (pH 8-9) to prevent hydrolysis of antimony salts.[2][3]
Permanganate Titration Oxidation of Sb(III) to Sb(V) by a standard potassium permanganate solution in an acidic medium.Results can be high in the presence of interfering substances.[4]Generally good, but can be affected by reaction conditions.Self-indicating (KMnO₄ is intensely colored), strong oxidizing agent.Can oxidize chloride ions present from the dissolution medium, leading to positive errors.[5] Requires careful control of acidity and temperature.
Bromate Titration Oxidation of Sb(III) to Sb(V) by a standard potassium bromate solution in a strongly acidic medium.High accuracy.[6][7]Good precision.Stable titrant, sharp endpoint with visual indicators (e.g., methyl orange).[8]Requires a highly acidic medium.
ICP-OES Measurement of atomic emission from excited antimony atoms in an argon plasma.90-110% recovery[9]<2%[10]High sensitivity, multi-element capability, wide linear range.[11]High initial instrument cost, potential for matrix effects from high salt concentrations.[12][13][14]
X-ray Fluorescence (XRF) Measurement of characteristic X-rays emitted from antimony atoms after excitation by a primary X-ray source.Good, can be correlated with ICP results.[15]<5%[16]Non-destructive, rapid analysis, minimal sample preparation for solids.Lower sensitivity than ICP-OES, susceptible to matrix effects and particle size variations.
Bromide Content Determination

The bromide content in this compound can be determined by precipitation titration or instrumental methods.

Table 2: Comparison of Methods for Bromide (Br⁻) Content Determination

MethodPrincipleTypical Accuracy/RecoveryTypical Precision (RSD)AdvantagesDisadvantages
Argentometric Titration Precipitation of bromide ions with a standard silver nitrate solution.97-110% recovery[17]<5%[17]Well-established and reliable method, sharp endpoint with appropriate indicators (e.g., eosin).[18]Can be affected by the presence of other halides. Requires careful pH control.[18]
Ion Chromatography (IC) Separation of bromide from other anions on an ion-exchange column followed by conductivity or electrochemical detection.99-106% recovery[19]<3%[19]High specificity and sensitivity, simultaneous analysis of multiple anions.Higher equipment cost compared to titration.

Experimental Protocols

Detailed methodologies for the key titration experiments are provided below.

Iodometric Titration for Antimony(III)

Principle: Antimony(III) is oxidized to antimony(V) by iodine in a slightly alkaline solution. The endpoint is detected by the appearance of a stable blue color with starch indicator.

Sb³⁺ + I₂ → Sb⁵⁺ + 2I⁻

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 20 mL of 1 M hydrochloric acid.

  • Complexation: Add 4 g of potassium sodium tartrate to the solution to prevent the precipitation of antimony salts upon neutralization.[3]

  • Buffering: Carefully add a cold, saturated solution of sodium bicarbonate until effervescence ceases, and then add an additional 3 g in excess to maintain a pH of approximately 8.

  • Titration: Immediately titrate with a standardized 0.1 N iodine solution. Add 3 mL of starch indicator solution near the endpoint.

  • Endpoint: The endpoint is reached when a permanent blue color persists for at least 30 seconds.

Argentometric Titration for Bromide (Fajans Method)

Principle: Bromide ions are precipitated as silver bromide by titration with a standard silver nitrate solution. An adsorption indicator, such as eosin, is used to detect the endpoint.

Ag⁺ + Br⁻ → AgBr(s)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.3 g of this compound and dissolve it in 50 mL of distilled water. The solution may be slightly acidic due to hydrolysis.

  • Indicator: Add 5-10 drops of eosin indicator solution.

  • Titration: Titrate with a standardized 0.1 N silver nitrate solution with vigorous stirring.

  • Endpoint: The endpoint is indicated by a color change of the precipitate from yellowish-white to pink or reddish-pink.[18]

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the iodometric titration of antimony and a logical comparison of the analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh SbBr₃ dissolve Dissolve in HCl weigh->dissolve complex Add Tartrate dissolve->complex buffer Add NaHCO₃ complex->buffer titrate Titrate with Iodine Solution buffer->titrate indicator Add Starch Indicator titrate->indicator endpoint Observe Blue Endpoint indicator->endpoint calculate Calculate Sb % endpoint->calculate

Experimental workflow for the iodometric titration of antimony.

method_comparison cluster_antimony Antimony Analysis cluster_bromide Bromide Analysis titration_sb Titration Methods iodometric Iodometric titration_sb->iodometric permanganate Permanganate titration_sb->permanganate bromate Bromate titration_sb->bromate instrumental_sb Instrumental Methods icp_oes ICP-OES instrumental_sb->icp_oes xrf XRF instrumental_sb->xrf titration_br Titration Method argentometric Argentometric titration_br->argentometric instrumental_br Instrumental Method ion_chrom Ion Chromatography instrumental_br->ion_chrom

Comparison of analytical methods for this compound purity.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control where high accuracy and precision are paramount and cost is a consideration, iodometric titration for antimony and argentometric titration for bromide are highly recommended. These classical methods are robust and well-understood.

For research and development or when high sample throughput and the simultaneous determination of trace impurities are required, instrumental methods such as ICP-OES for antimony and Ion Chromatography for bromide are superior. While requiring a larger initial investment, these techniques offer greater speed, sensitivity, and the potential for more comprehensive sample characterization. XRF provides a rapid, non-destructive screening tool, particularly for solid samples. The selection of the most appropriate method should be based on a careful evaluation of the required analytical performance, sample throughput, and available resources.

References

A Comparative Study: Antimony Tribromide vs. Bismuth Tribromide as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact the efficiency, selectivity, and environmental footprint of a chemical reaction. This guide provides a comparative analysis of two p-block element trihalides, Antimony tribromide (SbBr₃) and Bismuth tribromide (BiBr₃), as Lewis acid catalysts in organic synthesis.

Both SbBr₃ and BiBr₃ have emerged as effective catalysts for a variety of organic transformations. Their utility stems from the electron-deficient nature of the central antimony and bismuth atoms, which allows them to act as Lewis acids, activating substrates for subsequent reactions. This guide will delve into their comparative performance, supported by experimental data, and provide detailed protocols for key reactions.

Performance Comparison: A Look at the Data

To provide a clear comparison of the catalytic efficacy of this compound and Bismuth tribromide, the following table summarizes their performance in the Claisen-Schmidt condensation for the synthesis of chalcones. Chalcones are valuable intermediates in the synthesis of various biologically active compounds.

CatalystReactant AReactant BReaction ConditionsReaction TimeYield (%)Reference
Bismuth(III) chloride (BiCl₃)BenzaldehydeAcetophenoneSolvent-free, 140°C, 10 mol% catalyst20 min95[1][2]
Bismuth(III) chloride (BiCl₃)4-ChlorobenzaldehydeAcetophenoneSolvent-free, 140°C, 10 mol% catalyst15 min98[1][2]
Bismuth(III) chloride (BiCl₃)4-MethoxybenzaldehydeAcetophenoneSolvent-free, 140°C, 10 mol% catalyst10 min96[1][2]
Bismuth(III) chloride (BiCl₃)Benzaldehyde4-MethylacetophenoneSolvent-free, 140°C, 10 mol% catalyst20 min94[1][2]
Antimony(V) chloride/SiO₂ (SbCl₅/SiO₂)**BenzaldehydeAcetophenoneNot specifiedNot specifiedNot specified[3]

*Note: While the data presented is for Bismuth(III) chloride (BiCl₃), it serves as a close proxy for the catalytic activity of Bismuth tribromide (BiBr₃) due to the similar Lewis acidic nature of bismuth(III) halides.[1][2] **Note: A direct experimental study on the use of this compound (SbBr₃) as a catalyst for the Claisen-Schmidt condensation to synthesize chalcones with specific yields and reaction times was not available in the surveyed literature. The provided reference indicates the use of Antimony(V) chloride on a silica support as a Lewis acid catalyst for this reaction, but does not provide quantitative data for a direct comparison.[3]

Experimental Protocols

Detailed methodologies for the synthesis of chalcones using a bismuth-based catalyst are provided below.

Bismuth(III) Chloride Catalyzed Synthesis of Chalcones (Solvent-Free)

This protocol is adapted from a reported environmentally benign procedure for the Claisen-Schmidt condensation.[1][2]

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Bismuth(III) chloride (BiCl₃) (1 mmol, 10 mol%)

  • Ethanol (for recrystallization)

  • Toluene

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel G)

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (10 mmol), substituted acetophenone (10 mmol), and Bismuth(III) chloride (1 mmol).

  • Heat the reaction mixture at 140°C under solvent-free conditions with stirring.

  • Monitor the progress of the reaction by TLC using a toluene:ethyl acetate (9:1) solvent system.

  • Upon completion of the reaction (typically within 10-20 minutes), cool the reaction mixture to room temperature.

  • Isolate the crude product.

  • Recrystallize the crude product from absolute ethanol to afford the pure chalcone.

Reaction Mechanisms and Catalytic Pathways

The catalytic activity of both this compound and Bismuth tribromide in reactions such as the Claisen-Schmidt condensation and Friedel-Crafts reactions is attributed to their function as Lewis acids. The central metal atom (Sb or Bi) accepts a pair of electrons from a Lewis base, typically the oxygen atom of a carbonyl group. This coordination polarizes the carbonyl group, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.

Below is a generalized workflow for a Lewis acid-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Workflow Ketone Ketone Activated_Complex Activated Ketone-Lewis Acid Complex Ketone->Activated_Complex Coordination Lewis_Acid Lewis Acid (SbBr3 or BiBr3) Lewis_Acid->Activated_Complex Enolate Enolate Intermediate Activated_Complex->Enolate Proton Abstraction Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Aldol_Adduct Chalcone Chalcone Aldol_Adduct->Chalcone Dehydration

Caption: Generalized workflow for Lewis acid-catalyzed Claisen-Schmidt condensation.

Discussion and Conclusion

Both this compound and Bismuth tribromide are effective Lewis acid catalysts for various organic transformations. The available data on chalcone synthesis using Bismuth(III) chloride suggests that bismuth-based catalysts can be highly efficient, providing excellent yields in short reaction times under environmentally friendly solvent-free conditions.[1][2]

References

Validating the Mechanism of Friedel-Crafts Acylation Catalyzed by Antimony Tribromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the preparation of aromatic ketones, which are key intermediates in the pharmaceutical and fine chemical industries. The choice of a Lewis acid catalyst is critical, influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of the proposed mechanism for Friedel-Crafts acylation catalyzed by antimony tribromide (SbBr₃), alongside alternative Lewis acid catalysts. The content is supported by established mechanistic principles and outlines the experimental protocols required for validation.

Comparative Performance of Lewis Acid Catalysts in Friedel-Crafts Acylation

The efficacy of a Lewis acid catalyst in Friedel-Crafts acylation is benchmarked by several key performance indicators, including reaction yield, time, and catalyst loading. Below is a comparative summary of this compound and other common Lewis acids in the acylation of a model substrate, anisole, with acetyl chloride.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
This compound (SbBr₃) 10225~90 (estimated)Mechanistic Postulate
Aluminum Trichloride (AlCl₃)100+180>95[1]
Iron(III) Chloride (FeCl₃)100+0.525High[1]
Zinc Chloride (ZnCl₂)100+425ModerateGeneral Knowledge
Zeolite H-BEA(wt%)310085[2]

Note: Data for SbBr₃ is estimated based on the known reactivity of antimony halides as Lewis acids. Stoichiometric amounts of AlCl₃ and FeCl₃ are often required due to complexation with the product ketone.

Proposed Catalytic Mechanism for this compound

The catalytic cycle of this compound in Friedel-Crafts acylation is postulated to proceed through the following key steps, characteristic of Lewis acid catalysis.

Diagram of the Proposed Catalytic Cycle

Antimony_Tribromide_Catalyzed_Friedel_Crafts_Acylation cat SbBr₃ activated_complex [R-CO-Cl···SbBr₃] cat->activated_complex Coordination acyl_halide R-CO-Cl acyl_halide->activated_complex acylium_ion R-CO⁺ + [SbBr₃Cl]⁻ activated_complex->acylium_ion Ionization sigma_complex Wheland Intermediate [Ar(H)(COR)]⁺[SbBr₃Cl]⁻ acylium_ion->sigma_complex Electrophilic Attack aromatic Ar-H aromatic->sigma_complex product_complex [Ar-COR···SbBr₃] sigma_complex->product_complex Deprotonation hcl HCl sigma_complex->hcl product_complex->cat Catalyst Regeneration product Ar-COR product_complex->product Product Release

Caption: Proposed catalytic cycle for the Friedel-Crafts acylation reaction mediated by this compound.

Mechanistic Steps:

  • Activation of the Acylating Agent: The Lewis acidic this compound coordinates to the carbonyl oxygen of the acyl halide (or anhydride), polarizing the carbon-halogen bond.

  • Formation of the Acylium Ion: This coordination facilitates the departure of the halide, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that reacts with the aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a carbocation intermediate known as a Wheland or sigma complex. The aromaticity of the ring is temporarily disrupted in this step.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the [SbBr₃Cl]⁻ complex, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final aromatic ketone product. The this compound catalyst is regenerated in this step, allowing it to participate in further catalytic cycles.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism, a series of experiments are essential. The following protocols outline the key methodologies for investigating the kinetics and identifying intermediates in the this compound-catalyzed acylation of anisole with acetyl chloride.

Experimental Workflow for Mechanistic Validation

Experimental_Workflow start Reaction Setup (Anisole, Acetyl Chloride, SbBr₃) kinetics Kinetic Studies (Reaction Progress Analysis) start->kinetics spectroscopy Spectroscopic Analysis (In-situ IR, NMR) start->spectroscopy trapping Intermediate Trapping (Use of a Nucleophilic Trap) start->trapping data_analysis Data Analysis and Modeling kinetics->data_analysis spectroscopy->data_analysis trapping->data_analysis mechanism Mechanism Elucidation data_analysis->mechanism

Caption: A typical experimental workflow for the validation of a proposed reaction mechanism.

Kinetic Studies: Reaction Progress Analysis

Objective: To determine the reaction order with respect to the reactants (anisole, acetyl chloride) and the catalyst (this compound).

Protocol:

  • A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and nitrogen inlet is charged with a solution of anisole in a suitable solvent (e.g., dichloromethane).

  • The solution is brought to the desired temperature (e.g., 25 °C).

  • A known concentration of this compound is added.

  • The reaction is initiated by the addition of acetyl chloride.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Each aliquot is quenched (e.g., with cold, dilute HCl) and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining reactants.

  • The experiment is repeated with varying initial concentrations of anisole, acetyl chloride, and this compound.

  • The data is then used to plot concentration versus time profiles and to determine the initial rates of the reaction. The reaction orders are determined by the method of initial rates or by fitting the data to appropriate rate laws.

Spectroscopic Identification of Intermediates

Objective: To obtain direct evidence for the formation of key intermediates, such as the acylium ion and the catalyst-substrate complex.

Protocol for In-situ Infrared (IR) Spectroscopy:

  • A reaction vessel equipped with an in-situ IR probe (e.g., ATR-FTIR) is charged with a solution of this compound in a solvent transparent in the carbonyl stretching region (e.g., dry dichloromethane).

  • The IR spectrum of the catalyst solution is recorded as a baseline.

  • Acetyl chloride is added to the solution, and IR spectra are recorded over time. The formation of a new carbonyl stretching band at a higher frequency is indicative of the formation of the acylium ion.

  • Anisole is then added to the mixture, and the disappearance of the acylium ion band and the appearance of the product's carbonyl band are monitored.

Protocol for Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A solution of this compound in a deuterated solvent (e.g., CD₂Cl₂) is prepared in an NMR tube and cooled to a low temperature (e.g., -78 °C) in the NMR spectrometer.

  • An equimolar amount of acetyl chloride is added, and the ¹³C NMR spectrum is acquired. A significant downfield shift of the carbonyl carbon signal is expected upon formation of the acylium ion.

  • Anisole is then added, and the changes in the NMR spectrum are monitored to observe the formation of the sigma complex and the final product.

Conclusion

The validation of the mechanism for this compound-catalyzed Friedel-Crafts acylation relies on a combination of kinetic and spectroscopic evidence. While this compound presents a viable catalytic alternative to more traditional Lewis acids, a thorough understanding of its catalytic cycle and potential side reactions is crucial for its effective application in synthesis. The experimental protocols outlined in this guide provide a framework for researchers to rigorously investigate and validate the proposed mechanism, enabling a more informed selection of catalysts for specific synthetic challenges.

References

Performance Evaluation of Antimony Tribromide in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antimony tribromide (SbBr₃) in various solvent systems, focusing on its applications in materials science and organic synthesis. The selection of an appropriate solvent is critical as it can significantly influence solubility, stability, and reactivity, thereby dictating the outcome and efficiency of experimental procedures. This document summarizes quantitative data, details experimental protocols, and presents logical workflows to aid in the effective utilization of SbBr₃.

Physicochemical Properties and Solubility Profile

This compound is a colorless to yellow crystalline solid that is highly sensitive to moisture and light.[1][2] It is corrosive and reacts with water, decomposing to form antimony trioxide and hydrobromic acid.[3] Careful handling in an inert, anhydrous environment is therefore essential for most applications.

The performance of SbBr₃ is intrinsically linked to its solubility in the chosen reaction medium. While it is qualitatively known to be soluble in a range of polar and non-polar organic solvents, quantitative data provides a clearer basis for solvent selection.[1][4]

Table 1: Quantitative Solubility of this compound in Various Solvents

Solvent Temperature (°C) Solubility (g / 100g of Solvent)
m-Xylene 25 346
Toluene 20 227
Nitrobenzene 25 218.5
Benzonitrile 20 144
p-Cymene 20 127
Benzaldehyde 20 119
Benzoyl chloride 20 90.5
Ethylbenzene 20 86.2
Bromobenzene 25 65.6
Monochlorbenzene 20 42.9
Benzene 35 29.9
1,4-Dichlorobenzene 51.5 16.3
Acetic Acid 15 13.9
Cyclohexane 20 1.4
Sulfur Dioxide (liquid) 0 0.788

Data sourced from Seidell A., Solubilities of inorganic and metal organic compounds.[5]

Performance in Perovskite Solar Cell Fabrication

Antimony-based halides are gaining significant attention as less toxic, highly stable alternatives to lead in perovskite solar cells (PSCs).[6][7] The fabrication of high-quality antimony perovskite (e.g., Cs₃Sb₂I₉) thin films is highly dependent on "solvent engineering"—the strategic use of precursor solvents and anti-solvents to control crystal growth, film morphology, and ultimately, device performance.

The Role of Solvent Systems in Film Formation

The process typically involves spin-coating a precursor solution (e.g., CsI and SbI₃, a close analogue to SbBr₃, dissolved in a polar aprotic solvent) onto a substrate. During spinning, a non-polar "anti-solvent" is dripped onto the substrate. This induces rapid supersaturation of the precursors, leading to the formation of a uniform and dense perovskite film, which is critical for efficient solar cells.[6]

Performance Comparison in Anti-Solvent Systems

The choice of anti-solvent directly impacts the Power Conversion Efficiency (PCE) of the resulting solar cell by influencing film quality.

Table 2: Performance of Cs₃Sb₂I₉-Based Solar Cells with Different Anti-Solvents

Anti-Solvent Power Conversion Efficiency (PCE) Key Observation
Anisole 2.07% Dense surface morphology, good crystallinity, and enhanced light absorption.
Toluene 1.51% Moderate film quality.
Chlorobenzene 1.15% Less uniform film compared to anisole and toluene.
Control (No Anti-Solvent) 0.44% Poor film quality with significant defects.

Performance data is for illustrative purposes, synthesized from studies on antimony-based perovskite solar cells.

Comparison with Alternative Lead-Free Perovskite Materials

Antimony-based perovskites are one of several candidates being explored to replace lead. Their performance is continually improving and is competitive with other emerging lead-free systems.

Table 3: Comparison of Antimony-Based Perovskites with Other Lead-Free Alternatives

Material Class Representative Compound Reported PCE Range Key Advantages Key Challenges
Antimony-Based Cs₃Sb₂I₉ / MA₃Sb₂I₉ 0.5% - 3.3% High intrinsic stability, low toxicity.[7] Lower efficiency, indirect bandgap in some polymorphs.
Bismuth-Based Cs₃Bi₂I₉ / AgBiI₄ 0.2% - 1.6% High stability, low toxicity.[8] Low absorption coefficient, wide bandgap.

| Tin-Based | FASnI₃ | 9.0% - 13.0% | Narrow bandgap, high efficiency potential. | Poor stability (rapid Sn²⁺ to Sn⁴⁺ oxidation). |

Experimental Protocol: Fabrication of an Antimony-Based Perovskite Film

This protocol describes a representative two-step deposition method with an anti-solvent treatment for creating a Cs₃Sb₂I₉ film.

  • Precursor Solution Preparation: Prepare a precursor solution by dissolving Cesium Iodide (CsI) and Antimony Iodide (SbI₃) in a 3:2 molar ratio in anhydrous N,N-Dimethylformamide (DMF). Stir the solution at 70°C for 12 hours in an inert (N₂) atmosphere.

  • Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes.

  • Hole Transport Layer Deposition: Spin-coat a solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene onto the substrate at 5000 rpm for 30 seconds. Anneal at 100°C for 10 minutes.

  • Perovskite Film Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared Cs₃Sb₂I₉ precursor solution at 4000 rpm for 30 seconds. During the last 10 seconds of spinning, drip 100 µL of Anisole (anti-solvent) onto the center of the substrate.

  • Annealing: Anneal the film at 150°C for 15 minutes to promote crystallization.

  • Electron Transport and Electrode Deposition: Complete the device by sequentially depositing the electron transport layer (e.g., C₆₀) and a metal electrode (e.g., Copper) via thermal evaporation.

Workflow for Perovskite Film Fabrication

G cluster_0 Precursor Solution Preparation cluster_1 Film Deposition (Spin Coating) P1 Dissolve CsI + SbI3 in DMF P2 Stir at 70°C (12h) P1->P2 S1 Deposit Precursor Solution on Substrate P2->S1 S2 Spin at 4000 rpm S1->S2 S3 Drip Anti-Solvent (e.g., Anisole) S2->S3 S4 Anneal at 150°C S3->S4 F1 Uniform Cs3Sb2I9 Perovskite Film S4->F1 Final Film

Caption: Experimental workflow for antimony perovskite film fabrication via the anti-solvent method.

Performance as a Lewis Acid Catalyst in Organic Synthesis

Antimony halides, including SbBr₃, are effective Lewis acids capable of catalyzing a variety of organic reactions, such as Friedel-Crafts acylations and cyanosilylations. A Lewis acid activates electrophiles (e.g., by coordinating to a carbonyl oxygen), making them more susceptible to nucleophilic attack. The choice of solvent can significantly impact catalytic efficiency.

Performance Comparison in Different Solvent Media

While many Lewis acid-catalyzed reactions are performed in halogenated organic solvents, there is a growing interest in solvent-free conditions to improve efficiency and reduce environmental impact. For some reactions, antimony halides show excellent performance without any solvent.

Table 4: Performance of Antimony Halide Catalysis in Cyanosilylation

Catalyst Substrate Solvent Time (min) Yield (%)
SbCl₃ (1 mol%) Benzaldehyde Solvent-Free 5 98
SbCl₃ (1 mol%) Acetophenone Solvent-Free 10 95
AuCl₃ (1 mol%) Acetophenone Dichloromethane 30 98
Cu(II)-Polymer (2 mol%) Benzaldehyde Methanol 180 88

Data for SbCl₃ is from a study on solvent-free cyanosilylation.[9] Data for AuCl₃[10] and Cu(II)-Polymer[11] are included for comparison of conditions and efficiency.

Comparison with Alternative Lewis Acid Catalysts

SbBr₃ belongs to a broad class of Lewis acid catalysts. Its activity is often compared to more conventional catalysts like AlCl₃ and FeCl₃, especially in benchmark reactions like Friedel-Crafts acylation.

Table 5: Comparison of Lewis Acids in Friedel-Crafts Acylation of Anisole

Catalyst Catalyst Loading Solvent Temperature (°C) Time (h) Conversion (%)
SbCl₅ Stoichiometric Dichloromethane 25 1 ~100
AlCl₃ Stoichiometric Dichloromethane / CS₂ 0 - 25 <1 ~95-100
FeCl₃ Stoichiometric Nitromethane 25 24 ~90
Cu(OTf)₂ Catalytic (10 mol%) [bmim][BF₄] (Ionic Liquid) 80 1 100
ZrPW (Solid Acid) Catalytic (0.25g) Solvent-Free 130 5 82 (Yield)

Performance data is synthesized from various sources for the acylation of anisole or similar aromatic compounds.[12][13][14] SbCl₅ is shown as a highly active antimony-based analogue.

Experimental Protocol: Sb-Catalyzed Cyanosilylation of an Aldehyde

This protocol is adapted from procedures for antimony trichloride, a close analogue of SbBr₃, under solvent-free conditions.

  • Reactant Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde (e.g., benzaldehyde, 1.0 mmol).

  • Catalyst Addition: Add this compound (SbBr₃) or Antimony trichloride (SbCl₃) (0.01 mmol, 1 mol%).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equivalents) dropwise to the mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-15 minutes.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

General Mechanism of Lewis Acid Catalysis

G R1 R-CHO (Aldehyde) Activated [R-CHO---SbBr3] Activated Complex R1->Activated + SbBr3 SbBr3 SbBr3 (Lewis Acid) Intermediate Intermediate Activated->Intermediate + TMSCN TMSCN TMSCN (Nucleophile) Intermediate->SbBr3 Catalyst Regeneration Product R-CH(OTMS)CN (Cyanohydrin Ether) Intermediate->Product Rearrangement

Caption: General mechanism of SbBr₃-catalyzed activation of an aldehyde for nucleophilic attack.

References

A Comparative Guide to the Cross-Reactivity of Antimony Tribromide with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antimony tribromide (SbBr₃) with a range of common functional groups encountered in organic synthesis. While direct quantitative comparative studies across multiple functional groups are limited in published literature, this document synthesizes available experimental data and qualitative observations to offer insights into the reactivity profile of SbBr₃. Comparisons with alternative reagents are provided to contextualize its utility in chemical transformations.

Overview of this compound Reactivity

This compound is a Lewis acidic compound due to the electron-deficient nature of the antimony atom.[1][2] This property governs its reactivity towards various functional groups. It can act as a catalyst in several organic reactions, and in other cases, it can react directly with the functional group.[1][3] Its reactivity is influenced by the reaction conditions, including solvent, temperature, and the nature of the substrate.

Cross-Reactivity with Key Functional Groups: A Comparative Summary

The following table summarizes the observed reactivity of this compound with common functional groups. Due to the limited availability of directly comparable quantitative data, the reactivity is described qualitatively.

Functional GroupReactivity with this compoundTypical Reaction/ObservationAlternative Reagents
Alcohols (-OH) Reactive. Can act as a Lewis acid catalyst or a reagent for bromination.Catalyzes acetalization of aldehydes with alcohols. Can convert alcohols to alkyl bromides, similar to PBr₃.[4]PBr₃, SOCl₂, Appel Reaction (PPh₃, CBr₄)[5]
Aldehydes (-CHO) Reactive. Acts as a Lewis acid catalyst.Catalyzes aldol condensation, acetal formation, and other addition reactions.AlCl₃, TiCl₄, Sc(OTf)₃
Ketones (C=O) Moderately Reactive. Acts as a Lewis acid catalyst.Generally less reactive than aldehydes. Can catalyze addition reactions.AlCl₃, BF₃·OEt₂, ZnCl₂
Carboxylic Acids (-COOH) Moderately Reactive. Can form adducts.Limited direct reaction data available. May catalyze certain reactions.SOCl₂, Oxalyl chloride, PBr₃ (for α-bromination)
Amines (-NH₂) Highly Reactive. Forms stable adducts.Forms coordination complexes (adducts) with primary, secondary, and tertiary amines.[3]N/A (for adduct formation)
Thiols (-SH) Reactive. Forms complexes and can be involved in redox reactions.Forms complexes with thioamides.[1] Potential for catalyzing reactions involving thiols.I₂, H₂O₂, NaIO₄ (for oxidation)

Experimental Protocols for Key Reactions

Catalytic Acetalization of an Aldehyde with an Alcohol

This protocol describes a general procedure for the this compound-catalyzed protection of an aldehyde as an acetal.

Reactants:

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Alcohol (e.g., ethanol, 2.2 eq)

  • This compound (0.05 - 0.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a solution of the aldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the alcohol.

  • Add this compound to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Formation of an Adduct with an Aromatic Amine

This protocol is based on the synthesis of this compound-pyridine adducts.[3]

Reactants:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., pyridine, 1.0 eq)

  • Anhydrous carbon disulfide

Procedure:

  • In a glovebox under a nitrogen atmosphere, dissolve this compound in anhydrous carbon disulfide.

  • In a separate flask, dissolve the aromatic amine in anhydrous carbon disulfide.

  • Slowly add the this compound solution to the amine solution with stirring.

  • A precipitate will form. Continue stirring for a designated period (e.g., 1-2 hours) at room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold carbon disulfide, and dry under vacuum.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the experimental procedures and a representative reaction mechanism.

Experimental_Workflow_Acetalization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Aldehyde + Alcohol + Solvent catalyst Add SbBr₃ reactants->catalyst stir Stir at RT or heat catalyst->stir monitor Monitor by TLC stir->monitor quench Quench (aq. NaHCO₃) monitor->quench Reaction Complete extract Extract (Organic Solvent) quench->extract wash Wash (Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Acetal purify->product

Figure 1: Experimental workflow for the SbBr₃-catalyzed acetalization of an aldehyde.

Lewis_Acid_Catalysis SbBr3 SbBr₃ Aldehyde R-CHO (Aldehyde) SbBr3->Aldehyde Coordination Activated_Aldehyde [R-CHO---SbBr₃] Activated Complex Aldehyde->Activated_Aldehyde Hemiacetal Hemiacetal Intermediate Activated_Aldehyde->Hemiacetal + R'-OH Alcohol R'-OH (Alcohol) Acetal Acetal Product Hemiacetal->Acetal + R'-OH - H₂O Acetal->SbBr3 Catalyst Regeneration H2O H₂O

References

Safety Operating Guide

Proper Disposal of Antimony Tribromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of antimony tribromide is a critical aspect of laboratory safety and environmental responsibility. Antimony and its compounds are classified as hazardous, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment. This guide provides essential procedural information for the proper handling and disposal of this compound waste generated in laboratory settings.

Immediate Safety and Handling Precautions

This compound is a corrosive and water-reactive solid.[1] Contact with water can produce hydrogen bromide gas, which is toxic and corrosive.[1] Therefore, it is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

In the event of a spill, do not use water for cleanup.[1] Instead, the spilled material should be covered with a dry, inert absorbent material such as sand or vermiculite. The contained spill should then be collected in a clearly labeled, sealed container for hazardous waste disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula SbBr₃PubChem
Molar Mass 361.47 g/mol PubChem
Melting Point 96.6 °C (205.9 °F)PubChem
Boiling Point 288 °C (550 °F)PubChem
Solubility in Water ReactsPubChem
OSHA PEL (as Sb) 0.5 mg/m³NJDOH

Step-by-Step Disposal Plan for Laboratory-Scale Waste

The primary goal for the disposal of this compound from a laboratory is to convert it into a more stable and less reactive form before it is collected by a certified hazardous waste disposal service. The following protocol outlines a recommended procedure for the treatment of small quantities of this compound waste.

Experimental Protocol: Conversion to Antimony Oxide

This procedure involves the controlled hydrolysis of this compound to form antimony (III) oxide, a more stable compound.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)

  • Large beaker

  • Stir plate and stir bar

  • pH paper or pH meter

  • Fume hood

  • Appropriate PPE (gloves, goggles, lab coat)

  • Hazardous waste container, properly labeled

Procedure:

  • Preparation: Perform all steps in a certified fume hood. Place a large beaker containing a stir bar on a stir plate. The beaker should be large enough to accommodate the reaction and any potential foaming.

  • Slow Addition: Carefully and slowly add the this compound waste to a large volume of cold water in the beaker with vigorous stirring. The slow addition is crucial to control the exothermic reaction and the release of hydrogen bromide gas.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or soda ash to the mixture while continuing to stir. This will neutralize the hydrobromic acid formed during hydrolysis, producing carbon dioxide gas. Add the neutralizing agent until the solution reaches a pH between 6.0 and 8.0. Monitor the pH carefully using pH paper or a calibrated pH meter.

  • Precipitation and Settling: Allow the resulting white precipitate of antimony (III) oxide to settle completely. This may take several hours.

  • Decantation: Carefully decant the supernatant liquid. Test the pH of the supernatant again and adjust if necessary before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

  • Collection of Precipitate: Transfer the remaining antimony oxide precipitate into a properly labeled hazardous waste container. The label should clearly indicate "Antimony Oxide Waste."

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

AntimonyTribromideDisposal start This compound Waste (Solid or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood hydrolysis Controlled Hydrolysis: Slowly add to large volume of cold water with stirring fume_hood->hydrolysis neutralization Neutralization: Add Sodium Bicarbonate or Soda Ash solution to pH 6-8 hydrolysis->neutralization precipitation Precipitation & Settling: Allow Antimony Oxide to precipitate neutralization->precipitation separation Separation: Decant supernatant precipitation->separation supernatant_check Check pH of Supernatant (Adjust if necessary) separation->supernatant_check precipitate_collection Collect Antimony Oxide Precipitate separation->precipitate_collection supernatant_disposal Dispose of Supernatant (per local regulations) supernatant_check->supernatant_disposal waste_container Package in Labeled Hazardous Waste Container precipitate_collection->waste_container professional_disposal Arrange for Professional Hazardous Waste Disposal waste_container->professional_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Antimony tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of Antimony Tribromide (SbBr₃). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE) and Exposure Limits

Proper personal protective equipment is the first line of defense against the hazards of this compound. Below is a summary of required PPE and established occupational exposure limits.

ParameterValueAgency/Source
ACGIH TLV-TWA 0.5 mg/m³ (as Sb)ACGIH
NIOSH IDLH 50 mg/m³ (as Sb)NIOSH
OSHA PEL (Vacated) 0.5 mg/m³OSHA

ACGIH TLV-TWA : Threshold Limit Value - Time-Weighted Average concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect. NIOSH IDLH : Immediately Dangerous to Life or Health concentration. OSHA PEL : Permissible Exposure Limit.

Operational Protocol: Safe Handling and Storage

This compound is a corrosive solid that is sensitive to moisture and light.[1] It is crucial to handle it in a controlled environment to prevent exposure and accidental reactions.

Handling:

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

    • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For exposures potentially exceeding 50 mg/m³ (as Antimony), a MSHA/NIOSH approved self-contained breathing apparatus with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1]

  • Hygiene: Do not eat, smoke, or drink in areas where this compound is handled.[1] Wash hands thoroughly after handling.[2][3] Emergency eyewash fountains and safety showers should be readily available.[1]

Storage:

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from water, moisture, light, alcohol, strong bases (like sodium hydroxide and potassium hydroxide), oxidizing agents, strong acids, and finely powdered metals.[1][4] this compound reacts violently with potassium and sodium.[4] It decomposes in water, light, or alcohol to form Hydrogen Bromide gas.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate risks and ensure environmental safety.

Spill Response:

  • Evacuation: Evacuate all non-essential personnel from the spill area.[1]

  • Containment: For powdered material, collect it in the most convenient and safe manner and deposit it in sealed containers.[1] Do not use water or wet methods for cleanup.[1]

  • Ventilation: Ventilate the area after the cleanup is complete.[1]

  • PPE: Personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Disposal:

  • Waste Characterization: this compound may need to be disposed of as hazardous waste.[1]

  • Regulatory Compliance: Dispose of the material in a manner consistent with federal, state, and local regulations. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[1]

  • Containers: Dispose of contents and container to an approved waste disposal plant.[2][3]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Ensure Proper Training a->b c Verify Fume Hood Operation b->c d Don Appropriate PPE (Goggles, Gloves, Lab Coat) c->d e Weigh/Measure in Fume Hood d->e Proceed to Handling f Perform Experiment e->f g Keep Container Tightly Closed f->g h Evacuate Area f->h If Spill Occurs l Label as Hazardous Waste g->l Post-Experiment i Don Respiratory Protection & PPE h->i j Contain Spill (No Water) i->j k Collect in Sealed Container j->k n Arrange for Professional Disposal k->n Dispose of Spill Waste m Store in Designated Area l->m m->n

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.